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2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole Documentation Hub

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  • Product: 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole
  • CAS: 62119-47-5

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole

The following is an in-depth technical guide on the synthesis of 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole , a critical pharmacophore in the development of non-selective -adrenergic blockers (e.g., Bopindolol, Pindolol a...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the synthesis of 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole , a critical pharmacophore in the development of non-selective


-adrenergic blockers (e.g., Bopindolol, Pindolol analogs).

Executive Summary

Target Molecule: 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole CAS Registry Number: 35320-67-3 (Precursor Core), Target specific CAS varies by stereochemistry. Primary Application: Key intermediate for


-blockers (e.g., Bopindolol).
Synthesis Challenge:  The indole 4-position is notoriously difficult to substitute directly via electrophilic aromatic substitution due to the electronic preference for the 3-position.
Strategic Solution:  The most robust industrial route utilizes a "Pyrrole-Annulation" strategy  starting from cyclohexane-1,3-dione, followed by aromatization, rather than functionalizing a pre-existing indole ring.

Retrosynthetic Analysis

The target molecule is disconnected at the ether linkage and the indole core.

  • Disconnection 1 (Ether Formation): The oxirane ring is introduced via

    
     alkylation of the phenol moiety with epichlorohydrin.
    
  • Disconnection 2 (Indole Core): The 4-hydroxy-2-methylindole core is synthesized via the Knorr-type condensation of 1,3-cyclohexanedione with an

    
    -aminoketone equivalent, followed by oxidative aromatization.
    

Retrosynthesis Target 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole Precursor 4-Hydroxy-2-methylindole (Key Intermediate) Target->Precursor O-Alkylation Epichlor Epichlorohydrin (Glycidyl Donor) Target->Epichlor Cyclo 1,3-Cyclohexanedione Precursor->Cyclo Dehydrogenation Amino Aminoacetone / Chloroacetone + NH3 Precursor->Amino

Caption: Retrosynthetic logic flow from target epoxide to commodity starting materials.

Synthesis of the Core: 4-Hydroxy-2-methylindole

Direct hydroxylation of 2-methylindole is low-yielding. The preferred route builds the benzene ring onto a pyrrole framework (or forms the pyrrole on a cyclohexane ring) to guarantee regiospecificity at the 4-position.

Phase A: Formation of 2-methyl-4-oxo-4,5,6,7-tetrahydroindole

This step involves the condensation of 1,3-cyclohexanedione with aminoacetone (generated in situ from chloroacetone and ammonia/ammonium acetate).

Reaction Scheme:



Protocol 1.1: Condensation

  • Reagents: Charge a reaction vessel equipped with a Dean-Stark trap with:

    • 1,3-Cyclohexanedione (1.0 eq, 112 g)

    • Chloroacetone (1.1 eq, ~102 g)

    • Ammonium Acetate (1.2 eq, 92 g)

    • Solvent: Benzene or Toluene (1.0 L)

  • Procedure: Heat the mixture to reflux with vigorous stirring. Water is removed azeotropically via the Dean-Stark trap.

  • Monitoring: Continue reflux until water evolution ceases (approx. 3–5 hours).

  • Work-up: Cool to room temperature. Wash the organic layer with water (

    
     mL) and brine. Dry over 
    
    
    
    and concentrate in vacuo.
  • Purification: Recrystallize the solid residue from ethyl acetate/hexane.

  • Yield: Expect 60–75% of 2-methyl-4-oxo-4,5,6,7-tetrahydroindole .

Phase B: Aromatization (Dehydrogenation)

The tetrahydroindole must be oxidized to the fully aromatic 4-hydroxyindole.

Protocol 1.2: Pd/C Dehydrogenation

  • Reagents:

    • 2-methyl-4-oxo-4,5,6,7-tetrahydroindole (10 g)

    • Catalyst: 10% Palladium on Carbon (Pd/C) (2.0 g, 20 wt%)

    • Solvent: Cumene (isopropylbenzene) or Mesitylene (100 mL)

  • Procedure: Heat the suspension to reflux (

    
    ) under an inert nitrogen atmosphere.
    
  • Reaction Time: 6–12 hours. Monitor by TLC (formation of fluorescent spot).

  • Work-up: Filter the hot solution through a Celite pad to remove the catalyst. Wash the pad with hot ethyl acetate.

  • Isolation: Concentrate the filtrate. The product, 4-hydroxy-2-methylindole , often precipitates upon cooling or addition of hexane.

  • Yield: 50–65%.

    • Note: Alternative dehydrogenation using

      
       in refluxing acetonitrile is faster but requires difficult copper waste disposal.
      

Glycidylation: Coupling with Epichlorohydrin

This is the final step to install the oxirane pharmacophore.

Experimental Protocol

Reagents:

  • 4-Hydroxy-2-methylindole (1.0 eq)[1]

  • Epichlorohydrin (5.0–10.0 eq) (Excess acts as solvent and prevents polymerization)

  • Base: Potassium Carbonate (

    
    ) or Sodium Hydride (
    
    
    
    )
  • Solvent: Acetonitrile (MeCN) or Butanone (MEK)

Step-by-Step Methodology:

  • Preparation: Dissolve 4-hydroxy-2-methylindole (10 g, 68 mmol) in dry acetonitrile (100 mL).

  • Deprotonation: Add anhydrous

    
     (18.8 g, 136 mmol, 2.0 eq). Stir at room temperature for 30 minutes to form the phenoxide anion.
    
    • Critical Control Point: Ensure the system is anhydrous to prevent hydrolysis of epichlorohydrin.

  • Alkylation: Add Epichlorohydrin (26 mL, ~5.0 eq) dropwise.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Optimization: Microwave irradiation at

      
       for 15 minutes can replace conventional reflux for small-scale batches.
      
  • Work-up: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent and excess epichlorohydrin.

  • Purification: The residue is typically a viscous oil. Purify via flash column chromatography on silica gel.

    • Eluent: Hexane:Ethyl Acetate (gradient from 4:1 to 1:1).

  • Product: 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole is obtained as a white to pale yellow solid or oil.

Data Summary Table
ParameterMethod A (Conventional)Method B (Microwave)
Base

(anhydrous)

/

Solvent Acetone or AcetonitrileAcetonitrile
Temperature Reflux (

)

Time 5–8 Hours10–20 Minutes
Yield 75–85%85–92%
Scalability High (kg scale)Low (mg/g scale)

Process Logic & Pathway Visualization

The following diagram illustrates the complete synthetic workflow, highlighting the critical intermediate transitions and reagents.

SynthesisWorkflow Start 1,3-Cyclohexanedione + Chloroacetone Step1 Condensation (NH4OAc, Reflux) Start->Step1 Inter1 2-Methyl-4-oxo- 4,5,6,7-tetrahydroindole Step1->Inter1 Pyrrole Ring Formation Step2 Dehydrogenation (Pd/C, Cumene, 150°C) Inter1->Step2 Core 4-Hydroxy-2-methylindole Step2->Core Aromatization Step3 Glycidylation (Epichlorohydrin, K2CO3) Core->Step3 Final 2-methyl-4-(oxiran- 2-ylmethoxy)-1H-indole Step3->Final SN2 Etherification

Caption: Step-wise transformation from cyclohexanedione to the final epoxide target.

Troubleshooting & Optimization

  • Chiral Purity: The biological activity of

    
    -blockers is often stereodependent (usually the (S)-enantiomer is more potent).
    
    • Modification: Use (S)-(+)-Epichlorohydrin or (2S)-Glycidyl tosylate in the final step to obtain the chiral ether.

  • O- vs N-Alkylation: Indoles can undergo N-alkylation.

    • Control: The pKa of the phenolic -OH (~10) is lower than the indole -NH (~17). Using a mild base like

      
       in acetone/MeCN selectively deprotonates the phenol, favoring O-alkylation. Avoid strong bases like NaH unless temperature is strictly controlled (
      
      
      
      ), as they may lead to bis-alkylation.
  • Epoxide Hydrolysis:

    • Issue: The epoxide ring is sensitive to acid and water.

    • Solution: Ensure all solvents are anhydrous. Perform work-up with basic or neutral buffers. Store the product at

      
       under inert gas.
      

Safety & Handling

  • Epichlorohydrin: Potent alkylating agent, suspected carcinogen, and highly toxic. Use only in a fume hood with double-gloving (nitrile/laminate). Quench excess epichlorohydrin with aqueous ammonium hydroxide before disposal.

  • Benzene: If used in Step 1, replace with Toluene where possible to reduce toxicity.

  • Palladium/Carbon: Pyrophoric when dry. Keep wet with water or solvent during filtration.

References

  • BenchChem Technical Support. (2025).[2][3] Protocol for Fischer Indole Synthesis of 2-Methylindoles. Retrieved from

  • Organic Syntheses. (1942). 2-Methylindole Synthesis via Sodium Amide. Org. Synth. 1942, 22, 94. Retrieved from

  • Smolecule. (2023). Bopindolol Malonate Synthesis Pathway. Retrieved from

  • Google Patents. (2019). CN113321609A - Method for synthesizing 4-hydroxyindole.[4] Retrieved from

  • Acta Scientific. (2022). Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole. Acta Scientific Medical Sciences. Retrieved from

  • Remers, W. A., et al. (1971). General synthesis of 4-oxo-4,5,6,7-tetrahydroindoles. J. Org. Chem., 36(9), 1232–1240. (Seminal work on the tetrahydroindole route).

Sources

Exploratory

Physicochemical Properties of 2-Methyl-4-(oxiran-2-ylmethoxy)-1H-indole

This guide details the physicochemical properties, synthesis, and reactivity of 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole , a critical intermediate in the synthesis of β-blockers such as Mepindolol and Bopindolol . Techn...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical properties, synthesis, and reactivity of 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole , a critical intermediate in the synthesis of β-blockers such as Mepindolol and Bopindolol .

Technical Monograph & Synthetic Guide

Executive Summary

2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole (CAS: 62119-47-5) is a functionalized indole derivative featuring a reactive epoxide (oxirane) moiety ether-linked to the C4 position of a 2-methylindole core.[1] It serves as the electrophilic "warhead" in the synthesis of the antihypertensive drug Mepindolol . Its primary utility lies in its susceptibility to nucleophilic ring-opening by isopropylamine, generating the characteristic


-amino alcohol pharmacophore found in many beta-adrenergic antagonists.

Key Classification:

  • Role: Active Pharmaceutical Intermediate (API) Precursor.

  • Chemical Class: Indolyl Glycidyl Ether.

  • Critical Quality Attribute (CQA): Enantiomeric purity (if chiral epichlorohydrin is used) and hydrolytic stability.

Molecular Architecture & Identification

AttributeDetail
IUPAC Name 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole
Common Name Mepindolol Epoxide; 4-(2,3-epoxypropoxy)-2-methylindole
CAS Number 62119-47-5
Molecular Formula C₁₂H₁₃NO₂
Molecular Weight 203.24 g/mol
SMILES CC1=CC2=C(C=CC=C2O1)OCC3CO3 (Generic) / CC1=CC2=C(N1)C=CC=C2OCC3CO3
Structural Alert Epoxide (Genotoxic Impurity Potential)

Physicochemical Profile

Solid-State & Physical Properties

Unlike the final drug substance (Mepindolol, MP ~100–102°C), the epoxide intermediate often exists as a low-melting solid or a viscous oil depending on purity and enantiomeric composition.

PropertyValue / DescriptionNote
Physical State Waxy solid or viscous oilOften crystallizes slowly; frequently used as a concentrate.
Melting Point 60–65°C (Predicted/Analogous)Pure crystalline form; crude is often an oil.
Boiling Point ~380°C (Predicted at 760 mmHg)Decomposes before boiling at atm pressure.
LogP (Oct/Water) 2.1 – 2.4Moderately lipophilic; soluble in organic media.
pKa (Indole NH) ~17.0Very weak acid; does not deprotonate in water.
pKa (Epoxide) N/AElectrophilic center; Lewis basic oxygen.
Solubility Profile

The molecule exhibits "lipophilic-intermediate" behavior. It is insoluble in acidic aqueous media (due to polymerization risk) and basic aqueous media.

  • High Solubility: Dichloromethane (DCM), Ethyl Acetate, DMSO, Methanol (reacts slowly), THF.

  • Low Solubility: Water, Hexanes (moderate).

  • Process Implication: Synthesis is typically performed in biphasic systems (Water/Toluene) or polar aprotic solvents (DMF).

Synthesis & Reaction Engineering

The synthesis relies on the regioselective O-alkylation of 4-hydroxy-2-methylindole. The pKa difference between the phenolic hydroxyl (~10) and the indole nitrogen (~17) allows for selective alkylation without N-protection if pH is strictly controlled.

Synthetic Pathway (DOT Visualization)

Synthesis SM1 4-Hydroxy-2-methylindole (Nucleophile) Inter 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole (Target Epoxide) SM1->Inter O-Alkylation (Reflux, Phase Transfer) SM2 Epichlorohydrin (Electrophile) SM2->Inter Base Base (NaOH/K2CO3) Base->Inter Prod Mepindolol (Beta-Blocker) Inter->Prod Ring Opening (i-PrNH2) Imp1 Impurity A: N-alkylated byproduct Inter->Imp1 N-Alkylation (Excess Base/Heat) Imp2 Impurity B: Diol (Hydrolysis) Inter->Imp2 H2O/H+

Caption: Synthetic route and impurity fate mapping for 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole.

Detailed Protocol (O-Alkylation)
  • Charge: 4-Hydroxy-2-methylindole (1.0 eq) dissolved in DMSO or Toluene.

  • Base Addition: Add powdered KOH or NaOH (1.1 eq). Critical: Avoid large excess to prevent deprotonation of the Indole-NH.

  • Alkylation: Add Epichlorohydrin (3–5 eq) dropwise at 0–5°C.

    • Note: Excess epichlorohydrin serves as both reagent and solvent to drive the reaction and minimize dimerization.

  • Reaction: Stir at 40–50°C for 4–6 hours. Monitor by HPLC for disappearance of starting phenol.

  • Workup: Dilute with water, extract into Ethyl Acetate. Wash organic layer with water to remove salts and excess epichlorohydrin.

  • Isolation: Evaporate solvent to yield the crude epoxide as a viscous oil/solid.

Reactivity & Stability: The Epoxide Moiety

The oxirane ring is the defining feature of this molecule's reactivity.

Ring Opening Kinetics[5]
  • Mechanism: S_N2 attack by nucleophiles.

  • Regioselectivity: Nucleophiles (amines) attack the less substituted carbon (terminal CH2) of the epoxide, yielding the secondary alcohol (the "beta-blocker" motif).

  • Reaction with Isopropylamine:

    • Condition: Reflux in MeOH or neat amine.

    • Product: Mepindolol.[2][3]

    • Rate: Fast (complete in <2 hours at reflux).

Stability Hazards
  • Hydrolysis: In the presence of moisture and trace acid, the epoxide opens to form the vicinal diol (glycol impurity). This is a common degradation product during storage.

  • Dimerization: The indole nitrogen of one molecule can attack the epoxide of another, leading to oligomers. Storage at <4°C under inert atmosphere is mandatory.

Analytical Characterization

To validate the identity of 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole, the following spectroscopic markers are used.

Nuclear Magnetic Resonance (1H-NMR)

Solvent: CDCl₃, 400 MHz

Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationAssignment
Indole NH 7.90 – 8.10Broad Singlet1HN-H (Exchangeable)
Aromatic 6.90 – 7.10Multiplet3HIndole C5, C6, C7
Glycidyl O-CH2 4.25 & 4.05dd (Diastereotopic)2HEther linkage
Epoxide CH 3.35 – 3.45Multiplet1HEpoxide methine
Epoxide CH2 2.75 & 2.90dd2HEpoxide methylene
Methyl 2.40 – 2.45Singlet3HC2-Methyl group
Infrared Spectroscopy (FT-IR)
  • 3300–3400 cm⁻¹: Indole N-H stretch (sharp).

  • 1250 cm⁻¹: Aryl alkyl ether C-O stretch.

  • 910–915 cm⁻¹: Epoxide ring deformation (diagnostic).

Safety & Handling (E-E-A-T)

  • Genotoxicity: As an alkylating agent (epoxide), this compound is considered a Potential Genotoxic Impurity (PGI) . It must be controlled to ppm levels in the final drug substance.

  • Sensitization: Strong skin sensitizer. Handle with double nitrile gloves and in a fume hood.

  • Decontamination: Spills should be treated with aqueous sodium bisulfite or ethanolamine to quench the epoxide ring before disposal.

References

  • PubChem Compound Summary. (2025). Bopindolol (CID 44112) and related substructures. National Center for Biotechnology Information. Link

  • Troxler, F., et al. (1979). Syntheses of Pindolol and Mepindolol Derivatives. Helvetica Chimica Acta. (Foundational synthesis of hydroxyindole ethers).
  • US Patent 4977274A. (1990). 4-hydroxyindole derivatives, the process for preparation thereof and their use. (Describes the reaction of 4-hydroxyindoles with epichlorohydrin). Link

  • BenchChem. (2025). Structure and Identifiers for 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole. Link

  • MDPI. (2022). Synthesis of Functional Polyesters N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole. (Analogous epoxide ring properties and thermal data). Link

Sources

Foundational

biological activity of 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole

From Reactive Electrophile to Beta-Adrenergic Modulation Executive Summary 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole (CAS: 62119-47-5) represents a critical pharmacophore-generating intermediate in the synthesis of non-s...

Author: BenchChem Technical Support Team. Date: February 2026

From Reactive Electrophile to Beta-Adrenergic Modulation

Executive Summary

2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole (CAS: 62119-47-5) represents a critical pharmacophore-generating intermediate in the synthesis of non-selective


-adrenergic receptor antagonists. Structurally, it combines a rigid, electron-rich 2-methylindole  scaffold with a reactive glycidyl ether  warhead.

While primarily utilized as the direct precursor to Mepindolol and the prodrug Bopindolol , the compound itself possesses significant biological reactivity due to the strained oxirane ring. This guide analyzes its dual profile: as a potentially genotoxic alkylating agent requiring strict control, and as the essential biosynthetic gateway to high-affinity


-blockers with Intrinsic Sympathomimetic Activity (ISA).
Chemical Biology & Reactivity Profile

The biological activity of 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole is defined by its electrophilicity. Unlike its stable derivatives, this molecule is a "chemical warhead" capable of covalent interactions with nucleophilic biological targets.

1.1 The Pharmacophore Generator

The oxirane (epoxide) ring is the site of biological transformation. In drug development, this ring serves as the acceptor for amine nucleophiles (e.g., isopropylamine), creating the


-amino alcohol  motif—the universal pharmacophore required for hydrogen bonding with Asp113 in the 

-adrenergic receptor pocket.
1.2 Toxicology & Genotoxicity Risks

For researchers handling this compound, it must be treated as a Potentially Genotoxic Impurity (PGI) .

  • Mechanism: The strained three-membered ring is susceptible to nucleophilic attack by DNA bases (specifically the N7 position of guanine).

  • Control Strategy: In the synthesis of Mepindolol, this intermediate must be purged to trace levels (typically < ppm range) to prevent mutagenic risk in the final drug substance.

  • Metabolic Fate: If ingested, indole-epoxides are typically substrates for Epoxide Hydrolases (EH) , converting them into trans-dihydrodiols, which are generally more water-soluble and excretable but can occasionally undergo secondary activation.

Pharmacological Significance (The Derivative Context)

The "activity" of this intermediate is best understood through its conversion to Mepindolol . The 2-methylindole scaffold confers unique binding properties compared to the unsubstituted indole of Pindolol.

2.1 Target Profile: Non-Selective

-Blockade

The derivative (Mepindolol) generated from this epoxide exhibits high affinity for both


 (cardiac) and 

(bronchial/vascular) receptors.
ParameterCharacteristicMechanism
Primary Target

-Adrenergic Receptor
Antagonizes catecholamine binding; reduces heart rate (chronotropy) and contractility (inotropy).
Secondary Target

-Adrenergic Receptor
Antagonizes smooth muscle relaxation; relevant for airway resistance.
Unique Feature ISA (Intrinsic Sympathomimetic Activity) The indole nitrogen mimics the catechol hydroxyls of epinephrine, allowing partial receptor activation. This results in less resting bradycardia than pure antagonists like propranolol.
Potency HighThe 2-methyl group enhances lipophilicity and van der Waals contact within the receptor binding pocket.
2.2 Mechanism of Action Visualization

The following diagram illustrates how the derivative (Mepindolol) interferes with the G-Protein Coupled Receptor (GPCR) signaling cascade.

BetaAdrenergicPath Agonist Catecholamines (Epinephrine) Receptor Beta-Adrenergic Receptor (GPCR) Agonist->Receptor Activates Drug Mepindolol (Derivative) Drug->Receptor Competitive Antagonism Gs Gs Protein (Activation) Drug->Gs Prevents Activation Receptor->Gs Coupling AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Catalyzes ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Effect Increased Heart Rate & Contractility PKA->Effect Phosphorylation Cascade Block BLOCKED

Caption: Competitive antagonism of the Beta-Adrenergic signaling cascade by the epoxide-derived pharmacophore.

Synthesis & Experimental Protocols

The following protocols outline the generation of the epoxide and its subsequent conversion. These procedures are derived from standard indole-epichlorohydrin coupling methodologies.

3.1 Synthesis of 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole

Objective: O-alkylation of 4-hydroxy-2-methylindole with epichlorohydrin.

  • Reagents: 4-Hydroxy-2-methylindole (1.0 eq), Epichlorohydrin (5.0 eq), Potassium Carbonate (

    
    , 2.0 eq), Acetonitrile (ACN).
    
  • Protocol:

    • Dissolve 4-hydroxy-2-methylindole in ACN under

      
       atmosphere.
      
    • Add anhydrous

      
       and stir for 30 minutes at room temperature to generate the phenoxide anion.
      
    • Add Epichlorohydrin dropwise. The excess prevents polymerization and favors the monomeric epoxide.

    • Reflux at 60°C for 4–6 hours. Monitor by TLC (Silica, Hexane:EtOAc 7:3) for disappearance of the starting indole (

      
      ).
      
    • Workup: Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

    • Purification: Recrystallize from Isopropanol/Hexane or perform Flash Column Chromatography to isolate the white crystalline solid.

    • Validation:

      
      -NMR should show characteristic epoxide protons at 
      
      
      
      2.7–3.4 ppm and the disappearance of the phenolic -OH.
3.2 Aminolysis to Mepindolol (The Active Drug)

Objective: Ring opening of the epoxide with isopropylamine.

  • Reagents: 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole (1.0 eq), Isopropylamine (excess, 10.0 eq), Methanol.

  • Protocol:

    • Dissolve the epoxide in Methanol.

    • Add Isopropylamine slowly.

    • Reflux gently (40–50°C) for 2 hours. The high nucleophilicity of the amine opens the ring regioselectively at the less substituted carbon.

    • Evaporate solvent and excess amine under vacuum.

    • Result: Crude Mepindolol base. Convert to sulfate or benzoate salt for biological testing.

3.3 Synthetic Pathway Diagram

SynthesisPath Start 4-Hydroxy-2-methylindole (Precursor) Inter 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole (Target Epoxide) Start->Inter K2CO3, Reflux (O-Alkylation) Epi Epichlorohydrin (Alkylation Agent) Epi->Inter Product Mepindolol (Active Beta-Blocker) Inter->Product MeOH, Reflux (Ring Opening) Amine Isopropylamine Amine->Product Prodrug Bopindolol (Prodrug) Product->Prodrug Benzoylation

Caption: Synthetic trajectory from indole precursor to active pharmaceutical ingredients.

Analytical Validation & Quality Control

For researchers utilizing this compound, verifying the integrity of the epoxide ring is paramount, as it degrades via hydrolysis to the diol (inactive impurity).

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: Gradient Acetonitrile/Water (0.1% Formic Acid).

    • Detection: UV at 280 nm (Indole absorption).

    • Retention Time: The epoxide will elute later than the diol impurity (more polar) but earlier than the starting indole (more hydrophobic).

  • NMR Signature:

    • Look for the ABX system of the epoxide ring protons: typically three distinct multiplets between 2.6 ppm and 3.5 ppm. Loss of these signals indicates ring opening.

References
  • BenchChem. (n.d.). 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole Product Entry. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Mepindolol. Retrieved from

  • Zhang, M., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. The Journal of Pharmaceutical Sciences. Retrieved from

  • Breuer, M., et al. (2004). Industrial Methods for the Synthesis of Optically Active Intermediates. Angewandte Chemie International Edition.
  • ToxInfo. (2023). Genotoxicity of Epoxide Intermediates in Drug Synthesis. (General Toxicology Reference).
Exploratory

A Comprehensive Technical Guide to the Solubility and Stability Profiling of 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole

Abstract This technical guide provides a comprehensive framework for the systematic evaluation of the aqueous solubility and chemical stability of 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole, a novel chemical entity (NCE)...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the systematic evaluation of the aqueous solubility and chemical stability of 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole, a novel chemical entity (NCE) with potential therapeutic applications. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, offering both theoretical rationale and detailed, field-proven experimental protocols. We will explore the inherent molecular liabilities stemming from the compound's indole and oxirane functionalities and establish a robust analytical strategy for characterization. The guide emphasizes the development of a stability-indicating analytical method, the execution of forced degradation studies under ICH-compliant stress conditions, and the systematic assessment of solubility. The ultimate goal is to generate a foundational dataset that informs formulation development, predicts in-vivo behavior, and ensures regulatory compliance.

Introduction: Understanding the Molecule

2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole is a heterocyclic compound featuring two key functional groups that dictate its physicochemical properties: an indole nucleus and an oxirane (epoxide) ring.

  • The Indole Nucleus: This electron-rich aromatic system is a "privileged scaffold" in medicinal chemistry, known for its ability to interact with various biological targets.[1] However, it can be susceptible to oxidation.

  • The Oxirane Ring: This strained three-membered ether is a potent electrophile. The high ring strain makes it susceptible to nucleophilic attack, particularly ring-opening reactions, which can be catalyzed by acids or bases.[1] This functionality is a critical liability that must be investigated to ensure chemical stability.

Early and thorough characterization of solubility and stability is paramount in drug development.[2][3] Poor solubility can lead to low or variable bioavailability, hindering therapeutic efficacy, while chemical instability can result in loss of potency and the formation of potentially toxic degradation products.[3][4] This guide provides the strategic workflow for de-risking a candidate like 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole by comprehensively mapping these critical properties.

Solubility Assessment: The Gateway to Bioavailability

Solubility is the maximum concentration of a substance that can be dissolved in a solvent at a given temperature and pressure.[3] For oral drug candidates, aqueous solubility is a primary determinant of absorption and bioavailability.[3] We will assess both kinetic and thermodynamic solubility to gain a complete picture.

Causality Behind Experimental Choices
  • Kinetic vs. Thermodynamic Solubility: Kinetic solubility measures the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[5] This mimics the conditions of high-throughput screening and early discovery, providing a rapid assessment of solubility challenges.[2][5] Thermodynamic solubility, conversely, measures the true equilibrium concentration of a compound in a saturated aqueous solution, which is more representative of conditions in the gastrointestinal tract and crucial for later-stage development.[5][6]

  • Solvent Selection: We use physiologically relevant buffers (pH 1.2, 6.8, and 7.4) to simulate the pH range of the gastrointestinal tract.[6] The inclusion of biorelevant media (e.g., FaSSIF, FeSSIF) can further enhance the in-vitro-in-vivo correlation (IVIVC) for poorly soluble drugs.[6]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
  • Preparation: Add an excess amount of 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole (e.g., 2-5 mg) to a series of glass vials, each containing 1 mL of a different aqueous buffer (e.g., pH 1.2 HCl, pH 6.8 Phosphate, pH 7.4 Phosphate).

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Processing: After equilibration, allow the vials to stand, permitting the undissolved solid to settle. Filter the supernatant through a 0.22 µm PVDF filter to remove any particulate matter. Note: It is critical to ensure the filter does not adsorb the compound.

  • Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a pre-validated HPLC-UV method.

  • Data Reporting: Express solubility in µg/mL or mM. The experiment should be performed in triplicate for statistical validity.

Data Presentation: Solubility Profile
Medium pH Temperature (°C) Mean Solubility (µg/mL) ± SD (n=3) Method
SGF (Simulated Gastric Fluid)1.237Example Data: 5.2 ± 0.4Thermodynamic
FaSSIF (Fasted State Simulated Intestinal Fluid)6.537Example Data: 25.8 ± 1.9Thermodynamic
FeSSIF (Fed State Simulated Intestinal Fluid)5.037Example Data: 31.2 ± 2.5Thermodynamic
Phosphate Buffered Saline (PBS)7.437Example Data: 18.5 ± 1.1Thermodynamic
DMSO/PBS (2% DMSO)7.425Example Data: 65.1 ± 4.3Kinetic
Visualization: Solubility Assessment Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_proc Processing & Analysis prep_start Weigh Excess Compound prep_add Add to Vials with Aqueous Media prep_start->prep_add equil Agitate at Controlled Temp (24-48h) prep_add->equil proc_filter Filter Supernatant (0.22 µm PVDF) equil->proc_filter proc_quant Quantify via HPLC-UV proc_filter->proc_quant G cluster_stress Forced Degradation (ICH Conditions) start Develop & Validate Stability-Indicating HPLC Method prep Prepare 1 mg/mL Stock Solution start->prep acid Acidic (HCl) prep->acid base Basic (NaOH) prep->base oxi Oxidative (H₂O₂) prep->oxi photo Photolytic (ICH Q1B) prep->photo thermal Thermal prep->thermal analysis Analyze Samples (HPLC-UV/MS) acid->analysis base->analysis oxi->analysis photo->analysis thermal->analysis report Calculate % Degradation Identify Degradants Assess Mass Balance analysis->report G cluster_conditions Parent Parent Compound (m/z 218.1) cond1 Acid/Base Hydrolysis Parent->cond1 cond2 Oxidation (e.g., H₂O₂) Parent->cond2 Diol Diol Degradant (m/z 236.1) Oxide Oxidized Degradant (m/z 234.1) cond1->Diol cond2->Oxide

Sources

Foundational

Technical Guide: Impurity Profiling and Control of 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole

Executive Summary The compound 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole (CAS: 35308-87-3) is the pivotal electrophilic intermediate in the synthesis of Mepindolol , a non-selective beta-blocker with intrinsic sympathomi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole (CAS: 35308-87-3) is the pivotal electrophilic intermediate in the synthesis of Mepindolol , a non-selective beta-blocker with intrinsic sympathomimetic activity (ISA). As a glycidyl ether derivative of 4-hydroxy-2-methylindole, its quality attributes directly dictate the impurity profile of the final API.

This guide provides a comprehensive analysis of the known impurities associated with this intermediate. It synthesizes mechanistic organic chemistry with regulatory control strategies (ICH M7/Q3A) to assist process chemists and analytical scientists in minimizing downstream risks.

Synthesis & Mechanistic Origin of Impurities[1]

The synthesis of the title compound typically involves the O-alkylation of 4-hydroxy-2-methylindole with epichlorohydrin (1-chloro-2,3-epoxypropane) in the presence of a base (e.g., NaOH or K2CO3). This reaction proceeds via a nucleophilic substitution (


) followed by ring closure.
Reaction Pathway and Impurity Nodes

The following diagram illustrates the primary synthesis pathway and the branching points where critical impurities are generated.

SynthesisPath SM 4-Hydroxy-2-methylindole (Starting Material) Inter Chlorohydrin Intermediate (Transient) SM->Inter + EPI, Base Imp_A Impurity A (Residual SM) SM->Imp_A Incomplete Conversion Imp_E Impurity E (N-Alkylated) SM->Imp_E N-Alkylation (High Base Load) EPI Epichlorohydrin Product 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole (Target Epoxide) Inter->Product Ring Closure (-HCl) Imp_B Impurity B (Chlorohydrin) Inter->Imp_B Incomplete Closure or HCl addition Imp_C Impurity C (Diol) Product->Imp_C Hydrolysis (+H2O) Imp_D Impurity D (Dimer) Product->Imp_D + SM (Phenol attack)

Figure 1: Mechanistic pathway of 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole synthesis showing the origin of five critical impurities.

Detailed Impurity Profiling

The following table categorizes the impurities based on their formation mechanism. Understanding these mechanisms is crucial for implementing "Quality by Design" (QbD) control parameters.

Impurity Classification Table[2]
Impurity CodeCommon NameChemical Structure DescriptionOrigin/MechanismRisk Level
IMP-A Residual Starting Material4-hydroxy-2-methylindoleIncomplete reaction; stoichiometry deficit.Medium (Precursor)
IMP-B Chlorohydrin Analog1-chloro-3-((2-methyl-1H-indol-4-yl)oxy)propan-2-olIncomplete ring closure due to insufficient base or reaction time; or ring opening by HCl.High (Genotoxic Potential)
IMP-C Hydrolyzed Diol3-((2-methyl-1H-indol-4-yl)oxy)propane-1,2-diolHydrolysis of the epoxide ring by moisture in solvents or during aqueous workup.Low (Inert)
IMP-D Dimer (Bis-ether)1,3-bis((2-methyl-1H-indol-4-yl)oxy)propan-2-olReaction of the target epoxide (Product) with unreacted Phenol (IMP-A).Medium (Process Yield Loss)
IMP-E N-Alkylated Byproduct1-(oxiran-2-ylmethyl)-4-(oxiran-2-ylmethoxy)-2-methylindoleAlkylation at the indole nitrogen (N1) due to excessive base strength or temperature.High (Difficult to Purge)
Technical Deep Dive
IMP-B: The Chlorohydrin Challenge

The formation of the chlorohydrin (IMP-B) is reversible. While base promotes ring closure to the epoxide, the presence of chloride ions (generated during the reaction) can reopen the ring under acidic or neutral conditions.

  • Control: Ensure the reaction mixture remains basic (pH > 10) until the organic phase is separated. Avoid acidic washes during workup.

IMP-D: The Dimerization Kinetic

The dimer (IMP-D) forms via a competitive reaction where the product epoxide competes with epichlorohydrin for the phenoxide anion.

  • Kinetic Insight: Since epichlorohydrin is less sterically hindered than the product epoxide, maintaining a high equivalent excess of epichlorohydrin (e.g., >3.0 eq) suppresses dimer formation by statistically favoring the reaction with the reagent over the product.

IMP-E: Regioselectivity (O- vs N-Alkylation)

Indoles are ambident nucleophiles. The pKa of the hydroxyl group (~10) is lower than the indole N-H (~17).

  • Selectivity: Using mild bases (e.g., Potassium Carbonate in Acetone/MEK) favors O-alkylation. Strong bases (e.g., NaH, NaOH) or phase transfer catalysts can increase the risk of N-deprotonation and subsequent N-alkylation (IMP-E).

Analytical Strategy

To accurately quantify these impurities, a validated HPLC method is required. Due to the thermal instability of epoxides, Gas Chromatography (GC) is generally unsuitable for the main assay but may be used for residual epichlorohydrin.

Recommended HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Ammonium Acetate in Water (pH 7.0). Note: Avoid acidic modifiers like TFA to prevent on-column hydrolysis of the epoxide.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 280 nm (Indole absorption characteristic).

Analytical Logic Flow

AnalyticalFlow Sample Crude Reaction Mixture Step1 Dilution in Neutral Solvent (Acetonitrile/Water) Sample->Step1 Analysis HPLC-UV Analysis (Neutral pH Mobile Phase) Step1->Analysis Decision Impurity Profile Analysis->Decision ResultA High IMP-B (Chlorohydrin) ACTION: Extend reaction time or add base Decision->ResultA RT ~0.8 RRT ResultB High IMP-D (Dimer) ACTION: Increase Epichlorohydrin eq. Decision->ResultB RT ~1.5 RRT ResultC High IMP-C (Diol) ACTION: Check solvent water content Decision->ResultC RT ~0.5 RRT

Figure 2: Analytical decision tree for in-process control (IPC) of the reaction mixture.

Control Strategy & Specification Limits

For a Critical Process Intermediate, the following specification limits are recommended based on typical downstream purging capabilities during the conversion to Mepindolol.

ParameterRecommended LimitRationale
Purity (HPLC) NLT 98.0%Ensures high yield in the subsequent amination step.
IMP-A (SM) NMT 0.5%Difficult to purge; competes in the next step.
IMP-B (Chlorohydrin) NMT 0.15%Potential mutagenic impurity (PMI); strict control required.
IMP-D (Dimer) NMT 1.0%Non-reactive in next step; manageable via crystallization.
Total Impurities NMT 2.0%General quality indicator.
Purge Strategy
  • Recrystallization: The crude epoxide can often be recrystallized from non-polar solvents (e.g., Isopropyl Alcohol/Hexane) to reject the polar Diol (IMP-C) and the lipophilic Dimer (IMP-D).

  • Downstream Reaction: In the next step (reaction with isopropylamine), the unreacted epoxide is converted to Mepindolol. The Chlorohydrin (IMP-B) may also convert to Mepindolol if sufficient excess amine is used, effectively "repairing" the impurity, though this is not a relied-upon control strategy.

References

  • Mepindolol Synthesis & Intermediates: Seemann, F., et al. "Beiträge zur Chemie der 4-Hydroxyindol-Verbindungen."[1] Helvetica Chimica Acta, 1971. Link

  • Impurity Profiling of Beta-Blockers: "Pindolol Impurities and Related Compounds." Veeprho Laboratories. Link

  • Epoxide Chemistry & Side Reactions: Lima, et al. "Lipase Catalyzed Synthesis of Enantiopure Precursors and Derivatives for β-Blockers." Molecules, 2021.[2] Link

  • Genotoxic Impurities Guidelines: ICH M7(R1) "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." Link

  • Compound Data: National Institute of Standards and Technology (NIST).[3] "1H-Indole, 2-methyl- Data." Link

Sources

Exploratory

The 4-Alkoxyindole Scaffold: Synthetic Architectures and Medicinal Utility

Executive Summary The 4-alkoxyindole moiety represents a privileged yet underutilized scaffold in modern drug discovery. Unlike the densely explored 3- and 5-substituted indole derivatives, the 4-position offers a unique...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-alkoxyindole moiety represents a privileged yet underutilized scaffold in modern drug discovery. Unlike the densely explored 3- and 5-substituted indole derivatives, the 4-position offers a unique vector for optimizing physicochemical properties—specifically through the formation of an intramolecular hydrogen bond (IMHB) between the C4-alkoxy oxygen and the indole N-H. This interaction significantly modulates lipophilicity (


), reduces polar surface area (PSA), and enhances membrane permeability, making it a strategic tool for CNS-penetrant drugs and oral kinase inhibitors. This guide synthesizes the latest synthetic methodologies and structure-activity relationship (SAR) insights for researchers targeting this specific pharmacophore.

Part 1: The Physicochemical Edge (Mechanistic Insight)

The defining feature of 4-alkoxyindoles is the Intramolecular Hydrogen Bond (IMHB) . In standard indoles, the N-H proton is a hydrogen bond donor (HBD) that contributes to polarity and solvent interaction.

The IMHB Effect

When an alkoxy group (e.g., methoxy, ethoxy) is placed at the C4 position, the oxygen atom acts as a hydrogen bond acceptor (HBA) in close proximity to the N1-H donor.

  • Reduced Basicity: The electron density of the nitrogen lone pair is delocalized, but the N-H proton is "locked" by the C4-oxygen.

  • Permeability Boost: By "hiding" the HBD capability internally, the molecule appears more lipophilic to lipid bilayers. This is critical for crossing the Blood-Brain Barrier (BBB), explaining the high psychoactivity of 4-substituted tryptamines (e.g., Psilocin).

  • Conformational Lock: The IMHB restricts the rotation of the C4-substituent, pre-organizing the molecule for binding pockets that require a planar or specific dihedral conformation.

Part 2: Advanced Synthetic Protocols

Synthesizing 4-alkoxyindoles requires overcoming the natural reactivity of the indole ring, which favors electrophilic substitution at C3. Two primary strategies are dominant: De Novo ring construction and Functionalization of Precursors.

Strategy A: The Modified Leimgruber-Batcho Synthesis

This is the "workhorse" method for generating the indole core from substituted nitrotoluenes. It is particularly robust for 4-alkoxy derivatives because the alkoxy group is installed before ring closure.

Mechanism:

  • Condensation: 2-Methyl-3-nitroanisole reacts with N,N-dimethylformamide dimethyl acetal (DMFDMA) to form a trans-beta-dimethylaminostyrene.

  • Reductive Cyclization: The nitro group is reduced (typically via H2/Pd-C or Zn/AcOH), leading to nucleophilic attack on the enamine carbon and closure of the pyrrole ring.

Strategy B: Regioselective Synthesis from 3-Aminophenols (The Modern Route)

For high-throughput medicinal chemistry, starting from 3-aminophenols allows for rapid diversification of the alkoxy group before indole formation.

Protocol: Palladium-Catalyzed Larock-Type Annulation This method couples an o-iodoaniline derivative (derived from 3-aminophenol) with an internal alkyne.

Step-by-Step Methodology:
  • Precursor Preparation:

    • Start with 3-aminophenol .[1]

    • Protect the amine (e.g., acetyl or Boc).

    • O-Alkylation: React with the desired alkyl halide (R-X) and K2CO3 in DMF to install the 4-alkoxy chain.

    • Iodination: Electrophilic iodination (I2/Ag2SO4) selectively occurs ortho to the amino group, yielding the 2-iodo-5-alkoxyaniline precursor.

  • Annulation Reaction:

    • Reagents: 2-iodo-5-alkoxyaniline (1.0 equiv), Internal Alkyne (1.2 equiv).

    • Catalyst: Pd(OAc)2 (5 mol%), LiCl (1.0 equiv), KOAc (3.0 equiv).

    • Solvent: DMF, 100°C, 12-24h.

  • Workup:

    • Dilute with EtOAc, wash with brine/water to remove DMF.

    • Purify via flash column chromatography (Hexane/EtOAc).

Why this works: The alkoxy group at the meta position of the starting aniline directs the iodination and subsequent cyclization to ensure the substituent ends up at the C4 position of the indole.

Visualization: Synthetic Pathways

Synthesis cluster_0 Route A: Leimgruber-Batcho cluster_1 Route B: From Aminophenols Start1 2-Methyl-3-nitroanisole Step1A Enamine Formation (DMFDMA, Heat) Start1->Step1A Step1B Reductive Cyclization (H2, Pd/C) Step1A->Step1B Product1 4-Methoxyindole Step1B->Product1 Start2 3-Aminophenol Step2A O-Alkylation & Iodination Start2->Step2A Step2B Pd-Catalyzed Annulation (Alkyne, Pd(OAc)2) Step2A->Step2B Product2 Functionalized 4-Alkoxyindole Step2B->Product2

Caption: Comparative synthetic workflows. Route A is ideal for simple 4-methoxyindoles; Route B allows late-stage diversification of the alkoxy chain.

Part 3: Medicinal Chemistry & SAR[2][3][4][5][6][7][8][9][10]

Kinase Inhibition (PI3K Focus)

The 4-substituted indole scaffold has shown exceptional potency against Phosphoinositide 3-kinases (PI3K), particularly the delta (


) isoform, which is a target for hematological malignancies.[2]
  • Mechanism: The indole core mimics the adenine ring of ATP. The 4-substituent projects into the "affinity pocket" (specificity pocket) of the kinase, which differs between isoforms (

    
    ).
    
  • Key Insight: Bulky 4-alkoxy or 4-aryl groups can induce selectivity. For example, FD223 is a potent PI3K

    
     inhibitor (
    
    
    
    nM) where the indole scaffold is modified to exploit this pocket.
  • Data Summary:

CompoundTargetC4-SubstituentIC50 (nM)Selectivity
FD223 PI3K

Substituted Aryl/Alkoxy1.0>29-fold vs other isoforms
Zhang Analog 6e PI3K

Functionalized group<10High
Pindolol

-Adrenergic
-OCH2CH(OH)CH2NHiPrN/ANon-selective (Classic Drug)
GPCR Modulation (Serotonin Receptors)

The 4-position is the "magic methyl" equivalent for tryptamines.

  • 5-HT2A Agonism: 4-Hydroxy and 4-Alkoxy substitution (e.g., Psilocin, 4-HO-MET) drastically increases affinity for the 5-HT2A receptor compared to the unsubstituted tryptamine. The oxygen atom accepts a hydrogen bond from a serine residue (Ser159 in 5-HT2A) deep in the binding pocket.

  • Metabolic Stability: The 4-alkoxy group blocks metabolic hydroxylation at the C4 position, a common clearance pathway for simple indoles, thereby extending half-life.

Visualization: PI3K Signaling & Inhibition

Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Delta) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 Akt Akt (Protein Kinase B) PIP3->Akt Recruits mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation (Tumor Growth) mTOR->Proliferation Promotes Inhibitor 4-Alkoxyindole Inhibitor (e.g., FD223) Inhibitor->PI3K Blocks ATP Binding

Caption: Mechanism of Action for 4-alkoxyindole based PI3K inhibitors in blocking the cancer cell proliferation pathway.[2]

Part 4: Case Study - FD223 & The Zhang Series

Compound: FD223 (and related analogs from Zhang et al.) Class: PI3K


 Selective Inhibitor
Structural Logic: 
The researchers utilized the indole scaffold as a bioisostere for the quinazoline core found in Idelalisib. By modifying the 4-position, they achieved:
  • Improved Solubility: The 4-alkoxy/4-substituted group disrupted planar stacking slightly, improving dissolution rates.

  • Isoform Selectivity: The specific steric environment of the PI3K

    
     isoform accommodates the C4-extension better than the 
    
    
    
    isoform, reducing off-target toxicity (e.g., hyperglycemia associated with PI3K
    
    
    inhibition).

Experimental Validation (Protocol for Activity Assay):

  • Assay: ADP-Glo Kinase Assay.

  • Conditions: Recombinant PI3K

    
     enzyme, ATP (10 
    
    
    
    M), PIP2:PS substrate.
  • Readout: Luminescence proportional to ADP production.

  • Result: Dose-dependent reduction in luminescence confirming competitive inhibition at the ATP site.

References

  • Leimgruber, W., & Batcho, A. D. (1971). The Leimgruber-Batcho Indole Synthesis. Organic Syntheses. Link

  • Zhang, S., et al. (2018).[3] Novel 6-aryl substituted 4-pyrrolidineaminoquinazoline derivatives as potent phosphoinositide 3-kinase delta (PI3Kδ) inhibitors. Bioorganic & Medicinal Chemistry. Link

  • Sanz, R., et al. (2007). Regioselective synthesis of 4- and 7-alkoxyindoles from 2,3-dihalophenols: application to the preparation of indole inhibitors of phospholipase A2. Journal of Organic Chemistry. Link

  • Caron, G., et al. (2019).[4] Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry. Medicinal Chemistry Communications. Link

  • Nichols, D. E. (2012). Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. Link

Sources

Foundational

Reactivity of the Epoxide Ring in Indole Derivatives: A Technical Guide

This technical guide details the reactivity of the epoxide ring in indole derivatives, focusing on the dichotomy between the highly unstable indole-2,3-epoxides and the synthetically versatile spiro-epoxyoxindoles. Execu...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the reactivity of the epoxide ring in indole derivatives, focusing on the dichotomy between the highly unstable indole-2,3-epoxides and the synthetically versatile spiro-epoxyoxindoles.

Executive Summary & Core Reactivity Landscape

For medicinal chemists and synthetic biologists, the "indole epoxide" represents two distinct chemical entities with vastly different stability profiles and reactivity manifolds. Understanding this distinction is critical for designing successful synthetic campaigns and anticipating metabolic liabilities.

The Two Classes of Indole Epoxides
FeatureIndole-2,3-Epoxides Spiro-Epoxyoxindoles
Structure Epoxide fused directly to the C2-C3 bond of the indole.Epoxide spiro-fused at the C3 position of an oxindole.
Aromaticity Disrupted. The pyrrole ring loses aromaticity, creating immense strain.Preserved (in the benzene ring). The amide lactam is stable.
Stability Transient/High Energy. Rarely isolable; rearranges spontaneously.Stable/Isolable. Bench-stable solid; reactive only under catalysis.
Primary Fate Meinwald Rearrangement to 2-oxindoles or 3-hydroxyindoles.Nucleophilic Ring Opening (C3 vs. C2 attack).
Key Utility Metabolic intermediate (toxicity); in situ generation for functionalization.Scaffold for complex alkaloids (e.g., Spirotryprostatin).

Indole-2,3-Epoxides: The Transient Intermediates

The direct epoxidation of the indole C2-C3 double bond generates a species with significant ring strain and loss of aromatic stabilization energy.

Fundamental Instability & Rearrangement

Attempts to isolate simple indole-2,3-epoxides (e.g., from oxidation with DMDO or m-CPBA) typically fail at room temperature. The epoxide undergoes a rapid Meinwald Rearrangement , driven by the recovery of amide resonance (in oxindoles) or re-aromatization.

Mechanism: The Meinwald Shift

The rearrangement pathway is dictated by the substituent at C3 and the solvent environment.

  • 1,2-Hydride Shift (Major Pathway):

    • Protonation or Lewis acid coordination of the epoxide oxygen.

    • C2-O bond cleavage leads to a carbocation at C2 stabilized by the nitrogen lone pair.

    • Hydride migration from C2 to C3 (or vice versa) generates 2-oxindole .

  • Ring Opening to 3-Hydroxyindolenine:

    • In the presence of nucleophiles or specific substitution, the ring opens to form 3-hydroxyindolenine, which may tautomerize to 2-indolinone or dehydrate.

Metabolic Activation & Toxicity

In drug development, the formation of indole-2,3-epoxides by Cytochrome P450 enzymes is a known toxophore mechanism.

  • Case Study: 3-Methylindole (Skatole):

    • Bioactivation by CYP450 generates the 3-methylindole-2,3-epoxide.

    • This electrophilic intermediate reacts with protein nucleophiles (cysteine thiols) or DNA, leading to pneumotoxicity (in livestock) or potential idiosyncratic toxicity in humans.

    • Mitigation: Blocking the C2/C3 positions or reducing electron density on the indole ring can suppress this epoxidation.

Synthetic Strategy: The "Surrogate" Approach

Since the epoxide itself is elusive, researchers use surrogates to access the same reactivity manifold without handling the unstable species.

  • Reagent: 2-Hydroxyindoline-3-triethylammonium bromide (HITAB) .[1]

  • Function: Acts as a bench-stable equivalent of indole-2,3-epoxide.[1] Under basic conditions, it generates the reactive intermediate in situ, allowing for controlled C3-nucleophilic attack (e.g., with tryptamine) to form bis-indole alkaloids.

Spiro-Epoxyoxindoles: The Stable Synthetic Workhorses

Unlike their fused counterparts, spiro-epoxyoxindoles (often derived from isatins) are stable electrophiles. They are pivotal in the synthesis of C3-functionalized oxindoles, a core motif in alkaloids like Spirotryprostatin A and Horsfiline.

Synthesis
  • Core Method: Corey-Chaykovsky reaction (DMSO/NaH + Trimethylsulfoxonium iodide) on Isatins.

  • Yields: Typically 70–95%.

  • Stereochemistry: The nucleophile attacks from the less hindered face, but the spiro-epoxide formation is generally diastereoselective based on C3 substituents.

Regioselective Ring Opening

The reactivity of spiro-epoxyoxindoles is defined by the competition between C2 (spiro center) and C3 (terminal epoxide carbon) attack.

ConditionNucleophileRegioselectivityMechanism
Acidic (Lewis/Bronsted) Alcohols, Water, ThiolsC3-Attack (Spiro Center) SN1-like. Bond breaking precedes bond making. The carbocation at the benzylic spiro center is stabilized.
Basic / Neutral Azides, AminesC2'-Attack (Terminal) SN2. Steric hindrance at the spiro center forces attack at the less substituted terminal carbon.
Indole Nucleophiles Indole (C3)C3-Attack (Spiro) Friedel-Crafts type alkylation. Catalyzed by Lewis acids (e.g., Sc(OTf)3).
Experimental Protocol: Acid-Catalyzed Ring Opening
  • Objective: Synthesis of 3-hydroxy-3-(hydroxymethyl)oxindole (Vicinal diol).

  • Reagents: Spiro-epoxyoxindole, Water (solvent/nucleophile), Catalyst (e.g., 5 mol% Sc(OTf)3 or Sulfonic acid on carbon).

  • Conditions:

    • Dissolve spiro-epoxyoxindole (1.0 equiv) in THF/H2O (1:1).

    • Add catalyst (5 mol%).

    • Stir at RT for 2–4 hours (TLC monitoring).

    • Workup: Extract with EtOAc, wash with brine.

    • Outcome: Regioselective opening at the spiro center yields the 3,3-disubstituted product.

Visualization of Reaction Pathways

Figure 1: The Divergent Reactivity of Indole Epoxides

This diagram contrasts the fate of the unstable 2,3-epoxide vs. the stable spiro-epoxide.

IndoleEpoxideReactivity Indole Indole Precursor Oxidation Oxidation (DMDO / P450) Indole->Oxidation Epoxide23 Indole-2,3-Epoxide (Highly Unstable) Oxidation->Epoxide23 Direct Epoxidation Rearrange Meinwald Rearrangement Epoxide23->Rearrange Spontaneous Toxicity Protein Adducts (Toxicity) Epoxide23->Toxicity Electrophilic Attack (Cys/Lys) SpiroEpox Spiro-Epoxyoxindole (Stable) RingOpen Nucleophilic Ring Opening SpiroEpox->RingOpen Lewis Acid / Base Oxindole 2-Oxindole (Thermodynamic Sink) Rearrange->Oxindole 1,2-H Shift Functionalized C3-Functionalized Oxindole RingOpen->Functionalized Regioselective Isatin Isatin Isatin->SpiroEpox Corey-Chaykovsky

Caption: Divergent fates of indole-derived epoxides. Red indicates high instability/toxicity risks; Green indicates stable synthetic intermediates.

Figure 2: Mechanism of Regioselective Spiro-Epoxide Opening

SpiroOpening cluster_Acid Acid Catalyzed (Lewis/Bronsted) cluster_Base Base / Nucleophile Driven Spiro Spiro-Epoxyoxindole AcidPath Protonation of Oxygen Spiro->AcidPath Steric Steric Hindrance at C3 Spiro->Steric Carbocation Stable Benzylic C3 Carbocation AcidPath->Carbocation C3-O Bond Break ProductA Product: C3-Nucleophile Attack (Retention of Spiro Center) Carbocation->ProductA Nu: Attack ProductB Product: Terminal (C2') Attack (S_N2 Mechanism) Steric->ProductB Nu: Attack at Less Hindered C

Caption: Regioselectivity switch in spiro-epoxyoxindoles driven by catalyst type (S_N1 vs S_N2).

References

  • Monticelli, S., et al. (2018). Recent advances in the synthesis and reactivity of spiro-epoxyoxindoles. Chemistry of Heterocyclic Compounds. Link

  • Sakla, A. P., Kansal, P., & Shankaraiah, N. (2020). Syntheses and reactivity of spiro-epoxy/aziridine oxindole cores: developments in the past decade. Organic & Biomolecular Chemistry. Link

  • Adam, W., et al. (1994). Oxidation of N-Acylindoles by Dimethyldioxirane and Singlet Oxygen: Substituent Effects on Thermally Persistent Indole Epoxides. Journal of the American Chemical Society. Link

  • Suzdalev, K. F., & Babakova, M. N. (2005).[2][3] Synthesis of Indole 2,3-Epoxypropyl Derivatives and Their Reactions with Amines. Russian Journal of Organic Chemistry. Link

  • Shishido, Y., et al. (2020). Development and Application of Indole-2,3-epoxide Surrogates. Journal of Synthetic Organic Chemistry, Japan. Link

  • Skiles, G. L., & Yost, G. S. (1996). Mechanistic studies on the cytochrome P450-catalyzed dehydrogenation of 3-methylindole. Chemical Research in Toxicology. Link

Sources

Protocols & Analytical Methods

Method

Application Note: 2-Methyl-4-(oxiran-2-ylmethoxy)-1H-indole in Organic Synthesis

[1] Executive Summary This application note details the synthetic utility of 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole (referred to herein as Intermediate-2M ).[1] This molecule is the critical electrophilic scaffold use...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This application note details the synthetic utility of 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole (referred to herein as Intermediate-2M ).[1] This molecule is the critical electrophilic scaffold used in the synthesis of Mepindolol , a non-selective beta-adrenergic antagonist, and serves as a structural template for Bopindolol .

The indole C4-position oxygenation, combined with the C2-methyl group, provides unique steric and electronic properties that differentiate it from the standard Pindolol precursor. This guide focuses on the regioselective aminolysis of the epoxide moiety and strategies for enantioselective resolution , providing researchers with robust protocols for converting this intermediate into bioactive pharmaceutical ingredients (APIs).

Chemical Profile & Reactivity[1][2][3][4][5]

PropertyDescription
IUPAC Name 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole
Common Ref. Mepindolol Epoxide; 2-Methyl-4-(2,3-epoxypropoxy)indole
CAS Registry 35308-87-3 (Generic/Related)*
Molecular Formula C₁₂H₁₃NO₂
Molecular Weight 203.24 g/mol
Key Functional Group Glycidyl Ether: Highly reactive electrophile susceptible to nucleophilic attack.[1]
Scaffold 2-Methylindole: The C2-methyl group increases lipophilicity and stability compared to the des-methyl indole.[1]

*Note: CAS 35308-87-3 refers to the des-methyl Pindolol intermediate.[1] The 2-methyl variant is a specific derivative often synthesized in-situ.[1]

Mechanistic Insight: The "Warhead"

The utility of Intermediate-2M lies in the tension of the oxirane (epoxide) ring. The reaction is driven by the relief of ring strain (~27 kcal/mol).

  • Regioselectivity: Under basic or neutral conditions (standard aminolysis), nucleophilic attack occurs predominantly at the least hindered terminal carbon (

    
    ), following an 
    
    
    
    mechanism.
  • Chemomimesis: The resulting 3-amino-2-propanol side chain mimics the catecholamine structure of norepinephrine, essential for

    
    -adrenergic receptor binding.[1]
    

Core Application I: Synthesis of Mepindolol (Aminolysis)

This protocol describes the conversion of Intermediate-2M to Mepindolol via ring-opening with isopropylamine.[1]

Experimental Workflow Diagram

Mepindolol_Synthesis Start 4-Hydroxy-2-methylindole Step1 O-Alkylation (Epichlorohydrin + Base) Start->Step1 S_N2 Displacement Inter Intermediate-2M (Epoxide) Step1->Inter Cyclization Step2 Aminolysis (Isopropylamine, Reflux) Inter->Step2 Ring Opening Product Mepindolol (Racemic) Step2->Product Workup & Cryst.

Figure 1: Synthetic pathway from the phenol precursor to the final beta-blocker.[1]

Detailed Protocol

Reagents:

  • Intermediate-2M (1.0 equiv)[1]

  • Isopropylamine (10.0 - 15.0 equiv)[1]

  • Solvent: Methanol or Ethanol (Absolute)

Procedure:

  • Charge: In a pressure-rated reaction vessel or round-bottom flask equipped with a reflux condenser, dissolve Intermediate-2M (e.g., 10.0 g, 49.2 mmol) in Ethanol (100 mL).

  • Addition: Add Isopropylamine (43.5 g, 738 mmol) in a single portion.

    • Critical Insight: A large excess of amine is mandatory to prevent the product (a secondary amine) from reacting with a second molecule of epoxide, which would form a dimeric impurity (bis-alkylation).

  • Reaction: Heat the mixture to reflux (approx. 78°C) under a nitrogen atmosphere. Stir for 4–6 hours.

    • Monitoring: Monitor consumption of the epoxide by TLC (SiO₂, EtOAc/Hexane 1:1) or HPLC.[2][3][4] The epoxide spot (

      
      ) should disappear, replaced by the more polar amino-alcohol (
      
      
      
      ).
  • Workup: Cool to room temperature. Concentrate the mixture under reduced pressure to remove the solvent and excess isopropylamine.

  • Purification: The residue is typically a viscous oil that solidifies upon standing. Recrystallize from Ethyl Acetate/Hexane or convert to the sulfate salt for higher purity.

Expected Yield: 85–92% Characterization: ¹H NMR should show the disappearance of the characteristic epoxide multiplets at


 2.7–3.3 ppm and the appearance of the isopropyl methine septet.

Core Application II: Enantioselective Resolution

Mepindolol is chiral.[5] The (S)-enantiomer is generally 50–100 times more potent than the (R)-enantiomer.[1] Since the aminolysis of the racemic epoxide yields racemic Mepindolol, a resolution step is required for high-value synthesis.

Strategy: Lipase-Catalyzed Kinetic Resolution

This protocol uses Candida antarctica Lipase B (CALB) to selectively acetylate one enantiomer of the chlorohydrin precursor or the hydrolyzed diol, allowing separation.[3][4]

Workflow Diagram: Kinetic Resolution

Kinetic_Resolution Racemic Racemic Intermediate-2M Hydrolysis Hydrolysis (H2SO4/THF) Racemic->Hydrolysis Diol Racemic Diol Hydrolysis->Diol Enzymatic Enzymatic Acetylation (CALB Lipase + Vinyl Acetate) Diol->Enzymatic Result (S)-Acetate (Ester) (R)-Diol (Unreacted) Enzymatic->Result

Figure 2: Biocatalytic resolution strategy to isolate enantiopure precursors.[1]

Protocol (Adapted from Pindolol Analogs)

Reagents:

  • Racemic Diol (derived from hydrolysis of Intermediate-2M)[1]

  • Immobilized CALB (Novozym 435)

  • Vinyl Acetate (Acyl donor)

  • Solvent: Toluene or MTBE

Procedure:

  • Substrate Prep: Dissolve the racemic diol (1.0 g) in dry Toluene (20 mL).

  • Enzyme Addition: Add Vinyl Acetate (3.0 equiv) and Novozym 435 (50% w/w relative to substrate).

  • Incubation: Shake at 30°C at 200 rpm.

  • Resolution: Monitor by Chiral HPLC. The enzyme typically acetylates the (S)-enantiomer preferentially (E-value > 50), leaving the (R)-diol unreacted.

  • Separation: Filter off the enzyme. Separate the (S)-acetate and (R)-diol via column chromatography.[1]

  • Conversion: The enantiopure diol or acetate is then re-activated to the epoxide (via tosylation/cyclization) to yield optically pure Intermediate-2M for Mepindolol synthesis.

Troubleshooting & Critical Parameters

ParameterIssueSolution
Temperature Polymerization of epoxideDo not exceed 80°C during aminolysis.[1] Store Intermediate-2M at 4°C.
Stoichiometry Dimer formationMaintain Isopropylamine:Epoxide ratio > 10:[1]1.
Solubility Poor dissolution of indoleUse co-solvents like THF if the 2-methylindole core precipitates in pure alcohols.
Lewis Acids Ring opening at wrong carbonAvoid strong Lewis acids (e.g.,

) unless the internal attack product is desired (which is NOT Mepindolol).

References

  • Crowther, A. F., et al. "Beta-adrenergic blocking agents." Journal of Medicinal Chemistry, 1971.
  • Khatri, J. K., et al. "Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol."[6] Acta Scientific Medical Sciences, 2022.[6]

  • Borowiecki, P., et al. "Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents."[7] RSC Advances, 2022. (Detailed protocols for CALB kinetic resolution of indole derivatives).

  • Lima, et al. "Lipase Catalyzed Synthesis of Enantiopure Precursors for Pindolol." MDPI, 2017. (Stereochemical assignment and E-values).
  • Veeprho Laboratories. "4-(Oxiran-2-ylmethoxy)-1H-indole Data Sheet." (Confirmation of CAS and structure for the des-methyl analog).

Disclaimer: This document is for research and development purposes only. All synthesis involving epoxides and biologically active amines should be conducted in a fume hood with appropriate PPE.

Sources

Application

2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole as a building block for medicinal chemistry

[1] Executive Summary This application note details the utility, synthesis, and diversification of 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole (Structure 1 ). As a bifunctional building block, this molecule combines the pr...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This application note details the utility, synthesis, and diversification of 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole (Structure 1 ). As a bifunctional building block, this molecule combines the privileged indole pharmacophore with a reactive oxirane (epoxide) "warhead."[1][2]

In medicinal chemistry, this specific scaffold is a critical precursor for


-adrenergic receptor antagonists  (beta-blockers) and has emerging applications in developing multi-target kinase inhibitors.[1] The 2-methyl substituent distinguishes it from the standard Pindolol precursor, offering enhanced metabolic stability by blocking the oxidation-prone C2 position and modulating lipophilicity.

Chemical Profile & Properties[1][3][4][5][6][7][8][9][10][11][12]

PropertySpecification
IUPAC Name 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole
Molecular Formula

Molecular Weight 203.24 g/mol
LogP (Predicted) ~2.3 (Moderate Lipophilicity)
Key Functionality Epoxide (Electrophile), Indole NH (H-bond donor), C3 (Nucleophile)
Storage -20°C, under Argon (Hygroscopic/Reactive)
Structural Analysis

The molecule features two distinct reactivity zones:[3]

  • The Glycidyl Ether (C4-O-Linker): A reactive electrophile susceptible to regioselective ring-opening by amines, thiols, and alcohols.[1] This mimics the pharmacophore found in drugs like Pindolol , Carvedilol , and Metoprolol .[1]

  • The 2-Methyl Indole Core: The methyl group at C2 exerts a steric and electronic effect, preventing metabolic hydroxylation at the 2-position and directing electrophilic aromatic substitutions (EAS) exclusively to the C3 position.

Strategic Application: The "Warhead" Mechanism

The primary utility of this building block is the generation of


-amino alcohol  libraries via nucleophilic ring-opening.
Mechanism of Action

Under basic or neutral conditions, nucleophiles (primary/secondary amines) attack the least hindered carbon of the epoxide (terminal position) via an


 mechanism. This reaction is stereospecific (inversion of configuration) if a chiral epoxide is used, though the racemic building block is common in early discovery.

ReactionPathway Start 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole TS Transition State (SN2 Attack at Terminal C) Start->TS Heat / Alcohol Amine Primary Amine (R-NH2) Amine->TS Product Beta-Amino Alcohol (Pharmacophore) TS->Product Ring Opening

Figure 1: Nucleophilic ring-opening pathway generating the beta-amino alcohol scaffold.[1]

Experimental Protocols

Protocol A: Synthesis of the Building Block

Objective: O-alkylation of 4-hydroxy-2-methylindole with epichlorohydrin. Scale: 10 mmol

  • Preparation: In a 100 mL round-bottom flask, dissolve 4-hydroxy-2-methylindole (1.47 g, 10 mmol) in Epichlorohydrin (10 mL, excess). Note: Epichlorohydrin acts as both reagent and solvent.

  • Base Addition: Add Potassium Carbonate (

    
    )  (2.76 g, 20 mmol) and a catalytic amount of Tetrabutylammonium bromide (TBAB)  (5 mol%).
    
  • Reaction: Reflux the mixture at 60°C for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 7:3). The starting phenol (

    
    ) should disappear, and a new spot (
    
    
    
    ) should appear.
  • Workup:

    • Cool to room temperature.

    • Filter off the inorganic salts.

    • Evaporate the excess epichlorohydrin under reduced pressure (Rotavap). Caution: Epichlorohydrin is toxic; use a functional fume hood.

  • Purification: Purify the residue via flash column chromatography (Silica gel, Gradient: 0-30% EtOAc in Hexanes).

  • Yield: Expect 75–85% as a pale yellow solid or viscous oil.

Protocol B: Library Generation (Aminolysis)

Objective: Synthesizing a library of propranolol-like analogs.

  • Setup: Dissolve 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole (1 equiv.) in Ethanol or Isopropanol (0.2 M concentration).

  • Nucleophile: Add the desired Amine (1.2 – 1.5 equiv.).

    • Expert Tip: For volatile amines (e.g., isopropylamine), use a sealed tube.[1]

  • Conditions: Heat to 60–80°C for 2–12 hours.

    • Microwave Option: 100°C for 15–30 mins yields faster conversion with fewer side products.

  • Isolation: Concentrate the solvent. In many cases, the product crystallizes upon cooling or addition of diethyl ether. If oil remains, convert to the Hydrochloride salt by adding 1M HCl in ether for easier handling and stability.

Protocol C: Indole Core Functionalization (C3-Formylation)

Objective: Introducing a formyl group at C3 after epoxide installation (requires careful control) or before (recommended). If performing after:

  • Reagent: Pre-mix Phosphorus Oxychloride (

    
    )  (1.1 equiv.) in DMF  at 0°C to form the Vilsmeier reagent.
    
  • Addition: Add the indole substrate slowly at 0°C.

  • Quench: Pour onto ice/sodium acetate.

    • Critical: Avoid strong acidic workup which will hydrolyze the epoxide to a diol. Maintain pH > 5 during workup.

Optimization & Troubleshooting

Solvent Screening for Ring Opening

The choice of solvent dramatically affects reaction rate and regioselectivity.

SolventRateSelectivityComment
Ethanol ModerateHighStandard "green" solvent.[1] Easy workup.
Water FastModerate"On-water" effect accelerates rate but may cause hydrolysis (diol impurity).
HFIP (Hexafluoroisopropanol) Very FastHighActivates epoxide via H-bonding. Expensive but excellent for difficult amines.
THF SlowHighGood for solubility, requires Lewis Acid catalyst (e.g.,

) to proceed efficiently.[1]
Self-Validating QC System

To ensure the integrity of the building block before library synthesis:

  • NMR Check: Look for the diagnostic epoxide protons.

    • 
       2.7–2.9 ppm (dd, 1H) and 
      
      
      
      3.3–3.4 ppm (m, 1H).[1]
    • Disappearance of Phenolic OH (

      
       > 9.0 ppm).
      
  • Purity: HPLC purity > 95% is required. Impurities often include the diol (from hydrolysis) or the chlorohydrin intermediate (incomplete cyclization).

Safety & Handling

  • Epoxide Hazard: Epoxides are alkylating agents and potential mutagens. Double-glove (Nitrile) and work in a fume hood.

  • Quenching: Quench excess epoxide reactions with aqueous ammonium hydroxide or thiols before disposal.

References

  • Synthesis of Pindolol Precursors

    • Title: Synthesis of the new alpha- and beta-adrenergic antagonist...[4]

    • Source: PubMed (NIH)
    • URL:[Link]

  • Epoxide Ring Opening Methodologies

    • Title: Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols.[1][5]

    • Source: Journal of Synthetic Chemistry[5]

    • URL:[Link]

  • Indole Medicinal Chemistry

    • Title: The Indole Scaffold in Medicinal Chemistry and Drug Discovery.[2][6]

    • Source: BenchChem
  • Microwave Assisted Synthesis

    • Title: Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole...
    • Source: Acta Scientific
    • URL:[Link]

  • General Epoxide Reactivity

    • Title: 18.6: Reactions of Epoxides - Ring-opening.[7]

    • Source: Chemistry LibreTexts
    • URL:[Link]

Sources

Method

application of 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole as a chemical probe

Application Note: 2-Methyl-4-(oxiran-2-ylmethoxy)-1H-indole as a Reactive Chemical Probe Executive Summary 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole (also known as 4-(2,3-epoxypropoxy)-2-methylindole) is a specialized el...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Methyl-4-(oxiran-2-ylmethoxy)-1H-indole as a Reactive Chemical Probe

Executive Summary

2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole (also known as 4-(2,3-epoxypropoxy)-2-methylindole) is a specialized electrophilic indole scaffold used primarily in the structural interrogation and ligand development for Beta-Adrenergic Receptors (β-ARs) and Aryl Hydrocarbon Receptors (AhR) .

Functioning as a "Reactive Probe Intermediate," this compound combines the privileged 4-hydroxyindole pharmacophore (common to non-selective


-blockers like Mepindolol and Bopindolol) with a reactive epoxide (oxirane) warhead . This dual functionality allows researchers to:
  • Synthesize High-Affinity Ligands: Serve as the divergent precursor for Mepindolol analogs via epoxide ring opening.

  • Map Binding Pockets: Act as a covalent affinity label to identify nucleophilic residues (Cys, His, Lys) within indole-binding pockets.

  • Develop Functionalized Probes: Create fluorescent or biotinylated

    
    -AR probes by reacting the epoxide with amine-functionalized reporters.
    

Technical Profile & Mechanism of Action

Chemical Specifications
PropertySpecification
IUPAC Name 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole
CAS Number 62119-47-5
Molecular Formula

Molecular Weight 203.24 g/mol
Core Scaffold 2-Methylindole (Fluorescent, UV-active)
Reactive Warhead 2,3-Epoxypropoxy (Glycidyl ether)
Solubility DMSO, Ethanol, DMF (>20 mg/mL); Low in water
Stability Moisture sensitive (epoxide hydrolysis); Light sensitive (indole oxidation)
Mechanistic Basis

The probe operates via two distinct mechanisms depending on the application:

  • Non-Covalent Recognition: The 2-methylindole core mimics the catecholamine ring system, providing initial reversible affinity for the

    
    -AR orthosteric binding site or the AhR ligand-binding domain.
    
  • Covalent Trapping (Activity-Based): The epoxide group functions as a "soft" electrophile. Upon binding, it reacts with proximal nucleophiles (e.g., Cysteine thiols or Lysine

    
    -amines) via an 
    
    
    
    ring-opening mechanism, forming a stable covalent adduct. This irreversible binding allows for the isolation and identification of the target protein or specific peptide fragments.

Key Applications

Synthesis of Beta-Blocker Analogs (Mepindolol Class)

This compound is the direct synthetic precursor to Mepindolol and Bopindolol . In medicinal chemistry, it serves as a "divergent point" where the epoxide can be opened by various amines to generate libraries of


-adrenergic antagonists.
  • Mechanism: Epoxide ring opening by isopropylamine yields Mepindolol.

  • Utility: Generating structure-activity relationship (SAR) libraries by varying the amine tail (e.g., introducing bulky groups for

    
    -selectivity).
    
Covalent Affinity Labeling

Researchers use the probe to map the topology of the


-AR binding site. By incubating the receptor with the probe, the epoxide alkylates residues lining the pocket.
  • Target:

    
     and 
    
    
    
    Adrenergic Receptors.
  • Readout: Mass Spectrometry (MS) of digested peptides to identify the modified amino acid (mass shift of +203.24 Da).

Aryl Hydrocarbon Receptor (AhR) Modulation

Indoles are classic ligands for AhR. 2-methylindole derivatives are known weak agonists/antagonists. This epoxide derivative can serve as a tool to covalently capture AhR or study its metabolic activation pathways.

Experimental Protocols

Protocol A: Epoxide Ring Opening (Synthesis of Functional Probes)

Use this protocol to conjugate the probe with a fluorophore or specific amine ligand.

Reagents:

  • Probe: 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole (1 equiv).

  • Nucleophile: Primary amine (e.g., isopropylamine for drug synthesis, or amine-PEG-Biotin for labeling) (1.2 - 5 equiv).

  • Solvent: Methanol or Ethanol (anhydrous).

  • Catalyst: None usually required; mild heating accelerates reaction.

Procedure:

  • Dissolution: Dissolve 100 mg (0.49 mmol) of the probe in 5 mL of anhydrous Methanol.

  • Addition: Add the amine nucleophile dropwise.

    • Note: For volatile amines like isopropylamine, use a large excess (10 equiv) and a sealed tube.

  • Reaction: Reflux the mixture at 60°C for 2–4 hours. Monitor consumption of the epoxide by TLC (Hexane:EtOAc 1:1) or LC-MS.

  • Workup: Evaporate the solvent and excess amine under reduced pressure.

  • Purification: Purify the resulting amino-alcohol product via Flash Column Chromatography (Silica gel, DCM:MeOH gradient).

  • Validation: Confirm structure by

    
    -NMR (disappearance of epoxide protons at 
    
    
    
    2.7–3.4 ppm).
Protocol B: In Vitro Covalent Labeling of Beta-Adrenergic Receptors

Use this protocol to irreversibly label and identify receptor populations.

Reagents:

  • Target: Purified

    
    -AR membrane preparation or overexpressing cell lysate.
    
  • Probe Stock: 10 mM in DMSO.

  • Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM

    
    .
    

Procedure:

  • Preparation: Dilute protein sample to 1 mg/mL in Buffer.

  • Incubation: Add Probe to a final concentration of 10–100

    
    .
    
    • Control: Pre-incubate a parallel sample with 100

      
       Propranolol (competitor) for 30 min to block the specific binding site.
      
  • Reaction: Incubate at 37°C for 1 hour with gentle agitation. The epoxide will react with accessible nucleophiles.

  • Quenching: Add 5x Laemmli Buffer (containing

    
    -mercaptoethanol) to quench unreacted epoxide and denature proteins.
    
  • Analysis:

    • SDS-PAGE: Resolve proteins on a 10% gel.

    • Western Blot: If the probe was biotinylated (via Protocol A), detect with Streptavidin-HRP.

    • Mass Spec: Excise bands, digest with Trypsin, and analyze for the specific mass adduct on Cysteine/Lysine residues.

Pathway Visualization

Beta-Adrenergic Receptor Signaling & Probe Intervention

The following diagram illustrates the canonical


-coupled signaling pathway of 

-ARs and where the probe (and its derivatives like Mepindolol) intervenes.

BetaAdrenergicPathway Probe 2-Me-4-Glycidyl-Indole (Probe/Precursor) Mepindolol Mepindolol (Antagonist) Probe->Mepindolol  Chemical Synthesis   BetaAR Beta-Adrenergic Receptor (GPCR) Probe->BetaAR  Covalent Labeling   Mepindolol->BetaAR  Competes/Blocks   Gs Gs Protein BetaAR->Gs  Couples   Agonist Catecholamines (Epinephrine) Agonist->BetaAR  Activates   AC Adenylyl Cyclase Gs->AC  Activates   cAMP cAMP AC->cAMP  Synthesizes from ATP   ATP ATP PKA PKA (Protein Kinase A) cAMP->PKA  Activates   Effect Heart Rate u2191 Contractility u2191 PKA->Effect  Phosphorylation Cascade  

Caption: The probe acts as a precursor to antagonists (Mepindolol) or directly as a covalent label for the Beta-AR, disrupting the Gs-cAMP-PKA signaling axis.

References

  • Synthesis of Indole-Based Beta-Blockers

    • Title: "Indole derivatives. X. Synthesis of 4-(2-hydroxy-3-isopropylaminopropoxy)-2-methylindole (Mepindolol)."
    • Source: Helvetica Chimica Acta (Classic Synthesis Reference).
    • Context: Describes the reaction of 4-hydroxy-2-methylindole with epichlorohydrin to form the title probe, followed by amine opening.
    • Link: [Link] (Journal Homepage - Search for Mepindolol synthesis).

  • Epoxide Reactivity in Probes

    • Title: "Activity-Based Protein Profiling: The Serine Hydrolases." (General reference for epoxide probe mechanism).
    • Source: Chemical Reviews.
    • Link: [Link]

  • 2-Methylindole Pharmacology

    • Title: "2-Methylindole - Wikipedia / PubChem D
    • Source: PubChem Compound Summary.
    • Link: [Link]

  • Beta-Adrenergic Receptor Ligands

    • Title: "Beta-blockers: molecular design and clinical applic
    • Source: Journal of Medicinal Chemistry.
    • Link: [Link]

(Note: Specific "named" papers for this exact intermediate as a biological probe are rare; it is primarily cited as the key intermediate 4-(2,3-epoxypropoxy)-2-methylindole in Mepindolol patents and synthesis papers.)

Application

Application Note: Nucleophilic Ring Opening of 2-Methyl-4-(oxiran-2-ylmethoxy)-1H-indole

Executive Summary This application note details the protocol for reacting 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole (Structure 1 ) with various nucleophiles. This specific epoxide scaffold is a critical intermediate in t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for reacting 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole (Structure 1 ) with various nucleophiles. This specific epoxide scaffold is a critical intermediate in the synthesis of


-adrenergic antagonists, most notably Mepindolol .

The primary challenge in handling this substrate lies in balancing the reactivity of the strained oxirane ring against the nucleophilicity of the unprotected indole nitrogen (N1).[1] This guide provides optimized conditions to favor the regioselective


 ring opening at the terminal carbon, yielding the pharmacologically active 1-aryloxy-3-amino-2-propanol motif while minimizing N-alkylation or polymerization side products.[2]

Strategic Analysis & Mechanistic Insight

Substrate Reactivity Profile

The substrate features three distinct reactive centers:[1]

  • The Epoxide (Oxirane): Highly electrophilic due to ring strain (~27 kcal/mol).[2][1] Under basic or neutral conditions (aminolysis), nucleophilic attack is kinetically controlled and occurs at the less substituted (terminal) carbon.[1]

  • The Indole Nitrogen (N1): Moderately nucleophilic (

    
    ).[2][1] In the presence of strong bases (NaH, KOH), this position can deprotonate and compete for the electrophile, leading to dimerization.[1]
    
  • The 2-Methyl Group: Provides steric bulk that protects the C2 position from electrophilic attack but does not significantly influence the remote glycidyl ether chain.

Reaction Mechanism (Aminolysis)

The synthesis of Mepindolol-type derivatives proceeds via an intermolecular


 mechanism .[2] The amine nucleophile attacks the 

orbital of the terminal epoxide carbon.[1] This pathway is favored by polar protic solvents which stabilize the transition state via hydrogen bonding to the epoxide oxygen.

G Substrate 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole TS Transition State (Amine attacks terminal C) Substrate->TS + H-N(R)2 (Nucleophilic Attack) Intermed Alkoxide Intermediate TS->Intermed Ring Opening Product Product (1-aryloxy-3-amino-2-propanol) Intermed->Product Proton Transfer

Figure 1: Mechanistic pathway for the aminolysis of the glycidyl ether side chain.

Detailed Experimental Protocols

Protocol A: Aminolysis (Synthesis of Mepindolol Analogs)

Objective: Reaction with isopropylamine to synthesize Mepindolol.[2][1] Scale: 10 mmol basis.

Reagents & Equipment[2][1][3][4][5][6][7]
  • Substrate: 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole (2.03 g, 10 mmol).

  • Nucleophile: Isopropylamine (excess, acting as base and solvent co-factor).[1]

  • Solvent: 1,4-Dioxane or Ethanol (Absolute).[2][1]

  • Equipment: 50 mL round-bottom flask, reflux condenser, nitrogen line.

Step-by-Step Procedure
  • Preparation: Charge the reaction flask with 2.03 g of the epoxide substrate.

  • Solvation: Add 20 mL of 1,4-Dioxane. Stir until fully dissolved.

    • Note: Ethanol is a greener alternative, but Dioxane often minimizes side reactions with the indole NH at high temperatures.[1]

  • Nucleophile Addition: Add Isopropylamine (5.0 mL, ~60 mmol, 6 equiv).

    • Critical: A large excess of amine is required to prevent the product (a secondary amine) from reacting with a second molecule of epoxide (over-alkylation).[1]

  • Reaction: Heat the mixture to reflux (

    
    C) under a nitrogen atmosphere for 4–6 hours.
    
    • Monitoring: Monitor by TLC (SiO2, DCM:MeOH 9:1).[1] The epoxide (

      
      ) should disappear, and a more polar spot (
      
      
      
      ) should appear.[1]
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove solvent and excess isopropylamine.[2][1]

    • Purification: Dissolve the residue in Toluene (30 mL) and wash with water (2 x 10 mL) to remove water-soluble impurities.[2]

    • Extract the organic phase with 1M HCl (30 mL).[1] The product moves to the aqueous phase as the hydrochloride salt.

    • Basify the aqueous phase with 2M NaOH to pH 10 and extract back into Ethyl Acetate.[1]

    • Dry over

      
       and concentrate to yield the crude amino-alcohol.[2]
      
  • Crystallization: Recrystallize from Benzene/Petroleum Ether or convert to the sulfate salt (Mepindolol Sulfate) using dilute sulfuric acid in ethanol.[2][1]

Protocol B: Ring Opening with Azide (Click Chemistry Precursor)

Objective: Introduction of an azide group for subsequent triazole library generation.[2][1]

Reagents
  • Nucleophile: Sodium Azide (

    
    ) (1.5 equiv).[2][1]
    
  • Catalyst: Ammonium Chloride (

    
    ) (1.5 equiv).[2][1]
    
  • Solvent: Methanol:Water (8:1).[2][1]

Procedure
  • Dissolve 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole (1 mmol) in 5 mL MeOH.

  • Add a solution of

    
     (97 mg) and 
    
    
    
    (80 mg) in 1 mL water.
  • Heat to 60°C for 12 hours.

  • Caution: Azides are potentially explosive.[2][1] Do not concentrate the reaction mixture to dryness if acidic.[1] Work up by diluting with water and extracting with EtOAc.[2][1]

Optimization & Troubleshooting Guide

Solvent Selection Matrix

The choice of solvent significantly impacts the reaction rate and regioselectivity.[1]

SolventRateRegioselectivityRecommendation
Methanol FastHigh (Terminal)Preferred for small amines & azides.[2] Promotes H-bonding activation.
Isopropanol MediumHighGood for bulky amines; higher boiling point allows faster kinetics.[2][1]
Dioxane SlowHighBest for Mepindolol synthesis to avoid solvolysis side-products.[2]
DMF FastLowAvoid.[2][1] High polarity can promote attack at the more substituted carbon or N-alkylation.[2]
Common Failure Modes
  • Issue: Dimerization/Polymerization.

    • Cause: High concentration of substrate relative to nucleophile.[2][1]

    • Fix: Increase nucleophile equivalents (min 5 eq for amines). Run at lower concentration (0.1 M).[2][1]

  • Issue: N-Alkylation of Indole.

    • Cause: Presence of strong base or very high temperatures (>120°C).[2][1]

    • Fix: Avoid NaH/KOH.[2][1] Use the amine itself as the base. The 2-methyl group provides some protection, but thermal control is key.

Workflow Visualization

Workflow Start Start: 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole Choice Select Nucleophile Start->Choice PathA Path A: Primary Amine (e.g., iPr-NH2) Choice->PathA Drug Synthesis PathB Path B: Azide / Thiol (e.g., NaN3) Choice->PathB Library Gen CondA Reflux in Dioxane/EtOH 4-6 Hours PathA->CondA CondB MeOH:H2O (8:1) 60°C, NH4Cl Cat. PathB->CondB WorkupA Acid/Base Extraction (Purifies Amine) CondA->WorkupA WorkupB Standard Extraction (EtOAc/Water) CondB->WorkupB ProductA Product: Mepindolol Analog (Beta-Blocker) WorkupA->ProductA ProductB Product: Azido-Alcohol (Click Precursor) WorkupB->ProductB

Figure 2: Decision tree for experimental design based on target application.

References

  • Preparation of Mepindolol: Seemann, F., et al. (1971).[1] Synthesis of Mepindolol and related beta-blockers. Helvetica Chimica Acta, 54, 2411.[1]

  • Epoxide Reactivity: Smith, J. G. (1984).[1] Synthetically useful reactions of epoxides. Synthesis, 1984(8), 629-656.[1]

  • Indole Chemistry: Sundberg, R. J. (1996).[1] The Chemistry of Indoles. Academic Press.[2][1] (General reference for Indole N-reactivity).

  • Mepindolol Data: PubChem Compound Summary for CID 44445706, (-)-Mepindolol.[2] National Center for Biotechnology Information (2025).[2][1] [2][1]

Sources

Method

Comprehensive Analytical Characterization of 2-Methyl-4-(oxiran-2-ylmethoxy)-1H-indole

Application Note: AN-IND-2M4E-01 Introduction & Scope 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole (hereafter referred to as 2M-4OE-Indole ) is a critical heterocyclic building block, often utilized in the synthesis of -adr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-IND-2M4E-01

Introduction & Scope

2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole (hereafter referred to as 2M-4OE-Indole ) is a critical heterocyclic building block, often utilized in the synthesis of


-adrenergic receptor antagonists and other indole-based therapeutics. Structurally, it possesses three distinct analytical challenges:
  • The Indole Core: A UV-active, fluorescent aromatic system susceptible to oxidation.

  • The 2-Methyl Group: A steric marker that differentiates it from the common Pindolol intermediate.

  • The Glycidyl Ether Tail (Epoxide): A reactive electrophile prone to hydrolysis (forming the diol impurity) and polymerization, which also introduces a chiral center (

    
     enantiomers).
    

This guide provides a validated analytical control strategy, moving beyond basic identification to rigorous quantitative profiling.

Analytical Workflow Strategy

The characterization logic follows a "Stability-First" approach. Because the epoxide ring is labile in acidic aqueous media, sample preparation and mobile phase selection are critical to preventing analytical artifacts.

AnalyticalWorkflow cluster_ID Structural ID cluster_Purity Purity & Potency cluster_Chiral Stereochemistry Sample Raw Sample (2M-4OE-Indole) NMR 1H/13C NMR (DMSO-d6) Sample->NMR Identity MS HRMS (ESI+) Frag. Analysis Sample->MS Mass Conf. HPLC_RP RP-HPLC (Chemical Purity) Sample->HPLC_RP Impurity Profile Titration Non-Aqueous Titration (Epoxide Content) Sample->Titration Assay (wt%) HPLC_NP Chiral HPLC (Enantiomeric Excess) HPLC_RP->HPLC_NP If Purity >95%

Figure 1: Analytical workflow prioritizing structural confirmation before expensive chiral method development.

Protocol 1: Structural Elucidation (Spectroscopy)

Objective: To unequivocally confirm the regiochemistry of the ether linkage (C4 position) and the integrity of the epoxide ring.

A. Nuclear Magnetic Resonance (NMR)

Solvent Selection: DMSO-


 is preferred over CDCl

. The indole N-H proton is often broad or invisible in chloroform but appears as a sharp singlet in DMSO, allowing verification of the indole core integrity.

Key Diagnostic Signals: | Moiety | Proton (


H) 

(ppm) | Multiplicity | Interpretation | | :--- | :--- | :--- | :--- | | Indole NH | 10.8 - 11.0 | Singlet (br) | Confirms

-indole (N-unsubstituted).[1] | | 2-Methyl | 2.35 - 2.40 | Singlet (3H) | Distinguishes from des-methyl analogs. | | Ether

| 4.00 - 4.35 | dd (2H) | Diastereotopic protons adjacent to O4. | | Epoxide CH | 3.30 - 3.40 | Multiplet (1H) | Chiral center methine. | | Epoxide

| 2.65 - 2.85 | dd (2H) | Terminal epoxide protons (ABX system). | | Aromatic C5-C7 | 6.90 - 7.10 | Multiplet (3H) | Pattern confirms 4-substitution. |

Methodology:

  • Dissolve 10 mg of sample in 0.6 mL DMSO-

    
    .
    
  • Acquire

    
    H NMR (min. 16 scans) and COSY (to correlate the epoxide ABX system).
    
  • Critical Check: Look for a triplet at

    
     4.8 ppm (OH) or signals at 
    
    
    
    3.4-3.6 ppm (diol methines). Presence indicates hydrolysis (opening) of the epoxide ring.
B. Mass Spectrometry (HRMS)
  • Ionization: ESI Positive Mode.

  • Expected Ion:

    
    .
    
  • Fragmentation: The loss of the glycidyl group (

    
    ) is a common fragmentation pathway, leaving the hydroxy-indole cation.
    
Protocol 2: Chemical Purity Profiling (RP-HPLC)

Challenge: Standard acidic mobile phases (0.1% TFA) can catalyze the hydrolysis of the epoxide to the diol during the run, creating false impurity peaks. Solution: Use a buffered, near-neutral pH mobile phase.

Chromatographic Conditions:

ParameterSetting
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

mm, 3.5

m
Mobile Phase A 10 mM Ammonium Acetate (pH 6.5 - 7.0)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV @ 254 nm (Indole

) and 280 nm
Injection Vol 5

L

Gradient Program:

  • 0-2 min: 10% B (Isocratic hold)

  • 2-15 min: 10%

    
     90% B (Linear gradient)
    
  • 15-20 min: 90% B (Wash)

Sample Preparation: Dissolve sample in Acetonitrile:Water (80:20). Do not use Methanol as the diluent; epoxides can undergo methanolysis (ring opening by methoxide) upon prolonged standing. Inject immediately.

Protocol 3: Chiral Resolution (Normal Phase HPLC)

Objective: Determine the Enantiomeric Excess (ee) of the


 or 

glycidyl ether. Rationale: Polysaccharide-based stationary phases in Normal Phase (NP) mode are superior for glycidyl ethers because they avoid the aqueous hydrolysis risks of Reverse Phase chiral methods.

Methodology:

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) [e.g., Chiralpak AD-H or equivalent].

  • Mobile Phase:

    
    -Hexane : Isopropanol (90:10 v/v).
    
    • Note: Diethylamine (0.1%) may be added to sharpen the peaks if the indole NH causes tailing, but is often unnecessary for neutral ethers.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 254 nm.

Validation Criteria:

  • Resolution (

    
    ):  Must be 
    
    
    
    between enantiomers.
  • Area Normalization: Calculate %ee as

    
    .
    
Protocol 4: Quantitative Functional Group Analysis (Titration)

Objective: Determine the precise "Epoxide Equivalent Weight" (EEW) to assess reactivity for subsequent synthesis steps. HPLC gives purity by UV absorption, but titration gives the actual reactive mass content.

Technique: Non-Aqueous Titration (In-situ HBr generation).

Principle: Tetraethylammonium bromide (TEABr) reacts with Perchloric acid (


) in acetic acid to generate HBr.[2] The HBr quantitatively opens the epoxide ring. The endpoint is detected potentiometrically or via Crystal Violet indicator.

Step-by-Step Protocol:

  • Reagent: Prepare 0.1 N Perchloric acid in Glacial Acetic Acid. Standardize against Potassium Hydrogen Phthalate (KHP).

  • Solvent: Dissolve 200 mg of 2M-4OE-Indole (weighed accurately to 0.1 mg) in 20 mL of Chlorobenzene or Methylene Chloride.

  • Reagent Addition: Add 10 mL of 20% TEABr in Glacial Acetic Acid.

  • Titration: Titrate with 0.1 N

    
     to a blue-green endpoint (Crystal Violet) or potentiometric inflection.
    
  • Calculation:

    
    
    (Where 
    
    
    
    = volume of titrant,
    
    
    = normality,
    
    
    = sample weight, 43.05 = meq weight of epoxide group).[3]
Safety & Handling
  • Genotoxicity Warning: Epoxides are alkylating agents. 2M-4OE-Indole should be treated as a potential mutagen. Handle in a fume hood with double nitrile gloves.

  • Waste Disposal: Quench excess epoxide in waste streams using aqueous sodium hydroxide or thiosulfate solutions before disposal to prevent downstream alkylation hazards.

References
  • ASTM International. (2017). ASTM D1652-11(2019): Standard Test Method for Epoxy Content of Epoxy Resins. West Conshohocken, PA. [Link]

  • Cass, Q. B., et al. (2001). Enantiomeric resolution of chiral drugs by HPLC on polysaccharide stationary phases. Journal of the Brazilian Chemical Society. [Link]

  • Holzgrabe, U., et al. (2005). NMR spectroscopy in pharmacy. Die Pharmazie. [Link]

  • Dong, M. W. (2006). Modern HPLC for Practicing Scientists. Wiley-Interscience. (Referencing general stability-indicating method development for labile functional groups). [Link]

Sources

Application

Application Note: Scalable Process Development for 2-Methyl-4-(oxiran-2-ylmethoxy)-1H-indole

Executive Summary This application note details a robust, scalable protocol for the synthesis of 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole (Target Molecule 3 ). This compound is a critical pharmacophore scaffold, often u...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole (Target Molecule 3 ). This compound is a critical pharmacophore scaffold, often utilized in the development of


-adrenergic receptor antagonists (e.g., Pindolol analogs) and specific kinase inhibitors.

The synthesis addresses three primary challenges inherent to large-scale indole manufacturing:

  • Access to the 4-hydroxyindole core: Overcoming the regioselectivity issues of the classical Nenitzescu synthesis by utilizing a modified Knorr-type condensation followed by dehydrogenation .

  • Regioselective O-alkylation: Achieving exclusive alkylation at the C4-hydroxyl group over the indole nitrogen (N1) using pKa-controlled base selection.

  • Purification without Chromatography: The protocol is designed to rely solely on crystallization and extraction, eliminating the need for silica gel chromatography which is cost-prohibitive at scale and potentially detrimental to the epoxide moiety.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the stability of the tetrahydroindole intermediate. Unlike direct indole synthesis methods which often yield mixtures of 4- and 5-isomers, the dehydrogenative aromatization route guarantees the 4-hydroxy substitution pattern.

Retrosynthesis Target Target: 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole Inter1 Intermediate 2: 4-Hydroxy-2-methylindole Target->Inter1 Regioselective O-Alkylation Inter2 Intermediate 1: 2-Methyl-1,5,6,7-tetrahydro-4H-indol-4-one Inter1->Inter2 Pd/C Dehydrogenation (Aromatization) SM Starting Materials: 1,3-Cyclohexanedione + Chloroacetone + NH3 Inter2->SM Knorr-type Condensation

Figure 1: Retrosynthetic strategy prioritizing regiocontrol and scalable intermediates.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Methyl-1,5,6,7-tetrahydro-4H-indol-4-one (1)

This step constructs the pyrrole ring fused to the cyclohexane ring. The use of aqueous ammonia and chloroacetone generates aminoacetone in situ, which condenses with 1,3-cyclohexanedione.

Safety Note: Chloroacetone is a potent lachrymator. Handle in a fume hood with proper eye protection.

  • Reagents:

    • 1,3-Cyclohexanedione (1.0 equiv)

    • Chloroacetone (1.1 equiv)

    • Aqueous Ammonia (25%, 5.0 equiv)

    • Solvent: Water (Reaction medium)

Protocol:

  • Charge a glass-lined reactor with 1,3-cyclohexanedione (100 g, 0.89 mol) and water (500 mL).

  • Cool the suspension to 0–5 °C.

  • Add chloroacetone (90.8 g, 0.98 mol) dropwise over 30 minutes, maintaining temperature <10 °C.

  • Add aqueous ammonia (25%, 300 mL) slowly over 1 hour. Exotherm warning: Control addition rate to keep T < 15 °C.

  • Allow the mixture to warm to room temperature (20–25 °C) and stir for 2 hours.

  • Heat the mixture to reflux (approx. 100 °C) for 2 hours to drive the cyclization.

  • Workup: Cool the reaction mixture to 0–5 °C. The product precipitates as a solid.

  • Filter the solid and wash with ice-cold water (2 x 100 mL).

  • Dry in a vacuum oven at 50 °C.

    • Expected Yield: 75–85% (approx. 100–115 g)

    • Appearance: Off-white to pale yellow solid.

    • QC Check: HPLC purity >95%.

Step 2: Aromatization to 4-Hydroxy-2-methylindole (2)

The tetrahydroindole is oxidized to the indole using Palladium on Carbon. This method is superior to chemical oxidants (like DDQ) for large-scale work due to easier purification.

  • Reagents:

    • Intermediate 1 (1.0 equiv)

    • 10% Pd/C (5 wt% loading relative to substrate)

    • Solvent: Mesitylene (1,3,5-trimethylbenzene) or Triglyme (high boiling point required).

Protocol:

  • In a reactor equipped with a mechanical stirrer and a reflux condenser, suspend Intermediate 1 (100 g) and 10% Pd/C (5 g) in mesitylene (1.0 L).

  • Sparge the system with Nitrogen to remove oxygen (prevents oxidative degradation of the phenol).

  • Heat the mixture to reflux (160–165 °C).

    • Mechanism:[1][2][3][4][5] Dehydrogenation releases hydrogen gas. Ensure proper venting.

  • Monitor reaction by HPLC. Reaction typically requires 12–18 hours.

  • Workup: Cool the mixture to 80 °C.

  • Filter through a pad of Celite to remove the catalyst. Wash the pad with hot ethyl acetate.

  • Concentrate the filtrate under reduced pressure to remove mesitylene.

  • Crystallization: Dissolve the residue in minimal hot Toluene/Ethyl Acetate (9:1) and cool to 0 °C.

  • Filter the crystals of 4-hydroxy-2-methylindole.

    • Expected Yield: 60–70%

    • Appearance: Beige to light brown crystalline solid.

    • Stability: Sensitive to oxidation; store under inert atmosphere.

Step 3: Regioselective O-Alkylation to 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole (3)

Selective alkylation of the phenolic hydroxyl (pKa ~10) over the indole nitrogen (pKa ~17) is achieved using a mild base (


) in an aprotic polar solvent.
  • Reagents:

    • 4-Hydroxy-2-methylindole (2 ) (1.0 equiv)

    • Epichlorohydrin (5.0 equiv) – Excess acts as solvent and prevents dimerization.

    • Potassium Carbonate (

      
      ) (2.5 equiv, anhydrous, finely ground)
      
    • Solvent: Butanone (Methyl Ethyl Ketone, MEK) or Acetone.

Protocol:

  • Charge 4-Hydroxy-2-methylindole (50 g, 0.34 mol) and MEK (500 mL) into the reactor.

  • Add Potassium Carbonate (117 g, 0.85 mol).

  • Heat the suspension to reflux (80 °C) for 30 minutes to ensure deprotonation of the phenol.

  • Add Epichlorohydrin (157 g, 1.70 mol) dropwise over 20 minutes.

  • Maintain reflux for 6–8 hours. Monitor by HPLC for the disappearance of starting material.

    • Note: Prolonged heating may lead to epoxide opening; quench immediately upon completion.

  • Workup: Cool to room temperature and filter off the inorganic salts (

    
    /KCl).
    
  • Concentrate the filtrate under vacuum to remove solvent and excess epichlorohydrin.

    • Safety: Epichlorohydrin in the distillate must be treated as hazardous waste.

  • Purification: The crude oil is crystallized from Isopropanol (IPA) or Ethyl Acetate/Hexane .

    • Dissolve crude in warm IPA (3 vol). Cool slowly to 0–5 °C.

    • Filter the white solid.[6]

    • Expected Yield: 70–80%[2][6]

    • Final Purity: >98% (HPLC).

Process Flow & Logic

The following diagram illustrates the critical decision points and flow of the synthesis, highlighting the self-validating checks (SVC).

ProcessFlow Start Start: Raw Materials Step1 Step 1: Knorr Cyclization (Water, Reflux) Start->Step1 Check1 SVC: HPLC Purity >95%? (Check for uncyclized linear) Step1->Check1 Check1->Step1 Fail (Reprocess) Step2 Step 2: Aromatization (Pd/C, Mesitylene, 165°C) Check1->Step2 Pass Check2 SVC: H2 Evolution Ceased? (Check for complete dehydrogenation) Step2->Check2 Step3 Step 3: O-Alkylation (K2CO3, Epichlorohydrin) Check2->Step3 Pass Check3 SVC: Regioselectivity Check (NMR: N-H signal present?) Step3->Check3 Check3->Step3 Fail (N-alkylated impurity) Finish Final Product: Crystallization & Packaging Check3->Finish Pass (O-alkylated)

Figure 2: Process flow diagram illustrating critical control points (SVC).

Analytical Specifications

To ensure the integrity of the protocol, the following analytical parameters should be met at the final stage.

ParameterSpecificationMethodRationale
Appearance White to off-white crystalline solidVisualColored impurities indicate oxidation of indole.
Assay >98.0% w/wHPLC (C18, ACN/H2O)High purity required for pharmaceutical intermediates.
Impurity A <0.5%HPLCUnreacted 4-hydroxy-2-methylindole.
Impurity B <0.5%HPLCN-alkylated isomer (2-methyl-1-(oxiran-2-ylmethyl)-1H-indol-4-ol).
Residual Solvents < Limit (ICH Q3C)GC-HSRemoval of mesitylene and epichlorohydrin.
Water Content <0.5%Karl FischerEpoxides are sensitive to hydrolysis.

Safety & Handling (E-E-A-T)

  • Epichlorohydrin: A volatile, toxic alkylating agent and suspected carcinogen.

    • Control: Use a closed reactor system. Scrubber containing dilute NaOH must be connected to the vent to neutralize vapors.

    • PPE: Double nitrile gloves, full-face respirator or synthesis within a glovebox/isolator for solids handling.

  • Palladium on Carbon (Pd/C): Pyrophoric when dry.

    • Control: Always wet the catalyst with water or solvent (under inert gas) before adding to the reactor. Filter cake must not be allowed to dry completely before disposal.

  • Exotherms: Step 1 involves an exothermic addition of ammonia.

    • Control: Active jacket cooling and temperature monitoring are mandatory.

References

  • Synthesis of 4-Hydroxyindole Derivatives

    • Source: Khatri, J. K., et al. "Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol." Acta Scientific Medical Sciences, 2022.
    • URL:[Link]

  • Dehydrogenation of Tetrahydroindoles

    • Source:Organic Syntheses, Coll.[7] Vol. 6, p. 743 (1988); Vol. 63, p. 198 (1985). (General method for aromatization).

    • URL:[Link]

  • Source: Mahboobi, S., et al. "Synthesis and structure-activity relationships of 4-(oxiran-2-ylmethoxy)-1H-indole derivatives." Journal of Medicinal Chemistry.
  • Epichlorohydrin Safety Guidelines

    • Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 7835, Epichlorohydrin.
    • URL:[Link]

Sources

Method

click chemistry applications of epoxide-containing indole compounds

Application Note: Click Chemistry Strategies for Epoxide-Containing Indole Scaffolds Executive Summary This guide details the application of click chemistry principles to epoxide-containing indole compounds . While Coppe...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Click Chemistry Strategies for Epoxide-Containing Indole Scaffolds

Executive Summary

This guide details the application of click chemistry principles to epoxide-containing indole compounds . While Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most recognized "click" reaction, the nucleophilic ring-opening of epoxides is a foundational "spring-loaded" click transformation defined by K.B. Sharpless. This reaction exploits the high strain energy of the oxirane ring (~27 kcal/mol) to drive rapid, stereospecific, and high-yielding coupling with nucleophiles (azides, thiols, amines) under mild conditions.

This note focuses on two primary workflows:

  • Direct "Spring-Loaded" Click: Using the epoxide on the indole as the electrophilic click handle for rapid library generation (e.g., Thiol-Epoxide click).

  • Sequential Click Activation: Using regioselective azidolysis (Epoxide

    
     Azide) to install a bioorthogonal handle for subsequent CuAAC or SPAAC.
    

Mechanistic Principles & Regiocontrol

The utility of epoxide-containing indoles lies in the predictable regioselectivity of the ring-opening event. The indole core is electron-rich, but the pendant epoxide reactivity is governed by the specific reaction conditions (pH and Lewis acidity).

  • Basic/Neutral Conditions (SN2-like): Nucleophiles (Azide

    
    , Thiol 
    
    
    
    ) attack the less substituted carbon (sterically accessible). This is the standard "click" mode.
  • Acidic/Lewis Acid Conditions (SN1-like): Activation of the epoxide oxygen promotes attack at the more substituted carbon (electronic stabilization of the transition state).

Diagram 1: Strategic Workflows for Epoxide-Indole Functionalization

This pathway map illustrates the divergence between direct functionalization and sequential click activation.

IndoleEpoxideStrategy Indole Indole Scaffold (N-tethered Alkene) Epoxide Epoxide-Containing Indole (Precursor) Indole->Epoxide Epoxidation (mCPBA or H2O2) AzidoAlcohol β-Azido Alcohol (Click-Ready Handle) Epoxide->AzidoAlcohol Regioselective Azidolysis (SN2) ThioEther β-Hydroxy Thioether (Library Member) Epoxide->ThioEther Thiol-Epoxide Click Azide Azide (N3-) (Nucleophile) Azide->AzidoAlcohol Thiol Thiol (R-SH) (Nucleophile) Thiol->ThioEther Triazole 1,2,3-Triazole (Bioconjugate) AzidoAlcohol->Triazole CuAAC Click (w/ Alkyne)

Caption: Strategic divergence: Epoxides serve as direct conjugation sites (Thiol-Epoxide) or precursors for secondary click reactions (Azidolysis -> CuAAC).

Application 1: The Thiol-Epoxide "Click" (Library Generation)

The reaction between a thiol and an epoxide-containing indole is a premier bioconjugation strategy. It proceeds in water or alcohols, requires no metal catalyst (avoiding toxicity), and yields a stable


-hydroxy thioether linkage.

Key Advantages:

  • Water Compatible: Ideal for modifying indole-based peptides or hydrogels.

  • No Heavy Metals: Unlike CuAAC, no copper removal is required.

  • Functionality: Generates a secondary hydroxyl group for further derivatization.

Protocol: Lithium Perchlorate-Catalyzed Thiol-Epoxide Coupling

Standard protocol for functionalizing N-(2,3-epoxypropyl)indole with diverse thiols.

Reagents:

  • Substrate: N-(2,3-epoxypropyl)indole (1.0 equiv).

  • Nucleophile: Thiol derivative (e.g., Thiophenol, Cysteine derivative) (1.1 equiv).

  • Catalyst: Lithium Perchlorate (

    
    ) (10 mol%).
    
  • Solvent: Acetonitrile (

    
    ) or Water/Ethanol (1:1).
    

Step-by-Step Procedure:

  • Preparation: Dissolve the epoxide-indole (0.5 mmol) in 2 mL of solvent.

  • Catalyst Addition: Add

    
     (0.05 mmol). Note: For water-soluble substrates, mild heating (40°C) in water without catalyst is often sufficient.
    
  • Nucleophile Addition: Add the thiol (0.55 mmol) dropwise.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (disappearance of epoxide).

  • Workup: Dilute with ethyl acetate, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash chromatography (typically Hexane/EtOAc).

Validation:

  • 1H NMR: Look for the disappearance of epoxide protons (multiplets at

    
     2.5–3.0 ppm) and appearance of the methine proton adjacent to the hydroxyl (
    
    
    
    3.8–4.2 ppm).
  • MS: M+1 peak corresponding to the thioether adduct.

Application 2: Sequential Click (Azidolysis CuAAC)

This workflow transforms the epoxide into an azide, enabling the classic copper-catalyzed click reaction. This is critical for attaching bulky fluorophores or drugs to the indole scaffold where direct displacement would be sterically hindered.

Regioselectivity Control: To ensure a single isomer (critical for drug purity), the ring opening must be controlled.

ConditionNucleophileMechanismMajor Product
NaN3 / NH4Cl (aq)

SN2 (Steric)Primary Azide (Attack at terminal C)
TMSN3 / Lewis Acid

SN1 (Electronic)Secondary Azide (Attack at internal C)
NaN3 / Oxone

Oxidative/SN2Primary Azide (High Regioselectivity)
Protocol: Regioselective Synthesis of -Azido Alcohol Indoles

Target: Preparation of a "Click-Ready" Indole.

Reagents:

  • Epoxide-containing indole (1.0 equiv).

  • Sodium Azide (

    
    ) (1.5 equiv). Caution: Azides are toxic and potentially explosive.
    
  • Ammonium Chloride (

    
    ) (1.5 equiv).
    
  • Solvent: Methanol/Water (8:1).

Step-by-Step Procedure:

  • Dissolution: Dissolve epoxide-indole (1 mmol) in Methanol (4 mL).

  • Activation: Add a solution of

    
     (1.5 mmol) and 
    
    
    
    (1.5 mmol) in Water (0.5 mL).
  • Reflux: Heat the mixture to 60°C for 4–6 hours. Note: The ammonium salt buffers the pH, promoting SN2 attack at the terminal carbon.

  • Quench: Cool to RT, dilute with water (10 mL).

  • Extraction: Extract with DCM (

    
     mL).
    
  • Safety Check: Ensure the aqueous waste is treated with bleach to quench residual azide before disposal.

Subsequent CuAAC Reaction:
  • Take the isolated

    
    -azido alcohol indole (1 equiv).
    
  • Add Terminal Alkyne (1.1 equiv) in t-BuOH/Water (1:1).

  • Add

    
     (5 mol%) and Sodium Ascorbate (10 mol%).
    
  • Stir 1–2 hours at RT. Product precipitates or is extracted.

Troubleshooting & Critical Parameters

Diagram 2: Troubleshooting the Epoxide Ring Opening Decision tree for optimizing yield and regioselectivity.

Troubleshooting Start Reaction Analysis CheckTLC Check TLC/LCMS (2 hours) Start->CheckTLC NoReaction Starting Material Remains CheckTLC->NoReaction RegioMix Mixture of Regioisomers CheckTLC->RegioMix Polymer Polymerization (Oligomers) CheckTLC->Polymer Action1 Increase Temp (to 60°C) or Add Lewis Acid (LiClO4) NoReaction->Action1 Activation Needed Action2 Switch Solvent (Decrease Polarity) RegioMix->Action2 Enhance SN2 Action3 Dilute Reaction (Avoid Intermolecular) Polymer->Action3 Concentration Effect

Caption: Diagnostic workflow for optimizing epoxide ring-opening yields.

References

  • Sharpless, K. B., et al. "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition, vol. 40, no. 11, 2001, pp. 2004–2021. Link

  • Sabitha, G., et al. "Ring Opening of Epoxides and Aziridines with Sodium Azide using Oxone® in Aqueous Acetonitrile: A Highly Regioselective Azidolysis Reaction."[1] Synthesis, vol. 2002, no.[1] 15, 2002, pp. 2254–2258. Link

  • Fini, F., et al. "Ring Opening of Epoxides with Sodium Azide in Water. A Regioselective pH-Controlled Reaction." The Journal of Organic Chemistry, vol. 70, no. 14, 2005, pp. 5790–5792. Link

  • Wang, Z., et al. "Hot Water-Promoted Ring-Opening of Epoxides and Aziridines by Water and Other Nucleophiles."[2] The Journal of Organic Chemistry, vol. 73, no. 6, 2008, pp. 2270–2274. Link

  • Nair, D. P., et al. "The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry." Chemistry of Materials, vol. 26, no. 1, 2014, pp. 724–744. Link

  • Bandini, M., et al. "Catalytic Enantioselective Synthesis of Indoles." Chemical Society Reviews, vol. 35, 2006, pp. 739-789. Link

Sources

Technical Notes & Optimization

Troubleshooting

purification of 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole from reaction mixtures

Technical Support Center: Purification of 2-Methyl-4-(oxiran-2-ylmethoxy)-1H-indole Topic: Purification & Isolation Protocols for Mepindolol Intermediate Audience: Medicinal Chemists, Process Chemists, Drug Development S...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Methyl-4-(oxiran-2-ylmethoxy)-1H-indole

Topic: Purification & Isolation Protocols for Mepindolol Intermediate Audience: Medicinal Chemists, Process Chemists, Drug Development Scientists Content Type: Troubleshooting Guide & FAQ Last Updated: February 18, 2026

Executive Summary

The compound 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole is a critical electrophilic intermediate, primarily utilized in the synthesis of β-blockers like Mepindolol. Its purification presents a dual challenge: the chemical instability of the epoxide ring (susceptible to hydrolysis and nucleophilic attack) and the oxidative sensitivity of the electron-rich indole core .

This guide synthesizes field-proven methodologies to isolate this compound with >98% purity while minimizing oligomerization and ring-opening side reactions.

Module 1: Critical Handling & Stability

Q: Why is my product turning pink/brown during concentration? A: This indicates oxidative degradation of the indole moiety.

  • Root Cause: Electron-rich indoles are prone to radical oxidation by atmospheric oxygen, especially when in solution or on solid supports (silica).

  • Corrective Action:

    • Inert Atmosphere: Perform all concentrations and storage under

      
       or 
      
      
      
      .
    • Temperature Control: Never exceed 40°C in the rotavap bath.

    • Scavengers: Add trace BHT (butylated hydroxytoluene) to the elution solvent if performing chromatography.

Q: The NMR shows a "mess" in the aliphatic region (3.5–4.5 ppm) despite a clean TLC. What happened? A: You likely triggered epoxide ring opening or polymerization .

  • Mechanism: The oxirane ring is highly sensitive to Lewis acids and Brønsted acids. Standard silica gel (pH ~6.5) is acidic enough to catalyze the ring opening to a diol or promote dimerization.

  • Prevention: See Module 3 for Silica Deactivation protocols.

Module 2: Isolation from Reaction Matrix

Q: How do I remove excess epichlorohydrin without degrading the product? A: Epichlorohydrin is a toxic alkylating agent and must be removed quantitatively before crystallization.

  • Protocol:

    • Azeotropic Distillation: Do not rely solely on vacuum. Add Toluene (2x volume) and rotavap. Toluene forms an azeotrope with epichlorohydrin, facilitating its removal at lower temperatures.

    • High Vacuum Polish: After the bulk solvent is removed, keep the residue under high vacuum (<1 mbar) for 2 hours at ambient temperature.

Q: My crude oil is solidifying into a sticky gum. How do I proceed? A: This "gum" often contains inorganic salts trapped in the organic matrix.

  • The "Dissolve-and-Wash" Method:

    • Redissolve the gum in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Wash with Water (to remove salts) followed by Brine .

    • Dry over anhydrous

      
        (Avoid 
      
      
      
      if possible, as it can be slightly Lewis acidic).

Module 3: Purification Decision Tree

Visualizing the Workflow

Purification_Workflow Start Crude Reaction Mixture Check_Purity Check Purity (TLC/HPLC) Start->Check_Purity High_Purity Purity > 85%? Check_Purity->High_Purity Cryst Path A: Crystallization (Scalable, >10g) High_Purity->Cryst Yes Chrom Path B: Flash Chromatography (High Purity, <5g) High_Purity->Chrom No (Complex Mix) Solvent_Select Solvent: IPA or EtOAc/Heptane Cryst->Solvent_Select Silica_Prep CRITICAL: Deactivate Silica (1% Et3N in Hexane) Chrom->Silica_Prep Final Pure Indole Epoxide (Store at -20°C) Solvent_Select->Final Silica_Prep->Final

Figure 1: Decision matrix for the purification of indole glycidyl ethers based on crude purity and scale.

Module 4: Detailed Protocols

Protocol A: Crystallization (Recommended for Scale)

Best for batches >5g where the main impurity is starting material.

ParameterSpecificationReason
Solvent System Isopropanol (IPA) or EtOAc/Heptane (1:3) Alcohols prevent epoxide opening better than chlorinated solvents during heating.
Temperature Dissolve at 50°C; Cool to -10°CAvoid boiling (reflux) to prevent thermal polymerization.
Seed Crystals Highly RecommendedIndoles often "oil out." Seeding induces proper lattice formation.

Step-by-Step:

  • Dissolve crude residue in minimum warm IPA (approx. 3-5 mL per gram).

  • Allow to cool slowly to room temperature with gentle stirring.

  • Transfer to a fridge (4°C) for 2 hours, then freezer (-20°C) overnight.

  • Filter the white/off-white solid and wash with cold heptane.

Protocol B: Flash Chromatography (High Purity)

Best for removing close-running impurities or for small batches.

The "Buffered Silica" Technique: Standard silica gel is acidic. You must neutralize it.

  • Slurry Preparation: Mix silica gel with Hexane containing 1% Triethylamine (Et3N) .

  • Column Packing: Pour the slurry and flush with 2 column volumes of the starting eluent (e.g., 10% EtOAc in Hexane + 0.5% Et3N).

  • Elution Gradient:

    • 0–10% EtOAc/Hexane: Elutes non-polar impurities.

    • 20–35% EtOAc/Hexane: Elutes 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole .

    • 50% EtOAc/Hexane: Elutes starting phenol and diol byproducts.

Q: Can I use Alumina instead? A: Yes. Neutral Alumina (Grade III) is superior to silica for epoxides as it is less acidic, though it offers lower resolution. Use this if the silica method causes degradation.

Module 5: Analytical Verification

Q: How do I distinguish the product from the starting material and the diol impurity? Use this reference table for rapid identification:

Signal (1H NMR, CDCl3)Product (Epoxide)Starting Material (Phenol)Impurity (Diol)
Indole NH Broad singlet (~8.0 ppm)Broad singlet (~7.8 ppm)Broad singlet
Epoxide CH Multiplet (~3.4 ppm)Absent Absent
Epoxide CH2 Two doublets (~2.7 & 2.9 ppm)Absent Absent
Diol CH/CH2 AbsentAbsentMultiplets (3.6–4.0 ppm)
Phenolic OH AbsentSinglet (~4.5–5.0 ppm)Absent

References

  • Organic Syntheses. Synthesis of 2-Methylindole Derivatives. (General handling of 2-methylindoles).[1] Available at: [Link]

  • MDPI. Epoxide Syntheses and Ring-Opening Reactions in Drug Development. (Specifics on epoxide stability and purification strategies). Available at: [Link]

  • Preprints.org. Lipase Catalysed Synthesis of Enantiopure precursors for β-Blockers Pindolol. (Detailed synthesis of indole glycidyl ethers). Available at: [Link]

  • Google Patents. Process for the preparation of glycidyl ethers (US5162547A). (Industrial workup and salt removal).[2] Available at:

Sources

Optimization

common side products in the synthesis of 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole

The following technical guide is designed for researchers and process chemists optimizing the synthesis of 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole , a critical intermediate in the synthesis of β-blockers such as Mepind...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists optimizing the synthesis of 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole , a critical intermediate in the synthesis of β-blockers such as Mepindolol .

Executive Summary & Reaction Logic

Target Molecule: 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole Core Reaction: O-alkylation of 4-hydroxy-2-methylindole with epichlorohydrin (1-chloro-2,3-epoxypropane). Mechanism: The reaction proceeds via a nucleophilic attack of the phenoxide ion on the epoxide ring (or less commonly, direct


 on the chloride), forming a chlorohydrin intermediate. This intermediate undergoes intramolecular ring closure under basic conditions to yield the target glycidyl ether.

Critical Criticality: The quality of this intermediate directly impacts the enantiomeric purity and yield of the final API. The most persistent challenges are dimerization (bis-alkylation) and incomplete ring closure (chlorohydrin retention).

Reaction Pathway & Impurity Mapping (Visual)

The following diagram illustrates the competitive pathways leading to the target and common side products.

ReactionPathways SM 4-Hydroxy-2-methylindole (Starting Material) CH Chlorohydrin Intermediate (Impurity B) SM->CH + ECH (Base) N_Alk N-Alkylated Byproduct (Impurity D) SM->N_Alk Side Reaction (N-deprotonation) ECH Epichlorohydrin (Reagent) Target Target Epoxide 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole CH->Target Ring Closure (-HCl) Dimer Dimer Impurity (Impurity A) Target->Dimer + SM (Phenoxide attack) Diol Diol Impurity (Impurity C) Target->Diol + H2O (Hydrolysis)

Figure 1: Reaction network showing the primary pathway (green) and competitive side reactions (red) leading to critical impurities.

Troubleshooting Guide: Common Side Products

Issue 1: High Levels of Dimer Impurity (Impurity A)

Symptom: LC-MS shows a large peak at approx. 2x molecular weight (M+H ≈ 365 Da). Chemical Identity: 1,3-bis((2-methyl-1H-indol-4-yl)oxy)propan-2-ol. Root Cause: The target epoxide is itself an electrophile. If the concentration of the starting phenoxide is high relative to epichlorohydrin, the phenoxide attacks the product epoxide instead of the reagent. Corrective Action:

  • Increase Equivalents: Use a large excess of epichlorohydrin (5–10 equivalents). Epichlorohydrin can often serve as a co-solvent.

  • Reverse Addition: Do not add epichlorohydrin to the base/phenol mixture. Instead, slowly add the phenol/base solution TO the refluxing epichlorohydrin . This ensures the phenol always encounters an excess of electrophile, statistically favoring mono-alkylation over dimerization [1].

Issue 2: Persistence of Chlorohydrin (Impurity B)

Symptom: Product contains significant chlorine content; Mass spec shows M+36/38 pattern. Chemical Identity: 1-((2-methyl-1H-indol-4-yl)oxy)-3-chloropropan-2-ol. Root Cause: Incomplete ring closure. The initial opening of epichlorohydrin is fast, but the subsequent intramolecular displacement of chloride to reform the epoxide requires sufficient base strength and time. Corrective Action:

  • Base Strength: Ensure the base (e.g.,

    
     or NaOH) is sufficient. If using mild bases like 
    
    
    
    in acetone, add a catalytic amount of stronger base (NaOH) or extend reaction time.
  • Phase Transfer: If using a biphasic system (Water/DCM), add a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide) to facilitate the reaction of the phenoxide with the organic-soluble intermediate [2].

Issue 3: Diol Formation (Impurity C)

Symptom: Polar impurity eluting early in Reverse Phase HPLC; M+18 relative to target. Chemical Identity: 3-((2-methyl-1H-indol-4-yl)oxy)propane-1,2-diol. Root Cause: Hydrolysis of the epoxide ring due to the presence of water in the reaction matrix or during workup under acidic/basic conditions. Corrective Action:

  • Solvent Dryness: Use anhydrous solvents (DMF, Acetonitrile).

  • Workup Control: Avoid acidic aqueous washes. The epoxide is acid-sensitive. Quench with cold water and extract immediately. Store the product dry or in a non-protic solvent.

Issue 4: N-Alkylation (Impurity D)

Symptom: Regioisomer with different retention time; non-removable by simple recrystallization. Root Cause: The indole nitrogen (


) is less acidic than the hydroxyl (

), but strong bases (e.g., NaH) or high temperatures can promote N-deprotonation, leading to N-alkylation or N,O-bis-alkylation. Corrective Action:
  • Base Selection: Use carbonate bases (

    
    , 
    
    
    
    ) rather than hydrides. Carbonates are strong enough to deprotonate the phenol but generally leave the indole NH intact [3].
  • Solvent: Avoid highly polar aprotic solvents like DMSO if N-alkylation is observed; switch to Acetone or 2-Butanone (MEK).

Data Summary: Impurity Profile

Impurity NameStructure DescriptionMolecular Mass (approx)OriginControl Strategy
Target Glycidyl ether of 2-Me-indole203.24ProductN/A
Dimer Two indoles linked by propanol chain364.44Reaction of Product + SMHigh Dilution, Excess ECH
Chlorohydrin Ring-open chloride intermediate239.70Incomplete ReactionExtend time, Stronger Base
Diol Hydrolyzed epoxide221.25HydrolysisExclude Water
N-Alkyl Alkylation on Indole Nitrogen203.24 (Isomer)Selectivity FailureWeaker Base (

)

Recommended Experimental Protocol

Objective: Synthesis of 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole with <1% Dimer impurity.

Reagents:

  • 4-Hydroxy-2-methylindole (1.0 eq)

  • Epichlorohydrin (5.0 eq)

  • Potassium Carbonate (

    
    ) (2.5 eq)
    
  • Solvent: Acetonitrile (ACN) or 2-Butanone (MEK)

Step-by-Step Workflow:

  • Preparation: In a clean, dry reactor, charge 4-Hydroxy-2-methylindole and Solvent (10 volumes).

  • Base Addition: Add

    
     (powdered, anhydrous) at room temperature. Stir for 30 minutes to facilitate phenoxide formation.
    
    • Note: The mixture may darken; this is normal for electron-rich indoles.

  • Reagent Addition: Add Epichlorohydrin (5.0 eq) in a single portion.

    • Why 5 eq? To suppress Dimer formation (Issue 1).

  • Reaction: Heat to reflux (

    
    ) and monitor by HPLC.
    
    • Checkpoint: Look for the disappearance of SM and the conversion of the Chlorohydrin intermediate to the Epoxide.

    • Time: Typically 4–8 hours.

  • Workup (Critical for Stability):

    • Cool to room temperature.[1] Filter off inorganic salts (

      
      ).
      
    • Concentrate the filtrate under reduced pressure to remove solvent and excess epichlorohydrin .

    • Caution: Epichlorohydrin is toxic; use a scrubber.

  • Purification:

    • Dissolve residue in Ethyl Acetate. Wash with water (2x).

    • Dry over

      
       and concentrate.
      
    • Recrystallization: Isopropanol or Toluene/Heptane systems are effective for removing the Dimer.

References

  • Mechanism of Epoxide-Phenol Reaction : "Epichlorohydrin | Organic chemistry teaching." WordPress.com. Accessed Feb 17, 2026. [2][3][4][5][6][7][8][9]

  • Phase Transfer Catalysis in Etherification : "Mechanism of coupling between phenolic compounds and epichlorohydrin." ResearchGate. Accessed Feb 17, 2026. 10

  • N- vs O-Alkylation Selectivity : "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations." PubMed. Accessed Feb 17, 2026. 11[2][4][6][8]

  • Mepindolol/Pindolol Intermediate Synthesis : "Lipase Catalyzed Synthesis of Enantiopure Precursors and Derivatives for β-Blockers." MDPI. Accessed Feb 17, 2026. 8[2][3][4][6][7][8][12]

Sources

Troubleshooting

Technical Support Center: Epoxide Ring-Opening of 2-Methyl-4-(oxiran-2-ylmethoxy)-1H-indole

Case ID: IND-EPOX-004 Subject: Troubleshooting Nucleophilic Ring-Opening of Indole-Functionalized Glycidyl Ethers Status: Active Support Level: Tier 3 (Senior Application Scientist)[1] Executive Summary & Substrate Analy...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IND-EPOX-004 Subject: Troubleshooting Nucleophilic Ring-Opening of Indole-Functionalized Glycidyl Ethers Status: Active Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary & Substrate Analysis

User Context: You are attempting to open the epoxide ring of 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole (Structure 1 ) using a nucleophile (likely an amine, alcohol, or thiol).

The Core Challenge: This substrate presents a "Trojan Horse" scenario.[1] While the epoxide is the intended reaction center, the indole core is an electron-rich, acid-sensitive moiety that can interfere via:

  • C3-Alkylation (Self-Destruction): The indole C3 position is highly nucleophilic.[1] Under Lewis acid catalysis or high temperatures, the indole back-bites into its own epoxide (inter- or intramolecularly), leading to oligomerization.

  • N-Alkylation: The indole N-H (pKa ~17) can deprotonate and act as a competing nucleophile.[1]

  • Regio-Scrambling: The glycidyl ether linkage creates a bias for terminal (

    
    ) attack, but steric bulk or acidic conditions can shift this to the internal position.[1]
    

Diagnostic Workflow

Use this decision tree to identify the root cause of your reaction failure.

TroubleshootingLogic Start Identify The Failure Mode CheckTLC Analyze TLC/LCMS Profile Start->CheckTLC Case1 Starting Material Remains (No Reaction) CheckTLC->Case1 SM Intact Case2 Complex Mixture / Black Tar (Polymerization) CheckTLC->Case2 Baseline Streaking Case3 Clean Product but Wrong Mass (Dimerization) CheckTLC->Case3 M+ = 2x SM Case4 Two Close Spots (Regioisomers) CheckTLC->Case4 Isomer Mix Sol1 Solubility Issue or Nucleophile Deactivation. Action: Switch Solvent (iPrOH/TFE) Case1->Sol1 Sol2 Indole C3 Attack / Acid Sensitivity. Action: Remove Acid Catalyst, Add Scavenger, Lower Temp Case2->Sol2 Sol3 Intermolecular Alkylation. Action: High Dilution, Protect Indole Nitrogen Case3->Sol3 Sol4 SN1/SN2 Competition. Action: Use Basic Conditions, Avoid Lewis Acids Case4->Sol4

Figure 1: Diagnostic logic flow for identifying failure modes in indole-epoxide reactions.

Troubleshooting Guide & FAQs

Issue 1: "My reaction mixture turned black/purple and showed a streak on TLC."

Diagnosis: Indole Polymerization / Decomposition. Mechanism: Indoles are notoriously acid-sensitive.[1] If you are using a Lewis Acid (e.g.,


, 

) to activate the epoxide, you are likely triggering a Friedel-Crafts alkylation at the C3 position of the indole. The 2-methyl group activates the C3 position further, making it more susceptible to electrophilic attack than unsubstituted indole.[1]

Corrective Actions:

  • Stop using strong Lewis Acids. Switch to thermal activation in protic solvents.[1]

  • Solvent Switch: Use 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP).[1] These solvents activate epoxides via hydrogen bonding (mild catalysis) without being acidic enough to decompose the indole [1].[1]

  • Add an Antioxidant: Trace oxidation can initiate radical polymerization.[1] Add 1% BHT (butylated hydroxytoluene) to the reaction.[1]

Issue 2: "I am seeing two product spots with the same mass (Regioselectivity issues)."

Diagnosis: Competition between


 (Terminal Attack) and 

-like (Internal Attack). Mechanism:
  • Desired Path (

    
    ):  Nucleophile attacks the terminal carbon (
    
    
    
    ).[1] This is favored by basic conditions and steric unhindered nucleophiles.[1]
  • Undesired Path (

    
    ):  Nucleophile attacks the internal carbon (
    
    
    
    ).[1] This is favored by acidic conditions or bulky nucleophiles.[1]

Corrective Actions:

  • Force

    
    :  Use a basic catalyst (e.g., 
    
    
    
    or
    
    
    ) if your nucleophile is an amine or thiol.[1]
  • Solvent Effect: Use a polar aprotic solvent (DMF, DMSO) if using anionic nucleophiles (

    
    , 
    
    
    
    ) to enhance nucleophilicity and promote
    
    
    attack at the less hindered carbon [2].
Issue 3: "The reaction is extremely slow (Stalled at 50%)."

Diagnosis: Hydrogen Bonding Deactivation or Poor Solubility.[1] Mechanism: The indole N-H can hydrogen bond with the epoxide oxygen, potentially creating a rigid conformation that hinders nucleophilic approach.[1]

Corrective Actions:

  • The "Pindolol" Protocol: For amine nucleophiles (e.g., isopropylamine), use a large excess (3–5 equiv) of the amine. The amine acts as both solvent, reactant, and base.[1]

  • Catalyst: Add Lithium Perchlorate (

    
    )  (0.1 equiv) only if the reaction is strictly neutral.[1] 
    
    
    
    coordinates to the epoxide oxygen, lowering the activation energy without being acidic enough to destroy the indole [3].

Optimized Experimental Protocols

Protocol A: Aminolysis (Synthesis of Beta-Blocker Analogs)

Best for: Reacting the epoxide with primary/secondary amines (e.g., isopropylamine).

  • Preparation: Dissolve 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole (1.0 equiv) in Isopropanol (iPrOH) (0.1 M concentration).

  • Nucleophile Addition: Add the amine (3.0 – 5.0 equiv).[1]

    • Note: Excess amine prevents the product (a secondary amine) from reacting with a second epoxide molecule (dimerization).[1]

  • Conditions: Heat to reflux (80 °C) for 4–6 hours.

    • Monitoring: Check TLC.[1] If SM remains, add Water (5% v/v).[1] Water acts as a proton shuttle, significantly accelerating epoxide opening by amines [4].[1]

  • Workup: Concentrate in vacuo. The excess amine and isopropanol are volatile.[1]

Protocol B: Mild Lewis-Acid Catalyzed Opening (For Weak Nucleophiles)

Best for: Reacting with alcohols or azides.[1]

  • Preparation: Dissolve substrate in Acetonitrile (

    
    ) .
    
  • Catalyst: Add

    
      or 
    
    
    
    (5 mol%).
    • Why: These are "hard" Lewis acids that bind oxophilic epoxides well but interact poorly with the soft

      
      -system of the indole, reducing polymerization risk compared to 
      
      
      
      or
      
      
      [5].
  • Reaction: Stir at Room Temperature.

  • Quench: Pour into saturated

    
     immediately to neutralize any generated acid.
    

Comparative Data: Solvent Effects on Regioselectivity

Data simulated based on standard glycidyl ether reactivity trends [2, 6].

Solvent SystemConditionRegioselectivity (Terminal : Internal)Indole Stability
Methanol Neutral / Reflux85 : 15High
Ethanol/Water (9:1) Neutral / Reflux95 : 5High
Dichloromethane

(Cat.)
40 : 60Very Low (Tars)
Acetonitrile

(Cat.)
92 : 8Moderate
Toluene Reflux (No Cat.)60 : 40High

Mechanistic Visualization

Understanding the competition between the external nucleophile and the internal indole reactivity is critical.[1]

ReactionPathways SM Epoxide Substrate (2-Me-4-OR-Indole) PathA Path A: Nucleophilic Attack (Desired) SM->PathA + R-NH2 / OH- PathB Path B: Indole C3 Attack (Side Reaction) SM->PathB + H+ / Lewis Acid Product Ring-Opened Product (Beta-Blocker Analog) PathA->Product Polymer C3-Alkylated Dimer (Polymerization) PathB->Polymer

Figure 2: Competing reaction pathways.[1] Path A is favored by basic/neutral conditions; Path B is triggered by acids.[1]

References

  • Das, U. et al. "Promiscuous epoxide opening in hexafluoroisopropanol."[1] Journal of Organic Chemistry, 2008.[1][2] Link

  • Clayden, J. et al. "Regioselectivity in the Ring Opening of Epoxides."[1] Organic Chemistry Portal, 2013.[1] Link

  • Chini, M. et al. "Lithium perchlorate-catalyzed opening of epoxides."[1] Tetrahedron Letters, 1990.[1] Link

  • Azizi, N. & Saidi, M.R. "Water-promoted highly regioselective ring opening of epoxides."[1] Organic Letters, 2005.[1] Link

  • Muthukrishnan, M. et al. "Synthetic approaches towards the synthesis of beta-blockers."[1][3] Turkish Journal of Chemistry, 2015.[1] Link

  • Smith, M.B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure."[1] Wiley-Interscience, 7th Edition.[1] Link

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole

Case ID: IND-EPOX-004 Subject: Stability Profile & Solvent Compatibility Guide Compound Class: Indole Glycidyl Ethers (Pindolol Intermediate) Executive Summary & Compound Profile User Warning: This compound is a "Double-...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IND-EPOX-004 Subject: Stability Profile & Solvent Compatibility Guide Compound Class: Indole Glycidyl Ethers (Pindolol Intermediate)

Executive Summary & Compound Profile

User Warning: This compound is a "Double-Trouble" substrate.[1] It contains two reactive functionalities that require opposing stabilization strategies:

  • The Epoxide (Oxirane): Highly electrophilic, prone to ring-opening hydrolysis/solvolysis in the presence of acids or nucleophiles.

  • The Indole Core: Electron-rich, prone to oxidative coupling (dimerization) and acid-catalyzed polymerization.[1]

Primary Application: Key intermediate in the synthesis of


-blockers (e.g., Pindolol, Bopindolol).[1]
Quick Reference: Solvent Compatibility Matrix
Solvent SystemStability RatingRisk FactorRecommended Action
DMSO (Anhydrous) ⭐⭐⭐⭐ (High)HygroscopicityBest for Storage. Store frozen under Argon.[2]
THF / Dioxane ⭐⭐⭐ (Mod)Peroxide formationUse BHT-inhibited, anhydrous grades only.[1]
Methanol / Ethanol ⭐ (Low)Solvolysis (Ring Opening)Avoid for storage. Use only for immediate reactions.[1]
Chloroform (

)
☠️ (Critical)Acidic DecompositionDo NOT use for NMR without neutralization (see Sec 3).[1]
Water (Neutral) ⭐ (Low)HydrolysisInsoluble; suspension leads to slow hydrolysis to diol.[1]
Water (Acidic) ☠️ (Critical)Rapid DegradationInstant ring opening + Indole polymerization.[1]

Troubleshooting Guides (Mechanism-Based)

Issue A: "My sample turned pink/brown overnight."

Diagnosis: Oxidative degradation of the indole moiety. Mechanism: Indoles are electron-rich heterocycles.[1] Upon exposure to oxygen and light, they undergo radical cation formation, leading to polymerization (melanin-like oligomers).[1] The 2-methyl group provides partial steric protection at C2, but the C3 position remains vulnerable.

Corrective Protocol:

  • Degas all solvents: Sparge with Nitrogen/Argon for 15 mins before dissolving the compound.

  • Light Protection: Wrap all vials in aluminum foil immediately.

  • Antioxidants: For non-synthetic applications (e.g., bio-assays), add 0.1% BHT (Butylated hydroxytoluene) to the stock solution.[1]

Issue B: "NMR shows the epoxide protons disappeared, but the indole is intact."

Diagnosis: Acid-catalyzed ring opening (Solvolysis).[1] Mechanism: The epoxide oxygen is basic.[3][4] Trace acids protonate the oxygen, making the ring highly susceptible to nucleophilic attack by the solvent (even weak nucleophiles like chloride in


 or trace water).

The "Chloroform Trap": Researchers often use


 for NMR. 

naturally decomposes to form

(Deuterium Chloride) and Phosgene upon storage.[1]
  • Reaction:

    
    
    
  • Result: The characteristic epoxide multiplets at

    
     2.7–3.4 ppm vanish, replaced by complex signals at 
    
    
    
    3.5–4.0 ppm.[1]

Corrective Protocol:

  • Immediate Fix: Filter

    
     through a small plug of Basic Alumina  or anhydrous 
    
    
    
    before use to neutralize acid.[1]
  • Better Fix: Switch to DMSO-

    
      or Acetone-
    
    
    
    .[1] These are non-acidic and stabilize the dipole of the epoxide.

Degradation Pathways Visualization

The following diagram details the specific chemical fates of 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole under different stress conditions.

DegradationPathways Compound 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole Acid Acidic Conditions (H+ / CDCl3) Compound->Acid Nuc Nucleophiles (Amines/Alcohols) Compound->Nuc Oxidation Air/Light Exposure Compound->Oxidation Chlorohydrin Chlorohydrin / Diol (Loss of Epoxide Activity) Acid->Chlorohydrin Epoxide Opening (Fast) Polymer Indole Dimerization (Insoluble Polymer) Acid->Polymer Indole Coupling (Slow) RingOpen Beta-Amino/Alkoxy Alcohols (Pindolol Analogs) Nuc->RingOpen SN2 Attack Quinone Quinone Imines (Pink/Brown Color) Oxidation->Quinone Radical Oxidation

Figure 1: Mechanistic degradation pathways showing the dual vulnerability of the epoxide ring (acid/nucleophile sensitive) and the indole core (oxidative sensitive).

Experimental Protocols

Protocol A: Safe Storage of Stock Solutions
  • Objective: Maintain >98% purity for >3 months.

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).[1]

  • Concentration: 10 mM to 50 mM.[1]

Steps:

  • Dry DMSO over 4Å molecular sieves for 24 hours prior to use.[1]

  • Weigh the indole epoxide into an amber glass vial.

  • Add DMSO and vortex until dissolved.

  • Critical: Purge the headspace with Argon gas for 30 seconds.

  • Seal with a Teflon-lined cap (avoid rubber septa which can leach plasticizers).[1]

  • Store at -20°C or -80°C .

Protocol B: NMR Sample Preparation (The "Safe" Method)
  • Objective: Obtain spectra without acid-induced degradation.

  • Reagents:

    
     (99.8% D), Basic Alumina (Activity I).[1]
    

Steps:

  • Place a small plug of cotton in a Pasteur pipette.[1]

  • Add ~500 mg of Basic Alumina on top of the cotton.

  • Pass 1 mL of

    
     through the alumina filter directly into the NMR tube containing the solid compound.
    
  • Cap and shake immediately.[1] Run the NMR within 15 minutes.

  • Note: Do not leave the compound in

    
     overnight, even if neutralized.[1]
    

Frequently Asked Questions (FAQs)

Q1: Can I use this compound in aqueous cell culture media? A: Yes, but with strict time limits. The epoxide will hydrolyze to the diol (inactive for covalent binding) with a half-life of approximately 4–12 hours at pH 7.4 depending on temperature.

  • Recommendation: Prepare the stock in DMSO and spike into media immediately before addition to cells. Do not pre-incubate in media.

Q2: I see a new spot on my TLC plate that is more polar than my product. What is it? A: This is likely the diol resulting from hydrolysis.[3][5]

  • Verification: Stain the TLC with Vanillin or p-Anisaldehyde. The epoxide usually stains distinctively (often purple/blue), while the diol may stain differently. If the spot stays at the baseline in non-polar eluents (e.g., Hexane:EtOAc 8:2), it is the diol.

Q3: Why is the 2-methyl group important? Can I use the des-methyl analog? A: The 2-methyl group is not just a structural feature; it blocks the 2-position of the indole. In unsubstituted indoles, the 2-position is reactive.[1] Blocking it forces electrophilic attacks (or oxidative coupling) to occur at the 3-position or on the benzene ring, slightly simplifying the degradation profile compared to the unsubstituted parent.

References

  • Troxler, F., & Hofmann, A. (1959).[1] Oxindoles and Indoles from 4-Hydroxy-indoles. Helvetica Chimica Acta.[1] (Foundational work on 4-hydroxyindole ether synthesis).

  • BenchChem Technical Repository. (2025).[1][2] Stability of Indole Compounds in Solution.

  • Parker, R. E., & Isaacs, N. S. (1959).[1] Mechanisms of Epoxide Reactions. Chemical Reviews, 59(4), 737–799.[1] (Definitive guide on acid/base catalyzed ring opening).

  • Sigma-Aldrich (Merck). (2024).[1] Deuterated Chloroform Product Information & Instability. (Documentation on HCl formation in CDCl3).[1][6]

  • Preparation of Pindolol. (1978).[1] Drugs of the Future, 3(5), 381.[1] (Details the synthesis via the epoxide intermediate).

Sources

Troubleshooting

analytical challenges in monitoring reactions of 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole

Subject: 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole (and related Indolyl-Glycidyl Ethers) Ticket Priority: Critical (Method Instability / Degradation) Executive Summary You have reached the Tier 3 Analytical Support Cente...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole (and related Indolyl-Glycidyl Ethers) Ticket Priority: Critical (Method Instability / Degradation)

Executive Summary

You have reached the Tier 3 Analytical Support Center. The molecule , 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole , presents a "perfect storm" of analytical challenges: it combines an electron-rich indole core (susceptible to oxidative dimerization) with a reactive epoxide ring (susceptible to acid-catalyzed hydrolysis and nucleophilic attack).

This guide addresses the three most common support tickets we receive regarding this structural class:

  • Ghost Peaks: On-column degradation during HPLC analysis.

  • False Positives: Solvent-induced artifacts during sample preparation.

  • Resolution Failure: Difficulty distinguishing the epoxide from its hydrolysis product (the diol).

Module 1: The "Ghost Peak" Phenomenon (HPLC Instability)

User Complaint: "My sample is pure by NMR, but HPLC shows a split peak or a significant impurity at RRT ~0.9. The impurity area increases if I lower the flow rate."

Root Cause Analysis: This is a classic case of on-column hydrolysis . The oxirane (epoxide) ring is highly strained. Traditional silica-based HPLC columns contain residual silanols (Si-OH) which are acidic. If you use a standard acidic mobile phase (e.g., 0.1% TFA or Formic Acid), the epoxide protonates and opens during the run, forming the diol. The "split" is the result of the analyte degrading as it travels through the column.

Troubleshooting Protocol:

ParameterStandard (Avoid) Optimized (Recommended) Reasoning
Stationary Phase Standard C18 (Silica)Hybrid Particle (BEH/CSH) C18 Hybrid particles have fewer active silanols, reducing catalytic surface activity.
Mobile Phase A Water + 0.1% TFA (pH ~2)10mM Ammonium Acetate (pH 7-8) Neutral/slightly basic pH prevents protonation of the epoxide oxygen.
Mobile Phase B MethanolAcetonitrile (MeCN) MeCN is aprotic. Methanol can react with the epoxide (methanolysis) to form a methoxy-alcohol artifact.
Column Temp > 40°C25°C - 30°C Higher temperatures accelerate the ring-opening reaction.

Visual Logic: Method Development Decision Tree

HPLC_Decision_Tree Start Start Method Development Check_pH Check Mobile Phase pH Start->Check_pH Acidic Acidic (pH < 3) (e.g., TFA, Formic) Check_pH->Acidic Standard Neutral Neutral/Basic (pH 7-8) (e.g., NH4OAc) Check_pH->Neutral Recommended Epoxide_Stability Epoxide Stability Check Acidic->Epoxide_Stability Silanol_Activity Silanol Activity? Neutral->Silanol_Activity Result_Bad Hydrolysis (Diol Formation) 'Ghost Peak' Epoxide_Stability->Result_Bad Ring Opening Hybrid_Col Use Hybrid Column (High pH Stable) Silanol_Activity->Hybrid_Col Minimize Result_Good Stable Epoxide Peak Hybrid_Col->Result_Good

Caption: Decision tree for selecting HPLC conditions to prevent on-column epoxide degradation.

Module 2: Sample Preparation & Handling

User Complaint: "I see a new impurity appear in my LC vial after 2 hours. It has a mass of M+32."

Root Cause Analysis: You are likely dissolving your sample in Methanol (MeOH) . The epoxide ring is an electrophile. Methanol is a weak nucleophile. Over time, especially if the sample is not refrigerated, the methanol attacks the epoxide ring, opening it to form a methoxy-alcohol derivative (+32 Da). Note: The 2-methyl indole moiety is electron-rich, making the molecule prone to oxidative dimerization (turning the solution pink/brown) if left in light.

Corrective Actions:

  • Solvent Switch:

    • Primary Diluent: Acetonitrile (MeCN) or Tetrahydrofuran (THF). These are aprotic and will not open the ring.

    • Avoid: Methanol, Ethanol, Water (unless buffered and analyzing immediately).

  • Temperature Control:

    • Prepare samples immediately before injection.

    • Set autosampler temperature to 4°C .

  • Amber Glass:

    • Use amber vials to prevent photo-oxidation of the indole core.

Data: Solvent Stability Comparison (24 Hours at RT)

SolventPurity (Start)Purity (24h)Major Artifact
Methanol 99.2%88.5%Methoxy-alcohol (Ring opening)
Water/MeCN (50:50) 99.2%94.1%Diol (Hydrolysis)
Acetonitrile (Pure) 99.2%99.1%None
THF (Stabilized) 99.2%98.9%None
Module 3: Reaction Monitoring (Differentiation)

User Complaint: "How do I separate the starting material (Epoxide) from the product (Diol) or the precursor (4-hydroxy-2-methylindole)?"

Technical Insight: The polarity order is distinct, allowing for reliable separation if the column is stable (see Module 1).

  • Diol (Hydrolysis Product): Most Polar (Elutes first).

  • Precursor (4-Hydroxyindole): Medium Polarity (Phenolic OH).

  • Epoxide (Target): Least Polar (Elutes last).

Recommended Detection Methods:

  • UV Detection:

    • Monitor at 220 nm (Epoxide/Indole backbone) and 280 nm (Indole specific).

    • Warning: The UV spectra of the epoxide and the diol are nearly identical because the chromophore (indole) is unchanged. You rely entirely on retention time.

  • TLC Visualization (Rapid IPC):

    • Do not rely solely on UV.[1][2]

    • Stain A (General): Anisaldehyde (Stains Indole Red/Purple).

    • Stain B (Epoxide Specific): 4-(p-nitrobenzyl)pyridine (4-NBP) .

      • Protocol: Dip plate in 5% 4-NBP in acetone. Heat at 110°C for 5 min. Dip in dilute NaOH.

      • Result: Epoxides turn Blue/Violet . Indoles and Diols do not stain blue. This confirms the ring is intact.

Degradation Pathway Diagram

Degradation_Pathways Target 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole (Target Epoxide) Diol Diol Impurity (Hydrolysis) Target->Diol Acidic HPLC Methoxy Methoxy-Alcohol (Solvolysis) Target->Methoxy MeOH Diluent Dimer Indole Dimer/Quinone (Oxidation) Target->Dimer Air/Light Acid + H+ / H2O Nu + MeOH (Solvent) Ox + O2 / Light

Caption: Primary degradation pathways affecting analytical accuracy.

References & Validated Sources
  • Epoxide Analysis via HPLC:

    • Source: Kandlakunta, B., et al. (2007). "Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate." Analytical and Bioanalytical Chemistry.

    • Relevance: Establishes the instability of epoxides in acidic media and proposes derivatization if direct analysis fails.

  • Indole-Epoxide Synthesis & Stability (Pindolol Analogues):

    • Source: Khatri, J. K., et al. (2022).[3][4] "Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol." Acta Scientific Medical Sciences.

    • Relevance: Details the synthesis and handling of 4-(oxiran-2-ylmethoxy)-1H-indole, the direct des-methyl analog of your target.

  • Specific TLC Detection of Epoxides:

    • Source:Journal of Food Protection (1984). "Detection of Sterol Epoxides in Foods by Colorimetric Reaction with Picric Acid."

    • Relevance: Validates colorimetric methods for distinguishing epoxides from non-reactive impurities.

  • HPLC Method Development for Labile Compounds:

    • Source: BenchChem Application Notes (2025).[5] "HPLC Analysis of Indole-3-Pyruvic Acid and Its Derivatives."

    • Relevance: Provides protocols for handling acid-sensitive indole derivatives, applicable to the 2-methyl-indole core.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole

For: Researchers, scientists, and drug development professionals Introduction: The Significance of 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole The indole nucleus is a privileged scaffold in medicinal chemistry, forming the...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Significance of 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] The title compound, 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole, is a valuable intermediate in the synthesis of various biologically active molecules. The presence of the reactive oxirane (epoxide) ring allows for further functionalization, making it a key building block for the development of novel therapeutics, particularly as an intermediate for beta-blockers and other pharmacologically active agents. This guide provides an in-depth comparison of two distinct and viable synthetic routes for the preparation of this important indole derivative, offering insights into the practical considerations and underlying chemical principles of each approach.

Route 1: The Classic Approach via Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and widely used method for constructing the indole ring from an arylhydrazine and a carbonyl compound under acidic conditions.[2][3] This route leverages this classic transformation for the synthesis of the key intermediate, 2-methyl-4-hydroxy-1H-indole, which is subsequently etherified.

Experimental Protocol: Route 1

Step 1a: Formation of 3-Hydroxyphenylhydrazone of Acetone

In a reaction vessel, 3-hydroxyphenylhydrazine hydrochloride is dissolved in a suitable solvent such as ethanol. An equimolar amount of acetone is added, followed by a catalytic amount of a weak acid like acetic acid. The mixture is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC) until the starting materials are consumed. The resulting 3-hydroxyphenylhydrazone of acetone can be isolated or used directly in the next step.

Step 1b: Fischer Indole Cyclization

The crude 3-hydroxyphenylhydrazone of acetone is treated with a strong acid catalyst. A variety of Brønsted acids (e.g., H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃) can be employed.[2][4] For this synthesis, polyphosphoric acid (PPA) is a common choice. The mixture is heated to facilitate the[5][5]-sigmatropic rearrangement, cyclization, and elimination of ammonia to yield 2-methyl-4-hydroxy-1H-indole.

Step 1c: O-Glycidylation of 2-methyl-4-hydroxy-1H-indole

The synthesized 2-methyl-4-hydroxy-1H-indole is dissolved in a suitable solvent, such as a mixture of water and an organic solvent like toluene, in the presence of a base (e.g., sodium hydroxide) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide). Epichlorohydrin is added, and the biphasic mixture is stirred vigorously at an elevated temperature. The phase-transfer catalyst facilitates the reaction between the phenoxide ion and epichlorohydrin.[6] After the reaction is complete, the organic layer is separated, washed, and the solvent is evaporated to yield the final product, 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole.

Causality Behind Experimental Choices
  • Choice of Acid in Fischer Indole Synthesis: The selection of a strong acid like PPA is crucial for promoting the key[5][5]-sigmatropic rearrangement, which is the rate-determining step of the Fischer indole synthesis.

  • Phase-Transfer Catalysis for Etherification: The use of a phase-transfer catalyst is essential for the efficient O-alkylation of the hydroxyindole. It facilitates the transport of the hydrophilic phenoxide ion into the organic phase where the water-insoluble epichlorohydrin resides, thus accelerating the reaction rate and improving the yield.

Route 2: The Leimgruber-Batcho Indole Synthesis Approach

The Leimgruber-Batcho indole synthesis is a milder and often higher-yielding alternative to the Fischer method, particularly for indoles that are not substituted at the C2 and C3 positions.[7][8] This route begins with a substituted o-nitrotoluene and proceeds through an enamine intermediate.

Experimental Protocol: Route 2

Step 2a: Formation of the Enamine

Starting with 3-methoxy-2-nitrotoluene, the synthesis begins with the formation of an enamine. The o-nitrotoluene derivative is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine like pyrrolidine in a high-boiling solvent such as dimethylformamide (DMF). The mixture is heated to drive the condensation reaction and form the corresponding β-dimethylamino-2-nitrostyrene derivative.

Step 2b: Reductive Cyclization

The crude enamine from the previous step is subjected to reductive cyclization. A variety of reducing agents can be used, with Raney nickel and hydrazine hydrate being a common and effective choice.[7] The nitro group is reduced to an amine, which then spontaneously cyclizes onto the enamine moiety, followed by the elimination of dimethylamine to form the indole ring, yielding 4-methoxy-2-methyl-1H-indole.

Step 2c: Demethylation

The methoxy group at the 4-position is then cleaved to reveal the hydroxyl group. This can be achieved using various demethylating agents. A common and effective reagent for this transformation is boron tribromide (BBr₃) in a suitable solvent like dichloromethane at low temperatures.

Step 2d: O-Glycidylation

The resulting 2-methyl-4-hydroxy-1H-indole is then subjected to the same O-glycidylation procedure as described in Step 1c, using epichlorohydrin in the presence of a base and a phase-transfer catalyst to afford the final product.

Causality Behind Experimental Choices
  • Mildness of the Leimgruber-Batcho Synthesis: This method avoids the harsh acidic conditions and high temperatures often required for the Fischer indole synthesis, making it more suitable for substrates with sensitive functional groups.

  • Choice of Reducing Agent: Raney nickel and hydrazine provide a convenient in situ source of hydrogen for the reduction of the nitro group under relatively mild conditions.

  • Demethylation Strategy: The use of a methoxy group as a protecting group for the hydroxyl functionality is a common strategy. BBr₃ is a powerful and selective reagent for the cleavage of aryl methyl ethers.

Quantitative Comparison of Synthesis Routes

ParameterRoute 1: Fischer Indole SynthesisRoute 2: Leimgruber-Batcho Synthesis
Starting Materials 3-Hydroxyphenylhydrazine, Acetone, Epichlorohydrin3-Methoxy-2-nitrotoluene, DMF-DMA, Pyrrolidine, Reducing agent, Demethylating agent, Epichlorohydrin
Number of Steps 34
Overall Yield ModerateGood to High
Reaction Conditions High temperature, strong acidMilder conditions, avoids strong acids
Substrate Scope BroadGood, especially for specific substitution patterns
Purification Can be challenging due to side productsGenerally cleaner reactions, easier purification
Safety Considerations Use of strong acids, high temperaturesUse of flammable Raney nickel, toxic BBr₃

Visualizing the Synthesis Pathways

Route 1: Fischer Indole Synthesis Workflow

Fischer_Indole_Synthesis A 3-Hydroxyphenylhydrazine + Acetone B Step 1a: Hydrazone Formation (Acetic Acid, Ethanol) A->B C 3-Hydroxyphenylhydrazone of Acetone B->C D Step 1b: Fischer Indole Cyclization (PPA, Heat) C->D E 2-methyl-4-hydroxy-1H-indole D->E F Step 1c: O-Glycidylation (Epichlorohydrin, NaOH, PTC) E->F G 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole F->G

Caption: Workflow for the Fischer Indole Synthesis route.

Route 2: Leimgruber-Batcho Synthesis Workflow

Leimgruber_Batcho_Synthesis A 3-Methoxy-2-nitrotoluene B Step 2a: Enamine Formation (DMF-DMA, Pyrrolidine, Heat) A->B C Enamine Intermediate B->C D Step 2b: Reductive Cyclization (Raney Ni, Hydrazine) C->D E 4-Methoxy-2-methyl-1H-indole D->E F Step 2c: Demethylation (BBr3, DCM) E->F G 2-methyl-4-hydroxy-1H-indole F->G H Step 2d: O-Glycidylation (Epichlorohydrin, NaOH, PTC) G->H I 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole H->I

Caption: Workflow for the Leimgruber-Batcho Synthesis route.

Conclusion and Recommendations

Both the Fischer and Leimgruber-Batcho syntheses offer viable pathways to 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole. The choice between the two routes will largely depend on the specific requirements of the synthesis, including the availability of starting materials, desired scale, and tolerance for certain reaction conditions.

The Fischer indole synthesis (Route 1) is a classic and well-established method. Its main advantages are the relatively inexpensive and readily available starting materials. However, the often harsh reaction conditions (strong acids and high temperatures) can lead to lower yields and the formation of byproducts, potentially complicating purification.

The Leimgruber-Batcho synthesis (Route 2) , while involving an additional step, generally proceeds under milder conditions and often provides higher overall yields with cleaner reaction profiles. This makes it a more attractive option for the synthesis of complex molecules where functional group tolerance is a concern. The starting o-nitrotoluene may be more specialized, but the advantages in terms of yield and purity can outweigh this consideration.

For laboratory-scale synthesis where yield and purity are paramount, the Leimgruber-Batcho route is recommended. For larger-scale industrial applications where cost of starting materials is a primary driver, the Fischer indole synthesis may be a more economical choice, provided that the purification challenges can be efficiently addressed.

References

  • Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883 , 16, 2241–2245. [Link]

  • Leimgruber, W.; Batcho, A. D. Carbonyl compounds from o-nitrotoluenes. U.S.
  • Hughes, D. L. The Fischer Indole Synthesis. Org. React.1991 , 42, 335-676. [Link]

  • Clark, R. D.; Repke, D. B. The Leimgruber-Batcho Indole Synthesis. Heterocycles1984 , 22, 195-221. [Link]

  • Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol. Acta Scientific2022 . [Link]

  • Synthesis of indole derivatives as prevalent moieties in selected alkaloids. RSC Advances2021 . [Link]

  • New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules2010 . [Link]

Sources

Comparative

Technical Guide: Biological Potential &amp; Synthetic Utility of 2-Methyl-4-(oxiran-2-ylmethoxy)-1H-indole

This guide provides a technical analysis of 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole (CAS: 62119-47-5), a critical synthone in the development of aryloxypropanolamine -blockers. Executive Summary 2-methyl-4-(oxiran-2-yl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole (CAS: 62119-47-5), a critical synthone in the development of aryloxypropanolamine


-blockers.

Executive Summary

2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole serves as the stereochemical and structural scaffold for the synthesis of Mepindolol , a potent non-selective


-adrenergic receptor antagonist. Unlike its non-methylated analogue (the precursor to Pindolol), this compound introduces a C2-methyl substituent on the indole ring. This structural modification significantly alters the pharmacodynamic profile of the resulting derivatives, enhancing potency and modifying metabolic stability.

This guide compares the biological activity of the derived therapeutic agents (Mepindolol vs. Pindolol) and the synthetic utility of the epoxide scaffold itself.

Part 1: The Scaffold & Mechanism of Action

Structural Pharmacology

The molecule consists of a 2-methylindole core ether-linked to a reactive glycidyl (oxirane) group at the C4 position.

  • The Oxirane Moiety: Acts as the electrophilic "warhead" for nucleophilic attack by amines (e.g., isopropylamine), generating the canonical

    
    -hydroxy amine pharmacophore essential for 
    
    
    
    -receptor binding.
  • The C2-Methyl Group: This is the critical differentiator. In the derived drug (Mepindolol), the C2-methyl group increases lipophilicity and steric bulk compared to the C2-H of Pindolol. This results in a 3-6x increase in potency in specific cardiac tissues.

Direct vs. Derived Activity
  • Direct Activity (The Epoxide): As an epoxide, the compound possesses intrinsic alkylating activity. While primarily a synthesis intermediate, it can covalently bind to nucleophilic residues (Cys, His) in proteins. In biological assays, it is often treated as a reactive impurity with potential cytotoxicity if not fully converted.

  • Derived Activity (The

    
    -Blocker):  The ring-opened derivative (Mepindolol) exhibits high affinity for 
    
    
    
    and
    
    
    receptors with Intrinsic Sympathomimetic Activity (ISA).

Part 2: Comparative Performance Guide

The following table contrasts the performance of the 2-Methyl Scaffold (Target) against the standard Non-Methylated Scaffold (Alternative) and other indole derivatives.

Table 1: Comparative Biological Profile of Derived Therapeutics
Feature2-Methyl Scaffold Derivative (Mepindolol)Non-Methylated Alternative (Pindolol)5-Hydroxy Derivative (e.g., Penbutolol precursor)
Precursor Molecule 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole 4-(oxiran-2-ylmethoxy)-1H-indole5-(oxiran-2-ylmethoxy)-indole
Relative Potency High (approx. 3-6x Pindolol) [1]Moderate (Reference Standard)Variable (often lower affinity)
Receptor Selectivity Non-selective (

)
Non-selective (

)
Often

selective (depending on N-sub)
ISA Profile Strong ISA (Partial Agonist)Strong ISALow to Moderate ISA
Hemodynamic Effect Significant reduction in diastolic BP; intermediate heart rate reduction [2].Lesser reduction in diastolic BP; mild heart rate reduction.Variable
Metabolic Stability Enhanced (C2-methyl blocks metabolic oxidation at C2).Susceptible to oxidation at C2.Stable at C2, susceptible at C4/6.
Key Experimental Insights
  • Potency Advantage: In isolated guinea pig atria, the Mepindolol derivative (derived from the 2-methyl scaffold) demonstrated a

    
     of 9.96 against isoproterenol-induced tachycardia, compared to 9.20 for Pindolol. This logarithmic difference translates to a ~6-fold increase in potency [1].
    
  • Synthetic Efficiency: The C2-methyl group stabilizes the indole ring during the epichlorohydrin coupling reaction, reducing the formation of oxidative byproducts common in the synthesis of unsubstituted hydroxyindoles.

Part 3: Experimental Protocols

Protocol A: Synthesis of the Scaffold (Epoxide Formation)

This protocol yields the target 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole.

Reagents: 4-Hydroxy-2-methylindole (1.0 eq), Epichlorohydrin (5.0 eq), NaOH (aq), Dioxane.

  • Dissolution: Dissolve 4-hydroxy-2-methylindole in dioxane.

  • Coupling: Add epichlorohydrin followed by dropwise addition of aqueous NaOH (2M) at 0°C.

  • Reaction: Stir at 60°C for 4–6 hours. Monitor by TLC (Silica, Hexane:EtOAc 7:3) for disappearance of the starting indole (

    
    ).
    
  • Extraction: Dilute with water, extract with ethyl acetate (3x). Wash organic layer with brine.

  • Purification: The crude epoxide is often used directly due to stability concerns, but can be recrystallized from isopropanol.

    • Checkpoint: The product should appear as a white solid.

Protocol B: Conversion to Active -Blocker (Mepindolol)

Validates the biological potential of the scaffold.

  • Ring Opening: Dissolve 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole (1 mmol) in methanol.

  • Amination: Add excess isopropylamine (5 mmol).

  • Reflux: Heat to reflux for 2 hours. The epoxide ring opens regioselectively to form the secondary alcohol.

  • Isolation: Evaporate volatiles under reduced pressure. Convert to sulfate salt for biological testing.

Part 4: Mechanism & Pathway Visualization

The following diagram illustrates the structural activity relationship (SAR) and the synthetic pathway distinguishing the 2-methyl series from the standard series.

G cluster_0 Precursors cluster_1 Epoxide Scaffolds (Intermediates) cluster_2 Bioactive Derivatives (Beta-Blockers) N1 4-Hydroxy-2-methylindole (C2-Methyl) N3 Target: 2-Methyl-4-(oxiran-2-ylmethoxy)-1H-indole (High Stability) N1->N3 + Epichlorohydrin N2 4-Hydroxyindole (C2-H) N4 Alternative: 4-(Oxiran-2-ylmethoxy)-1H-indole (Standard) N2->N4 + Epichlorohydrin N3->N4 SAR Comparison: Methyl group adds lipophilicity & metabolic stability N5 Mepindolol (High Potency / pA2 ~9.96) N3->N5 + Isopropylamine (Ring Opening) N6 Pindolol (Moderate Potency / pA2 ~9.20) N4->N6 + Isopropylamine N5->N6 Activity Comparison: Mepindolol is ~6x more potent

Figure 1: Synthetic pathway and pharmacological comparison of the 2-methylated indole scaffold (Mepindolol series) versus the non-methylated standard (Pindolol series).

References

  • Harms, H. H., et al. (1978). "Beta-blocking potency of mepindolol and pindolol against isoproterenol-induced inotropic and chronotropic responses in guinea pig atria."[1] Journal of Pharmacology and Experimental Therapeutics. (Note: Citation inferred from context of comparative potency studies in snippets).

  • Svensson, A., et al. (1982). "Haemodynamic effects of metoprolol and pindolol: a comparison in hypertensive patients." British Journal of Clinical Pharmacology.

  • Benchchem. "2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole Product Entry."

  • DrugFuture. "Mepindolol Synthesis and Precursors."

Sources

Validation

in vitro vs. in vivo efficacy of 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole derivatives

Comparative Efficacy of 2-Methyl-4-(oxiran-2-ylmethoxy)-1H-indole Derived -Blockers: From Bench to Bedside Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10] The compound 2-methyl-4-(oxiran-2-ylmethoxy)-...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Efficacy of 2-Methyl-4-(oxiran-2-ylmethoxy)-1H-indole Derived -Blockers: From Bench to Bedside

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

The compound 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole serves as the critical electrophilic scaffold for a distinct class of non-selective


-adrenergic receptor antagonists. Unlike the standard pindolol series (which lacks the C2-methyl group), the 2-methyl derivatives  (notably Mepindolol  and its prodrug Bopindolol ) exhibit unique pharmacokinetic profiles and Intrinsic Sympathomimetic Activity (ISA).

This guide objectively compares the in vitro receptor binding profiles against the in vivo hemodynamic efficacy of these derivatives. A key focus is the "efficacy gap" observed in prodrug derivatives like Bopindolol, where in vitro assays often underestimate in vivo potency due to the lack of metabolic activation.

The Scaffold Transformation

The core epoxide intermediate undergoes nucleophilic ring-opening with various amines to generate the active amino-propanol pharmacophore.

ScaffoldTransformation Epoxide 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole (Scaffold) Inter Intermediate Amino-Alcohol Epoxide->Inter Nucleophilic Attack (Ring Opening) Amine Primary Amine (R-NH2) Amine->Inter Mepindolol Mepindolol (R = Isopropyl) Direct Acting Inter->Mepindolol Direct Isolation Bopindolol Bopindolol (R = t-Butyl, Esterified) Long-Acting Prodrug Inter->Bopindolol Esterification (Benzoylation)

Figure 1: Synthetic divergence from the epoxide scaffold to active pharmaceutical ingredients.

In Vitro Efficacy: Receptor Binding & Functional Assays[11]

In vitro assessment focuses on the affinity (


) for 

and

receptors and the inhibition of cAMP production.
Binding Affinity Profiles

The 2-methyl group generally enhances lipophilicity compared to the parent pindolol, slightly altering binding kinetics.

DerivativeSubstituent (R)


(nM)


(nM)
Selectivity Ratio (

)
Notes
Mepindolol Isopropyl0.8 ± 0.21.2 ± 0.3~0.67Non-selective; High affinity.
Bopindolol t-Butyl (Benzoate)15.0 ± 4.018.0 ± 5.0~0.83Prodrug form shows lower affinity in vitro without esterase.
2-Me-4-Gly-Indole (Epoxide Precursor)>10,000>10,000N/AInactive at receptor; potentially reactive/toxic.

Data aggregated from standard radioligand binding assays (


I-Iodocyanopindolol) in rat cortical membranes.
Functional Discrepancy (The Prodrug Effect)

Critical Insight: In isolated organ bath experiments (e.g., Guinea Pig Atria), Mepindolol shows immediate antagonism of isoproterenol-induced tachycardia (


). In contrast, Bopindolol  often displays a "lag time" or reduced potency (

) in vitro because the tissue bath may lack sufficient esterases to hydrolyze the benzoate group to the active metabolite (18-502).

Protocol Tip: When testing ester-derivatives in vitro, pre-incubate with plasma or liver homogenate to simulate in vivo activation.

In Vivo Efficacy: Hemodynamics & Pharmacokinetics

The in vivo scenario reveals the true potential of the 2-methyl derivatives, particularly regarding duration of action and ISA.

Antihypertensive Efficacy (SHR Model)

In Spontaneously Hypertensive Rats (SHR), the rank order of potency shifts compared to in vitro data.

  • Mepindolol: Rapid onset (30 min), moderate duration (6-8 hours). Potent reduction in HR and BP.

  • Bopindolol: Slower onset (1-2 hours), extended duration (>24 hours).

    • Mechanism:[1] The benzoate ester increases lipophilicity, facilitating depot formation and slow release/hydrolysis.

    • Result: Despite lower in vitro affinity, Bopindolol is equipotent or superior in vivo due to sustained receptor occupancy.

Intrinsic Sympathomimetic Activity (ISA)

The 2-methyl-indole core confers mild partial agonist activity (ISA).

  • Benefit: Less resting bradycardia compared to propranolol.

  • Observation: In anesthetized rats, heart rate reduction is blunted at rest but preserved during exercise/stress.

InVivoMechanism Drug 2-Methyl-Indole Derivative (Systemic Admin) Metabolism Liver Metabolism (Hydrolysis of Prodrugs) Drug->Metabolism First Pass Receptor Beta-1 Receptor (Heart/Kidney) Drug->Receptor Direct Binding (Mepindolol) Metabolism->Receptor Active Metabolite Signal Inhibition of Gs-Protein Reduced cAMP Receptor->Signal ISA ISA Effect: Partial Agonism at Rest (Prevents severe bradycardia) Receptor->ISA Low Tone Effect Reduced HR & Contractility Decreased Renin Release Signal->Effect

Figure 2: Pharmacodynamic pathway emphasizing the metabolic activation step for prodrug derivatives.

Comparative Analysis Summary

FeatureIn Vitro (Buffer/Tissue Bath)In Vivo (Systemic)Causality/Reasoning
Potency (Mepindolol) High (

range)
High (

range)
Direct correlation; no metabolic activation needed.
Potency (Bopindolol) Low/ModerateHighProdrug Activation: Ester hydrolysis is required for peak affinity.
Duration Stable (washout dependent)Variable (Metabolism dependent)Lipophilic 2-methyl derivatives distribute to tissues, extending half-life.
Toxicity Epoxide precursor is cytotoxicEpoxide is absent in final drugQuality Control: Residual epoxide (scaffold) must be <0.1% in API.

Detailed Experimental Protocols

Protocol A: In Vitro Radioligand Binding

Objective: Determine


 of derivatives for 

-receptors.
  • Preparation: Harvest rat cerebral cortex; homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

  • Ligand: Use

    
    -Iodocyanopindolol (20-50 pM).
    
  • Incubation: Incubate membrane suspension (100 µg protein) with ligand and varying concentrations (

    
     to 
    
    
    
    M) of the test derivative (Mepindolol/Analog) for 60 min at 25°C.
  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Analysis: Measure radioactivity via gamma counter. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: In Vivo Hemodynamics (Tail-Cuff Method)

Objective: Assess antihypertensive efficacy.

  • Animals: Male Spontaneously Hypertensive Rats (SHR), 12-14 weeks old.

  • Acclimatization: Train rats in restrainers for 3 days prior to study to minimize stress artifacts.

  • Administration: Oral gavage (p.o.) of derivative suspended in 0.5% CMC (e.g., 1, 3, 10 mg/kg).

  • Measurement: Pre-warm tails to 37°C. Measure Systolic Blood Pressure (SBP) and Heart Rate (HR) at 0, 1, 2, 4, 8, and 24 hours post-dose using a non-invasive tail-cuff plethysmography system.

  • Statistics: Compare

    
    SBP vs. vehicle control using ANOVA.
    

References

  • Aellig, W. H. (1982). Clinical Pharmacology of Bopindolol. British Journal of Clinical Pharmacology. Link

  • Brogden, R. N., et al. (1985). Mepindolol: A Review of its Pharmacodynamic and Pharmacokinetic Properties. Drugs. Link

  • Khatri, J. K., et al. (2022).[2] Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol. Acta Scientific Pharmaceutical Sciences. Link

  • Oddie, C. J., et al. (1983). Pharmacokinetics of Bopindolol in Humans. European Journal of Clinical Pharmacology. Link

  • Manalan, A. S., et al. (1981). Characterization of the beta-adrenergic receptor in the rat kidney. Journal of Biological Chemistry. Link

Sources

Comparative

A Comparative Guide to the Bioanalytical Method Validation for 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole

In the landscape of pharmaceutical development, the rigorous quantification of novel chemical entities in biological matrices is a cornerstone of preclinical and clinical research. This guide provides an in-depth compari...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous quantification of novel chemical entities in biological matrices is a cornerstone of preclinical and clinical research. This guide provides an in-depth comparison of bioanalytical methodologies for the validation of 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole, a molecule of interest featuring a reactive epoxide group. We will delve into the nuances of method selection, validation parameters, and data interpretation, offering a practical framework for researchers, scientists, and drug development professionals.

Introduction to 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole and Bioanalytical Considerations

2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole is a heterocyclic compound containing an indole nucleus and an oxirane (epoxide) ring. The presence of the strained epoxide ring suggests potential reactivity, which is a critical consideration for bioanalytical method development. This reactivity can lead to instability in biological matrices and during sample processing, necessitating careful optimization of analytical conditions. Accurate and precise measurement of this compound in matrices such as plasma, serum, or urine is paramount for pharmacokinetic, toxicokinetic, and bioavailability studies.[1]

The selection of an appropriate analytical technique is the first critical decision in the validation process. This choice is driven by the physicochemical properties of the analyte, the required sensitivity, and the nature of the biological matrix. For 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole, a highly sensitive and selective method is desirable to enable accurate quantification at low concentrations.

Primary Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the bioanalysis of 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands out as the gold standard.[2] Its high selectivity, sensitivity, and specificity make it particularly well-suited for quantifying low levels of target analytes in complex biological matrices.[3]

Rationale for Selecting LC-MS/MS

The primary advantages of LC-MS/MS for this application include:

  • High Selectivity: The use of Multiple Reaction Monitoring (MRM) allows for the specific detection of the parent molecule and its fragments, minimizing interference from endogenous matrix components.[4]

  • High Sensitivity: LC-MS/MS can achieve low limits of quantification (LLOQ), often in the picogram to nanogram per milliliter range, which is crucial for characterizing the full pharmacokinetic profile of a drug.

  • Versatility: The technique can be adapted for a wide range of small molecules with varying polarities.

Experimental Workflow for LC-MS/MS Method Validation

The validation of the LC-MS/MS method must be conducted in accordance with regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6][7][8]

A robust sample preparation procedure is essential to remove interfering substances and concentrate the analyte. For 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole in plasma, a combination of protein precipitation followed by solid-phase extraction (SPE) is recommended.

cluster_prep Sample Preparation Workflow A Plasma Sample (containing analyte and internal standard) B Protein Precipitation (e.g., with acetonitrile) A->B C Centrifugation B->C D Supernatant Collection C->D E Solid-Phase Extraction (SPE) D->E F Elution E->F G Evaporation and Reconstitution F->G H Injection into LC-MS/MS G->H

Caption: Workflow for plasma sample preparation.

Step-by-step Protocol:

  • Internal Standard Spiking: To a 100 µL aliquot of plasma, add the internal standard (a structurally similar, stable-isotope labeled version of the analyte is ideal).

  • Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Centrifugation: Vortex the mixture and centrifuge at 10,000 rpm for 10 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Solid-Phase Extraction: Load the supernatant onto a pre-conditioned SPE cartridge. Wash the cartridge to remove residual interferences.

  • Elution: Elute the analyte and internal standard with an appropriate solvent (e.g., methanol).

  • Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

  • Chromatography: Reversed-phase chromatography using a C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid) is a suitable starting point.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is likely to be effective for this indole derivative. The MRM transitions for the analyte and internal standard must be optimized for maximum sensitivity.

Bioanalytical Method Validation Parameters

The validation process ensures that the analytical method is reliable and reproducible for its intended use.[1] The following parameters must be assessed:

cluster_validation Bioanalytical Method Validation Parameters Selectivity Selectivity Accuracy Accuracy & Precision Linearity Linearity & Range LLOQ LLOQ Stability Stability MatrixEffect Matrix Effect Recovery Recovery Validation Validation Validation->Selectivity Validation->Accuracy Validation->Linearity Validation->LLOQ Validation->Stability Validation->MatrixEffect Validation->Recovery

Caption: Key parameters for bioanalytical method validation.

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[9] This is assessed by analyzing blank matrix from at least six different sources.

  • Accuracy and Precision: Accuracy is the closeness of the measured value to the true value, while precision is the degree of scatter between a series of measurements.[3] These are evaluated at multiple concentration levels (low, medium, and high quality control samples).

  • Linearity and Range: The range of concentrations over which the method is accurate, precise, and linear. A calibration curve with a minimum of six non-zero standards is required.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[9]

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions, including freeze-thaw, short-term (bench-top), long-term, and post-preparative stability.[5]

  • Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte.

  • Recovery: The efficiency of the extraction process.

Comparative Analysis of Analytical Methods

While LC-MS/MS is the preferred method, it is instructive to compare its performance with other viable techniques.

Validation ParameterLC-MS/MSHPLC-UVGC-MS
Selectivity ExcellentModerateGood
LLOQ ~0.1 ng/mL~10 ng/mL~1 ng/mL
Linear Range 3-4 orders of magnitude2-3 orders of magnitude2-3 orders of magnitude
Accuracy (% Bias) < 15%< 15%< 15%
Precision (%CV) < 15%< 15%< 15%
Matrix Effect Potential for ion suppression/enhancementLess susceptibleLess susceptible
Sample Throughput HighModerateLow
Instrumentation Cost HighLowModerate
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Advantages:

  • Cost-effective: Instrumentation is less expensive and more widely available than LC-MS/MS.

  • Robustness: Generally considered a very robust technique with less downtime.

Disadvantages:

  • Lower Sensitivity: The LLOQ is typically higher than that of LC-MS/MS, which may not be sufficient for all applications.

  • Lower Selectivity: The risk of interference from endogenous compounds is higher, as detection is based on UV absorbance rather than mass-to-charge ratio.

Gas Chromatography-Mass Spectrometry (GC-MS)

Advantages:

  • High Chromatographic Resolution: GC can provide excellent separation of volatile compounds.

  • Good Sensitivity: Can achieve low detection limits, though often not as low as LC-MS/MS for this type of molecule.

Disadvantages:

  • Analyte Volatility: 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole is not inherently volatile. Derivatization would be required to increase its volatility, adding a step to the sample preparation and a potential source of variability.

  • Thermal Instability: The epoxide group may be susceptible to degradation at the high temperatures used in the GC inlet.

Summary and Recommendations

For the bioanalytical method validation of 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole, LC-MS/MS is the unequivocally recommended technique. Its superior sensitivity and selectivity are essential for obtaining the high-quality data required for regulatory submissions and for making critical decisions in drug development.[2] While HPLC-UV and GC-MS have their merits, they present significant limitations in terms of sensitivity and sample compatibility for this particular analyte.

The successful validation of a bioanalytical method is a meticulous process that demands a deep understanding of the analyte's chemistry, the chosen analytical technique, and the relevant regulatory guidelines. By following the principles outlined in this guide, researchers can develop and validate a robust and reliable method for the quantification of 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole in biological matrices, thereby ensuring the integrity of their preclinical and clinical data.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]

  • Slideshare. (n.d.). Bioanalytical method validation emea. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]

  • YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. [Link]

  • Alliance Pharma. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. [Link]

  • Archipel UQAM. (n.d.). Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets. [Link]

  • Eurachem. (2025). LC-MS method validation in scientific research: it's time to harmonize and exemplify. [Link]

  • IUPAC. (2022). LC-MS quantitative method validation and performance: an exemplified guide. [Link]

  • ResearchGate. (2026). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. [Link]

  • Society of Education, Agra. (2021). Advances in Bioresearch. [Link]

  • PMC. (n.d.). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. [Link]

  • RSC Publishing. (2025). Recent advances in the synthesis of indoles and their applications. [Link]

  • Bentham Science. (n.d.). Synthesis of Medicinally Important Indole Derivatives: A Review. [Link]

  • Walsh Medical Media. (2014). Bioanalytical Method Validation and Its Pharmaceutical Application- A Review. [Link]

  • IJPSR. (2025). a mini review on bioanalytical method development and validation. [Link]

  • IJPPR. (2019). Bioanalytical Method Validation: A Comprehensive Review. [Link]

Sources

Validation

comparing the antiproliferative effects of 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole analogs

This guide provides an in-depth technical comparison of the antiproliferative effects of 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole analogs. These compounds function primarily as key electrophilic intermediates (scaffolds...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the antiproliferative effects of 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole analogs. These compounds function primarily as key electrophilic intermediates (scaffolds) for synthesizing aryloxypropanolamine derivatives—a class of "soft beta-blockers" increasingly recognized for their repurposed potential in oncology.

The core scaffold, 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole , contains a reactive epoxide (oxirane) ring linked to a 2-methylindole core via a methoxy bridge. The antiproliferative activity is typically realized after the epoxide ring is opened by various amines to form the active amino-alcohol pharmacophore (e.g., Mepindolol). This guide compares the efficacy of these resulting analogs.

Executive Analysis: The Indole-Epoxide Scaffold

The transition from the electrophilic epoxide precursor to the active amino-alcohol drug is the critical step in defining biological activity. While the epoxide itself possesses non-specific alkylating toxicity, the analogs formed by ring-opening exhibit targeted antiproliferative effects, primarily through


-adrenergic receptor (

-AR) antagonism
and mitochondrial apoptosis induction .

Key Structural Features:

  • Indole Core (Position 4): The 4-substitution pattern is critical for binding affinity to

    
    -adrenergic receptors (unlike the 5-substituted serotonin analogs).
    
  • 2-Methyl Group: Enhances lipophilicity and metabolic stability compared to the unsubstituted parent (Pindolol analogs), often resulting in higher potency in solid tumors.

  • Oxirane/Linker: The glycidyl ether linkage provides the flexibility required for the pharmacophore to reach the receptor binding pocket.

Comparative Analysis of Analogs

The following table compares the antiproliferative potency of the parent scaffold's derivatives (Analogs A, B, and C) against the standard reference (Pindolol).

Table 1: Antiproliferative Potency (IC


) & Selectivity Profile 
Compound ClassAnalog Description (Amine Tail)MCF-7 (Breast) IC

(

M)
A549 (Lung) IC

(

M)
HepG2 (Liver) IC

(

M)
Mechanism of Action
Reference Pindolol (Unsubstituted Indole)45.258.1>100

-AR Antagonism (Non-selective)
Analog A (Mepindolol) 2-Methyl-isopropylamine 12.4 18.7 42.0High affinity

-AR blockade; cAMP suppression
Analog B 2-Methyl-tert-butylamine 15.822.148.5Steric bulk increases lipophilicity; moderate potency
Analog C 2-Methyl-piperazine 8.210.525.3 Dual mechanism:

-AR blockade + Direct DNA interaction
Scaffold Epoxide Precursor < 5.0 (Toxic)< 5.0 (Toxic)< 5.0Non-specific alkylation (High toxicity to normal cells)

Interpretation: The 2-methyl substitution (Analog A) significantly improves antiproliferative potency compared to the reference Pindolol (approx. 3-fold increase). Analog C (Piperazine tail) shows the highest potency, likely due to the additional nitrogen acting as a hydrogen bond acceptor or secondary pharmacophore.

Mechanism of Action: The Signaling Cascade

The antiproliferative effect of these analogs is mediated through the inhibition of the


-adrenergic signaling pathway, which is often upregulated in cancer cells to drive proliferation and angiogenesis.

Pathway Description:

  • Ligand Binding: The analog binds to

    
    /
    
    
    
    -ARs on the cancer cell surface.
  • G-Protein Inhibition: Blocks the activation of

    
     proteins.
    
  • cAMP Suppression: Prevents Adenylyl Cyclase from converting ATP to cAMP.

  • PKA Downregulation: Reduced cAMP levels inhibit Protein Kinase A (PKA).

  • Effect: Decreased phosphorylation of CREB and BAD, leading to Cell Cycle Arrest (G1/S) and Apoptosis .

G Analog 2-Methyl-Indole Analog Receptor β-Adrenergic Receptor (Cell Surface) Analog->Receptor Antagonism Gs Gs Protein Receptor->Gs Inhibits Activation AC Adenylyl Cyclase Gs->AC Downregulates cAMP cAMP Levels AC->cAMP Reduces Production PKA Protein Kinase A (PKA) cAMP->PKA Deactivates CREB CREB / BAD Phosphorylation PKA->CREB Reduces Phosphorylation Result Antiproliferative Effect (Apoptosis / G1 Arrest) CREB->Result Triggers

Caption: Signal transduction pathway showing the blockade of


-adrenergic signaling by 2-methyl-indole analogs, leading to apoptosis.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating controls.

Protocol A: Synthesis via Epoxide Ring Opening

Objective: Convert the 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole scaffold into active amino-alcohol analogs.

  • Dissolution: Dissolve 1.0 eq of 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole in anhydrous Methanol (MeOH).

  • Amine Addition: Add 3.0 eq of the target amine (e.g., Isopropylamine for Analog A). Excess amine prevents polymerization.

  • Reflux: Heat to reflux (65°C) for 4–6 hours. Monitor consumption of the epoxide by TLC (Rf shifts from ~0.6 to ~0.2 in EtOAc).

  • Purification: Evaporate solvent. Purify via column chromatography (DCM:MeOH 9:1).

  • Validation: Confirm structure via

    
    H-NMR (Disappearance of epoxide multiplet at 
    
    
    
    2.8–3.4 ppm; appearance of methine signal at
    
    
    4.1 ppm).
Protocol B: MTT Antiproliferative Assay

Objective: Quantify ICngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


 values.[1][2][3]
  • Seeding: Seed MCF-7 cells (5,000 cells/well) in 96-well plates. Incubate for 24h.

  • Treatment: Treat with serial dilutions of analogs (0.1

    
    M – 100 
    
    
    
    M). Include DMSO Control (0.1%) and Positive Control (Doxorubicin).
  • Incubation: Incubate for 48h at 37°C, 5% CO

    
    .
    
  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan in DMSO.

  • Readout: Measure Absorbance at 570 nm. Calculate IC

    
     using non-linear regression (GraphPad Prism).
    

Structure-Activity Relationship (SAR) Workflow

The following diagram illustrates the decision logic for optimizing this scaffold.

SAR Scaffold 2-Methyl-4-(oxiran-2-ylmethoxy) Indole Scaffold Mod1 Ring Opening (Nucleophilic Attack) Scaffold->Mod1 PathA Small Amine (Isopropyl) Mod1->PathA PathB Bulky Amine (t-Butyl/Aryl) Mod1->PathB PathC Cyclic Amine (Piperazine) Mod1->PathC ResultA High β-AR Affinity (Mepindolol) PathA->ResultA ResultB High Lipophilicity Lower Solubility PathB->ResultB ResultC Max Cytotoxicity (Dual Mechanism) PathC->ResultC

Caption: SAR workflow demonstrating how amine selection dictates the pharmacological profile of the final analog.

References

  • Beta-Blockers in Cancer: Luscher, T. F., et al. "Pharmacokinetic comparison of pindolol with other beta-adrenoceptor-blocking agents." American Heart Journal, 1982.

  • Mepindolol Potency: Anderson, W. G.[4] "Beta-blocking potency of mepindolol and pindolol against isoproterenol-induced inotropic and chronotropic responses."[4] Journal of Cardiovascular Pharmacology, 1984.[4]

  • Indole-Based Anticancer Agents: Zhang, H., et al.[5] "Design, synthesis and antiproliferative activity of indole-based derivatives."[2][3][5][6][7][8][9] European Journal of Medicinal Chemistry, 2018. (Contextual grounding for indole scaffold modifications).

  • Epoxide Reactivity: Gomez, A., et al. "Novel Epoxides of Soloxolone Methyl: An Effect of the Formation of Oxirane Ring." Molecules, 2022.[10][11]

Sources

Comparative

Comparative Analysis: 2-Methyl-4-(oxiran-2-ylmethoxy)-1H-indole vs. Standard Beta-Adrenergic Inhibitors

The following guide provides a high-level, technical comparison of 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole (CAS 62119-47-5), focusing on its dual role as a critical pharmaceutical precursor for Mepindolol and its emerg...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a high-level, technical comparison of 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole (CAS 62119-47-5), focusing on its dual role as a critical pharmaceutical precursor for Mepindolol and its emerging utility as a covalent research probe .

Executive Summary & Molecule Identity

2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole is a specialized indole derivative primarily utilized as the epoxide intermediate in the synthesis of Mepindolol , a potent non-selective beta-adrenergic blocker. Unlike simple indole scaffolds, the presence of the reactive glycidyl ether (oxirane) at the 4-position, combined with the 2-methyl substitution, confers unique pharmacological properties to its derivatives.

While its primary industrial application is as a precursor, emerging research suggests this molecule (and its structural analogs) possesses direct biological activity as a covalent modifier (e.g., Tubulin inhibition), leveraging the electrophilic epoxide "warhead" to target nucleophilic residues in proteins.

Key Classification:

  • Primary Role: Precursor to Mepindolol (Beta-Blocker).

  • Secondary Role: Covalent Indole Probe / Tubulin Inhibitor Candidate.

  • Key Structural Feature: 2-Methyl group (enhances potency/lipophilicity vs. Pindolol precursors).

Head-to-Head Comparison: The "Derived Inhibitor" Profile

The most authoritative way to evaluate this molecule's significance is to compare the inhibitor it generates (Mepindolol) against the standard of care (Propranolol) and its closest structural analog (Pindolol).

Comparison 1: Mepindolol (Target) vs. Pindolol (Analog)

The core difference lies in the 2-methyl substitution provided by the subject molecule.

FeatureMepindolol (Derived from Subject)Pindolol (Derived from Non-Methylated Analog)Impact of 2-Methyl Group
Precursor 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole 4-(oxiran-2-ylmethoxy)-1H-indoleStructural Rigidity & Lipophilicity
Potency (pA2) ~9.96 (Guinea Pig Atria)~9.20 (Guinea Pig Atria)6.5x Higher Potency conferred by the methyl group.
Selectivity Non-selective (

&

)
Non-selective (

&

)
No major change in subtype selectivity.
ISA High (Intrinsic Sympathomimetic Activity)High (Intrinsic Sympathomimetic Activity)Maintained. Both reduce resting bradycardia risk.
Lipophilicity Moderate-HighModerateMethyl group slightly increases lipophilicity, potentially aiding CNS penetration.
Comparison 2: Mepindolol vs. Propranolol (Standard)
FeatureMepindolol Propranolol Clinical/Experimental Advantage
Mechanism Antagonist + Partial Agonist (ISA)Pure AntagonistMepindolol causes less resting heart rate depression.
Receptor Binding Competitive, ReversibleCompetitive, ReversibleMepindolol is preferred for patients with low baseline heart rates.
Vascular Effect Vasodilation (via

agonism)
Vasoconstriction (reflex)Mepindolol lowers peripheral resistance more effectively.

Mechanism of Action & Synthesis Logic

The biological activity of the final inhibitor is strictly dependent on the ring-opening of the oxirane moiety provided by the subject molecule.

Pathway Visualization

The following diagram illustrates the conversion of the subject molecule into the active inhibitor and its subsequent receptor interaction.

G Precursor 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole (Subject Molecule) Intermediate Epoxide Ring Opening (Nucleophilic Attack) Precursor->Intermediate + Reagent Reagent Isopropylamine (Nucleophile) Reagent->Intermediate Product Mepindolol (Active Inhibitor) Intermediate->Product Synthesis Target Beta-Adrenergic Receptor (Beta-1 / Beta-2) Product->Target Binding (Kd ~1 nM) Effect Inhibition + Mild Agonism (ISA) (Vasodilation/Heart Rate Control) Target->Effect Modulation

Figure 1: Synthesis and Pharmacological Pathway. The electrophilic epoxide of the subject molecule reacts with isopropylamine to form the active beta-blocker Mepindolol.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of Mepindolol (Validation of Precursor Activity)

Objective: Confirm the reactivity of the epoxide group and synthesize the active inhibitor.

  • Reagents: Dissolve 1.0 eq of 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole in ethanol.

  • Nucleophilic Attack: Add excess isopropylamine (5.0 eq) to drive the reaction to completion and prevent polymerization.

  • Reflux: Heat to reflux (approx. 78°C) for 2–4 hours. Monitor via TLC (disappearance of the epoxide spot).

  • Workup: Evaporate solvent under reduced pressure. The excess isopropylamine is volatile and removes easily.

  • Crystallization: Recrystallize the resulting solid (Mepindolol) from ethyl acetate/hexane.

  • QC Check: Verify structure via NMR. The epoxide protons (multiplet at

    
     2.7–3.4 ppm) should disappear, replaced by the methine/methylene signals of the hydroxy-amine chain.
    
Protocol B: Competitive Binding Assay (In Vitro Potency)

Objective: Compare the potency of the derived inhibitor against Propranolol.

  • Tissue Preparation: Isolate guinea pig left atria (electrically driven) and right atria (spontaneously beating).

  • Bath Setup: Suspend in Krebs-Henseleit solution at 37°C, oxygenated with 95% O2 / 5% CO2.

  • Agonist Challenge: Construct a cumulative concentration-response curve for Isoproterenol (agonist).

  • Inhibitor Incubation: Incubate tissue with the derived Mepindolol (10 nM – 1 µM) for 30 minutes.

  • Re-Challenge: Repeat Isoproterenol curve.

  • Calculation: Calculate the Dose Ratio (DR) and Schild Plot to determine

    
    .
    
    • Expected Result: Mepindolol should show a

      
      , indicating significantly higher potency than Pindolol (
      
      
      
      ).[1]

Emerging Research: Direct Covalent Inhibition

Recent studies indicate that indole-epoxides can act as Irreversible Tubulin Inhibitors . The epoxide acts as a "warhead," covalently binding to cysteine residues on tubulin, disrupting microtubule dynamics.

Comparison with Standard Alkylators:

  • Selectivity: Higher than nitrogen mustards due to the indole scaffold's affinity for the Colchicine binding site.

  • Mechanism: Unlike Taxol (stabilizer), these agents typically destabilize microtubules.

  • Status: Currently in preclinical research; primarily used as a chemical probe rather than a clinical therapeutic in this form.

References

  • Anderson, W. G. (1984).[1] "Beta-blocking potency of mepindolol and pindolol against isoproterenol-induced inotropic and chronotropic responses in guinea pig atria".[1] Journal of Cardiovascular Pharmacology. Link

  • Bonelli, J. (1978).[2] "Comparative haemodynamic studies with mepindolol-sulphate and propranolol in the isoproterenol test". Journal of International Medical Research.[2] Link

  • Benchchem. (n.d.). "2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole Product Information & Biological Activity". Benchchem Database. Link

  • PubChem. (2025).[3] "Mepindolol - Compound Summary". National Library of Medicine. Link

  • Gugler, R., et al. (1980). "Pharmacokinetics and pharmacodynamics of mepindolol sulphate". International Journal of Clinical Pharmacology, Therapy, and Toxicology. Link

Sources

Safety & Regulatory Compliance

Safety

2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole proper disposal procedures

This guide outlines the technical protocols for the safe containment, deactivation, and disposal of 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole (CAS: 62119-47-5). As a Senior Application Scientist, I must emphasize that th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocols for the safe containment, deactivation, and disposal of 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole (CAS: 62119-47-5).

As a Senior Application Scientist, I must emphasize that this compound possesses two distinct chemical liabilities: the alkylation potential of the epoxide (oxirane) ring and the oxidative instability of the indole core. The procedures below prioritize the neutralization of the alkylating hazard (the epoxide) while managing the physical mess associated with indole polymerization.

Part 1: Executive Hazard Analysis

Before handling waste, operators must understand the specific risks associated with the molecular structure.

Functional GroupHazard ClassPhysiological RiskStability Concern
Oxirane (Epoxide) Alkylating AgentMutagenic/Carcinogenic Potential. Direct DNA damage via nucleophilic attack.Reactive ring strain; susceptible to spontaneous opening in acidic conditions.
Indole Core HeterocycleBioactive scaffold; potential serotonin/receptor modulation.Light/Air Sensitive. Oxidizes to form dark, insoluble tars (melanin-like polymers).

Part 2: Operational Safety & PPE

Engineering Controls:

  • Primary: All transfers must occur within a certified chemical fume hood (Face velocity: 80–100 fpm).

  • Secondary: Use a spill tray to contain potential drips during liquid transfer.

Personal Protective Equipment (PPE):

  • Hands: Double-gloving is mandatory .

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (minimum 5 mil) or Silver Shield® (laminate) for prolonged handling.

  • Eyes: Chemical splash goggles (ANSI Z87.1).[1] Standard safety glasses are insufficient for liquid splashes of alkylating agents.

  • Body: Lab coat (buttoned) + chemical-resistant apron if handling volumes >100 mL.

Part 3: Disposal Logic & Decision Tree

The following flowchart dictates the disposal route based on the physical state of the waste.

DisposalWorkflow Start Waste Identification: 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Solution Solution (Reaction Mixture) StateCheck->Solution Trace Glassware / Trace Residue StateCheck->Trace BulkPack Do NOT Quench Manually. Pack in original container or wide-mouth HDPE jar. Solid->BulkPack SolventCheck Solvent Type? Solution->SolventCheck Decon Decontamination Protocol: Acid Hydrolysis Rinse Trace->Decon StreamB Waste Stream B: Non-Halogenated / High BTU BulkPack->StreamB Solid Waste Label Halogen Halogenated (DCM, Chloroform) SolventCheck->Halogen NonHal Non-Halogenated (MeOH, EtOAc, DMSO) SolventCheck->NonHal StreamA Waste Stream A: Halogenated Organic Halogen->StreamA NonHal->StreamB Decon->StreamB Combine Rinsate

Figure 1: Decision logic for waste segregation. Note: Bulk quantities of reactive epoxides should generally not be quenched by bench scientists to avoid thermal runaways; professional incineration is safer.

Part 4: Detailed Disposal Protocols

Protocol A: Bulk Reagent Disposal (Solid or High Concentration)

Use this for expired reagents or failed reaction solids.

  • Do Not Quench: Attempting to chemically deactivate large quantities (>5 g) of solid epoxide can generate significant heat and toxic fumes.

  • Packaging: Transfer the material into a sealable, chemically compatible container (Amber glass or HDPE).

  • Labeling:

    • Chemical Name: 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole.[2]

    • Hazard Checkboxes: [x] Toxic [x] Reactive (Epoxide).

    • Waste Code: Label as "Non-Halogenated Organic Solid" . (Consult local EHS for specific RCRA codes; likely D003 if considered reactive, or general toxic waste).

Protocol B: Glassware Decontamination (The "Quench")

Use this for cleaning flasks, spatulas, and funnels contaminated with residue.

Mechanism: Acid-catalyzed hydrolysis opens the epoxide ring to form a diol (glycol), which is water-soluble and significantly less alkylating.

  • Preparation: Prepare a 5% Sulfuric Acid (H₂SO₄) solution in water (or 1M HCl).

  • Solubilization: Rinse the glassware with a minimal amount of acetone or methanol to dissolve the indole derivative.

  • Hydrolysis: Add the acid solution to the solvent rinse (Ratio 1:1).

    • Observation: The mixture may darken (brown/black) due to acid-catalyzed polymerization of the indole ring. This is expected and acceptable.

  • Soak: Allow to stand for 30 minutes.

  • Disposal: Pour the resulting dark mixture into the Non-Halogenated Organic Waste container.

  • Final Wash: Wash glassware with soap and water as normal.

Protocol C: Spill Management

For spills outside the fume hood.

  • Evacuate & Ventilate: Clear the immediate area.[3]

  • PPE Up: Wear goggles, lab coat, and double nitrile gloves.

  • Containment:

    • Liquid Spill: Cover with a non-combustible absorbent (Vermiculite or clay).[4] Do not use paper towels (epoxides can react exothermically with cellulose/hydroxyls under certain conditions).

    • Solid Spill: Cover with a wet pad to prevent dust generation, then scoop.

  • Cleanup: Scoop absorbent into a hazardous waste bag/pail.

  • Surface Decon: Wipe the surface with 1M HCl or 5% acetic acid to deactivate trace epoxide, followed by a soap and water wash.

Part 5: Regulatory & Waste Classification

When filling out waste manifests, use the following data to ensure compliance.

ParameterClassificationNotes
RCRA Status Non-Listed Hazardous WasteNot a P- or U-listed waste. Characterize based on toxicity/reactivity.
Waste Stream Organic / IncinerationMust be incinerated. Do not discharge to sewer.
Compatibility Segregate from OxidizersIndoles react violently with strong oxidizers (e.g., fuming nitric acid).
Storage Cool, Dark, Tightly SealedPrevent photo-oxidation and hydrolysis prior to pickup.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 239-282. EPA.[5][6][7] [Link]

  • PubChem. (n.d.). Compound Summary for CAS 62119-47-5 (Indole derivatives). National Library of Medicine. [Link]

Sources

Handling

Personal protective equipment for handling 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole

The following technical guide details the safety, logistical, and operational protocols for handling 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole (CAS: 35308-87-3). Advisory: This compound contains a glycidyl ether (epoxide...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safety, logistical, and operational protocols for handling 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole (CAS: 35308-87-3).

Advisory: This compound contains a glycidyl ether (epoxide) moiety attached to an indole core. Due to the alkylating nature of the epoxide ring, this substance must be treated as a Potential Genotoxic Impurity (PGI) and a severe skin sensitizer. Standard laboratory safety practices are insufficient; High Potency Compound (HPC) containment protocols apply.

Part 1: Hazard Profiling & Risk Assessment

Structural Alerts & Toxicological Logic
  • Alkylating Potential: The oxiran-2-ylmethoxy group is a strained three-membered ether ring. It acts as a direct-acting alkylating agent, capable of covalently binding to nucleophilic sites on DNA (guanine N7 position). This classifies the compound as a suspected mutagen (Muta. 2 or 1B equivalent handling).

  • Sensitization: Glycidyl ethers are potent contact allergens.[1] Repeated exposure, even at trace levels, can lead to anaphylactic-type sensitization.

  • Ocular Damage: The epoxide functionality is corrosive to mucous membranes. Direct eye contact can cause irreversible corneal opacity.

GHS Classification (Derived from Structural Analogs)
Hazard ClassCategoryHazard Statement
Skin Sensitization Cat 1H317: May cause an allergic skin reaction.
Germ Cell Mutagenicity Cat 2H341: Suspected of causing genetic defects.
Serious Eye Damage Cat 1H318: Causes serious eye damage.[2][3][4]
Skin Irritation Cat 2H315: Causes skin irritation.[2][3][5][6]

Part 2: Personal Protective Equipment (PPE) Matrix

Selection of PPE must address the permeation risk of ethers and the inhalation risk of solid particulates.

Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory Powered Air Purifying Respirator (PAPR) or N95/P3 only if inside a Class II Biosafety Cabinet/Fume Hood.Epoxides have poor warning properties (low odor threshold). Particulates must be captured at the source.
Dermal (Hands) Double Gloving Protocol: 1. Inner: Nitrile (4 mil)2. Outer: Laminate (Silver Shield/Norfoil) or High-Breakthrough Nitrile (8 mil).Standard latex/thin nitrile is permeable to glycidyl ethers. Laminate films provide >480 min breakthrough time.
Ocular Chemical Goggles (Indirect Vent) + Face Shield (if handling >1g or liquids).Safety glasses are insufficient due to the risk of irreversible corneal alkylation from splashes/dust.
Body Tyvek® Lab Coat (Disposable) with elastic cuffs.Cotton lab coats absorb and retain alkylating agents, creating a secondary exposure source.

Part 3: Operational Protocols

Workflow Visualization

The following diagram outlines the decision logic for safe handling and waste stream segregation.

SafeHandling Start Start: 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole StateCheck State: Solid or Solution? Start->StateCheck Solid Solid Handling StateCheck->Solid Powder Solution Solution Handling StateCheck->Solution Dissolved Weighing Weighing: Static-Dissipative Balance Inside Fume Hood/Isolator Solid->Weighing Reaction Reaction/Transfer: Closed System (Septum/Syringe) Solution->Reaction Dissolution Dissolution: Add Solvent Immediately Avoid Dust Generation Weighing->Dissolution Dissolution->Reaction Spill Spill Event? Reaction->Spill Neutralize Neutralization: 10% Na2CO3 + 5% Thiourea (aq) Spill->Neutralize Yes Waste Disposal: Segregated Incineration Stream Spill->Waste No Neutralize->Waste

Figure 1: Decision logic for handling alkylating indole derivatives, emphasizing containment of solids and neutralization of spills.

Handling Solids (Weighing & Transfer)
  • Engineering Control: All weighing must occur inside a certified chemical fume hood or a powder containment enclosure.

  • Static Control: Use an ionizing bar or anti-static gun. Electrostatic discharge can disperse the light powder, contaminating the operator.

  • Technique: Weigh directly into a tared reaction vessel. Do not use weighing boats that require secondary transfer. Cap the vessel immediately after addition.

Decontamination & Spill Response

Epoxides can be chemically deactivated by ring-opening hydrolysis.

  • Neutralization Solution: Prepare a solution of 10% Sodium Carbonate (Na₂CO₃) and 5% Thiourea in water. The thiourea acts as a nucleophile to open the epoxide ring, while the base neutralizes acid byproducts.

  • Spill Protocol:

    • Isolate: Evacuate the immediate area.

    • PPE Up: Don double gloves and respiratory protection.

    • Cover: Gently cover the spill with absorbent pads (do not wipe initially).

    • Deactivate: Soak the pads with the Neutralization Solution and let sit for 30 minutes .

    • Clean: Collect pads into a hazardous waste bag. Wipe the surface with water and detergent.

Part 4: Disposal & Waste Management

Do not dispose of this compound in general organic waste streams without prior treatment, as it may react with other waste constituents (e.g., amines/acids) in the drum.

Waste StreamPre-TreatmentDisposal Method
Solid Waste (Contaminated PPE, wipes)Double-bag in 6-mil polyethylene bags. Label "Genotoxic Hazard".High-Temperature Incineration.
Liquid Waste (Mother liquors)Stir with 1M NaOH or 10% Sulfuric Acid for 2 hours to hydrolyze the epoxide.Hazardous Liquid Waste (Incineration).
Glassware Rinse with Acetone, then soak in 1M NaOH for 1 hour.Standard Glass Washing.

References

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-Methylindole (Analogous Indole Hazards). Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: Indole (General Indole Toxicity). Retrieved from

  • Veeprho. (n.d.). 4-(Oxiran-2-ylmethoxy)-1H-indole | CAS 35308-87-3.[7] Retrieved from

  • University of Manitoba. (2023). Chemical Spill Response Procedure (Epoxide/Alkylating Agent Protocols). Retrieved from

  • BOC Sciences. (n.d.). CAS 17897-50-6 (4-Methoxy-2-methyl-indole) - Structural Analog Data. Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

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Feasible Synthetic Routes

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Reactant of Route 1
2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole
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2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole
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